molecular formula C18H15NO4 B141444 2-(3,4-Dimethoxyphenyl)quinoline-4-carboxylic acid CAS No. 133676-16-1

2-(3,4-Dimethoxyphenyl)quinoline-4-carboxylic acid

Cat. No.: B141444
CAS No.: 133676-16-1
M. Wt: 309.3 g/mol
InChI Key: XJSXKUVHNQWOPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-Dimethoxyphenyl)quinoline-4-carboxylic acid is a useful research compound. Its molecular formula is C18H15NO4 and its molecular weight is 309.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4/c1-22-16-8-7-11(9-17(16)23-2)15-10-13(18(20)21)12-5-3-4-6-14(12)19-15/h3-10H,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJSXKUVHNQWOPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30350106
Record name 2-(3,4-Dimethoxyphenyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133676-16-1
Record name 2-(3,4-Dimethoxyphenyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 133676-16-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(3,4-Dimethoxyphenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 2-(3,4-dimethoxyphenyl)quinoline-4-carboxylic acid, a quinoline derivative of interest in medicinal chemistry and drug discovery. This document details the core synthetic strategies, providing established experimental protocols and quantitative data to support further research and development.

Introduction

Quinoline-4-carboxylic acids are a significant class of heterocyclic compounds, forming the core structure of numerous biologically active molecules with applications as antitumor, antiviral, and antibacterial agents. The specific analogue, this compound, incorporates the veratryl (3,4-dimethoxyphenyl) moiety, a common feature in various natural products and pharmacologically active compounds. The synthesis of this target molecule can be efficiently achieved through established named reactions in heterocyclic chemistry, primarily the Doebner reaction and the Pfitzinger reaction.

Core Synthetic Pathways

The two most prominent and versatile methods for the synthesis of 2-aryl-quinoline-4-carboxylic acids are the Doebner reaction and the Pfitzinger reaction.

  • The Doebner Reaction : This is a three-component reaction involving an aniline, an aldehyde, and pyruvic acid.[1][2][3] It offers a direct and convergent route to the desired quinoline-4-carboxylic acid scaffold. The reaction typically proceeds under acidic catalysis or thermally.[4]

  • The Pfitzinger Reaction : This classical method involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a strong base.[5][6][7] For the synthesis of the target molecule, the corresponding acetophenone derivative (3',4'-dimethoxyacetophenone) would be required.

This guide will focus on the Doebner reaction as a primary pathway due to its operational simplicity and the direct incorporation of the desired substituents from commercially available starting materials.

Doebner Reaction: Synthesis of this compound

The Doebner reaction provides a straightforward, one-pot synthesis of this compound from aniline, 3,4-dimethoxybenzaldehyde (veratraldehyde), and pyruvic acid.

Reaction Scheme

Doebner_Reaction cluster_reactants Reactants cluster_product Product Aniline Aniline Reaction_Conditions + Aniline->Reaction_Conditions Veratraldehyde 3,4-Dimethoxybenzaldehyde (Veratraldehyde) Veratraldehyde->Reaction_Conditions PyruvicAcid Pyruvic Acid PyruvicAcid->Reaction_Conditions TargetMolecule This compound Reaction_Conditions->TargetMolecule Doebner Reaction (e.g., Reflux in Ethanol)

Caption: Doebner reaction for the synthesis of the target molecule.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of a 2-aryl-quinoline-4-carboxylic acid via the Doebner reaction. This protocol is adapted from established procedures for similar compounds and can be optimized for the specific synthesis of this compound.

Materials:

  • Aniline

  • 3,4-Dimethoxybenzaldehyde (Veratraldehyde)

  • Pyruvic Acid

  • Ethanol (absolute)

  • Ethyl acetate (EtOAc)

  • Hexane

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine aniline (1.0 mmol), 3,4-dimethoxybenzaldehyde (1.0 mmol), and pyruvic acid (1.0 mmol) in absolute ethanol (5-10 mL).

  • Heat the reaction mixture to reflux and maintain for 3-5 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • The precipitated solid product is collected by vacuum filtration.

  • The crude product can be purified by recrystallization from ethanol to afford the pure this compound.

Pfitzinger Reaction: An Alternative Synthetic Pathway

The Pfitzinger reaction offers an alternative route to the target molecule, starting from isatin and 3',4'-dimethoxyacetophenone.

Reaction Scheme

Pfitzinger_Reaction cluster_reactants Reactants cluster_product Product Isatin Isatin Reaction_Conditions + Base Isatin->Reaction_Conditions Dimethoxyacetophenone 3',4'-Dimethoxyacetophenone Dimethoxyacetophenone->Reaction_Conditions TargetMolecule This compound Reaction_Conditions->TargetMolecule Pfitzinger Reaction (e.g., KOH in Ethanol)

Caption: Pfitzinger reaction for the synthesis of the target molecule.

Experimental Protocol

The following is a general procedure for the Pfitzinger synthesis of quinoline-4-carboxylic acids.

Materials:

  • Isatin

  • 3',4'-Dimethoxyacetophenone

  • Potassium Hydroxide (KOH)

  • Ethanol (absolute)

  • Water

  • Hydrochloric Acid (HCl) or Acetic Acid

Procedure:

  • Dissolve potassium hydroxide in a mixture of ethanol and water in a round-bottom flask.

  • Add isatin to the basic solution and stir until it dissolves, which may involve the opening of the isatin ring.

  • To this solution, add 3',4'-dimethoxyacetophenone.

  • Heat the reaction mixture to reflux for several hours (typically 12-24 hours). Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the residue with water and extract with a non-polar solvent (e.g., diethyl ether) to remove any unreacted ketone.

  • Cool the aqueous layer in an ice bath and carefully acidify with dilute hydrochloric acid or acetic acid to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • The crude product can be further purified by recrystallization.

Quantitative Data

ParameterValueReference
Molecular Formula C₁₈H₁₅NO₄[8]
Molecular Weight 309.32 g/mol [8]
Appearance Expected to be a solidN/A
Yield (Doebner) High yields (e.g., 90% for a related trimethoxy derivative) have been reported for similar catalyst-free Doebner reactions.N/A
Melting Point Not reported for the target molecule. A related compound, 2-(3,4-dimethoxyphenyl)-5,6,7-trimethoxyquinoline-4-carboxylic acid, has a melting point of 228-230 °C.N/A
Mass Spectrometry m/z (M+H)⁺ calculated: 310.1023. Predicted m/z for various adducts are available.[8]

Experimental Workflow

The general workflow for the synthesis and purification of this compound via the Doebner reaction is depicted below.

Experimental_Workflow Reactants 1. Mix Reactants (Aniline, Veratraldehyde, Pyruvic Acid) in Ethanol Reflux 2. Reflux Reaction Mixture (3-5 hours) Reactants->Reflux Cooling 3. Cool to Room Temperature Reflux->Cooling Filtration 4. Vacuum Filtration Cooling->Filtration Recrystallization 5. Recrystallization from Ethanol Filtration->Recrystallization Drying 6. Drying Recrystallization->Drying FinalProduct Pure 2-(3,4-Dimethoxyphenyl)quinoline- 4-carboxylic acid Drying->FinalProduct

Caption: General experimental workflow for the Doebner synthesis.

Conclusion

The synthesis of this compound can be effectively achieved using well-established synthetic methodologies. The Doebner reaction, in particular, offers a highly efficient and convergent one-pot approach. The provided protocols and data serve as a valuable resource for researchers engaged in the synthesis of novel quinoline-based compounds for potential therapeutic applications. Further optimization of reaction conditions may be necessary to achieve maximum yields and purity for the specific target molecule.

References

An In-depth Technical Guide to the Pfitzinger Reaction for the Synthesis of 2-Aryl-Quinoline-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Pfitzinger reaction, a cornerstone in heterocyclic chemistry, provides a robust and versatile method for the synthesis of quinoline-4-carboxylic acids.[1][2][3] This reaction involves the condensation of isatin or its derivatives with a carbonyl compound that has an α-methylene group, conducted in the presence of a base.[1][4] The resulting 2-aryl-quinoline-4-carboxylic acid scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in compounds with a wide array of biological activities, including anticancer, antiviral, antibacterial, and antimalarial properties.[1][5] This guide offers a detailed examination of the reaction mechanism, experimental protocols, and applications relevant to drug discovery and development.

Core Reaction Mechanism

The Pfitzinger reaction proceeds through a well-established multi-step mechanism. The process begins with the base-catalyzed hydrolysis of the isatin amide bond, followed by condensation with an aryl ketone, and concludes with an intramolecular cyclization and dehydration.

  • Ring Opening of Isatin : The reaction is initiated by a strong base, such as potassium hydroxide (KOH), which hydrolyzes the amide bond of the isatin ring. This ring-opening step forms a keto-acid intermediate (2-aminophenylglyoxylic acid).[1][3] This intermediate is typically generated in situ and used directly in the next step.[1][3]

  • Condensation and Imine Formation : The keto-acid intermediate, possessing an aniline moiety, reacts with a carbonyl compound—in this case, an aryl ketone (e.g., acetophenone)—to form an imine.[1][3]

  • Tautomerization : The resulting imine tautomerizes to its more stable enamine form.[1][3]

  • Intramolecular Cyclization & Dehydration : The enamine undergoes an intramolecular cyclization, an aldol-type condensation, followed by a dehydration step (aromatization) to yield the final, stable 2-aryl-quinoline-4-carboxylic acid product.[1][3]

Below is a diagram illustrating the reaction pathway.

Pfitzinger_Mechanism cluster_reactants Reactants cluster_process Reaction Pathway cluster_product Product Isatin Isatin KetoAcid Keto-Acid Intermediate Isatin->KetoAcid 1. Base Hydrolysis (e.g., KOH) ArylKetone Aryl Ketone (e.g., Acetophenone) Imine Imine ArylKetone->Imine KetoAcid->Imine 2. Condensation Enamine Enamine Imine->Enamine 3. Tautomerization Cyclized Cyclized Intermediate Enamine->Cyclized 4. Intramolecular Cyclization Product 2-Aryl-quinoline-4-carboxylic acid Cyclized->Product 5. Dehydration Pfitzinger_Workflow start Start: Reagent Preparation setup Reaction Setup (Isatin, Aryl Ketone, Base, Solvent) start->setup reaction Reaction (Conventional Heating or Microwave) setup->reaction monitoring Monitor Progress (TLC) reaction->monitoring During Reaction workup Work-up (Solvent Removal, H₂O Addition) reaction->workup Reaction Complete monitoring->reaction extraction Extraction (Remove Neutral Impurities) workup->extraction precipitation Acidification & Precipitation (Adjust pH to 4-5) extraction->precipitation isolation Isolation (Vacuum Filtration & Washing) precipitation->isolation purification Purification (Recrystallization) isolation->purification Crude Product product Final Product: 2-Aryl-quinoline-4-carboxylic acid purification->product

References

An In-depth Technical Guide to the Doebner-von Miller Synthesis of Substituted Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional materials.[1] Its prevalence in biologically active compounds, including antimalarial, anticancer, and antimicrobial agents, drives the continuous development of efficient synthetic methodologies.[2] Among the classical methods, the Doebner-von Miller reaction remains a powerful and versatile tool for the construction of the quinoline ring system. This in-depth technical guide provides a comprehensive overview of the Doebner-von Miller synthesis, including its core principles, mechanistic pathways, detailed experimental protocols, and a quantitative analysis of its applications in the synthesis of a diverse range of substituted quinolines.

Core Principles of the Doebner-von Miller Synthesis

The Doebner-von Miller reaction is an organic reaction that synthesizes quinolines from an aniline and an α,β-unsaturated carbonyl compound.[3] This acid-catalyzed reaction is a modification of the Skraup synthesis and offers greater versatility in introducing substituents onto the quinoline ring.[4] When the α,β-unsaturated carbonyl compound is generated in situ from an aldol condensation, the reaction is referred to as the Beyer method.[3]

Starting Materials:

  • Anilines: A wide variety of substituted anilines can be employed, allowing for the introduction of functional groups onto the benzene portion of the quinoline ring.

  • α,β-Unsaturated Carbonyl Compounds: Aldehydes and ketones with a carbon-carbon double bond in conjugation with the carbonyl group are key reactants. These determine the substitution pattern on the pyridine ring of the quinoline product.

General Reaction Conditions:

The reaction is typically carried out under strong acidic conditions, utilizing either Brønsted acids such as hydrochloric acid (HCl) and sulfuric acid (H₂SO₄), or Lewis acids like tin tetrachloride (SnCl₄) and zinc chloride (ZnCl₂).[5] The reaction often requires heating to proceed at a reasonable rate. A common challenge is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound, which can lead to the formation of tar and reduced yields. To mitigate this, a biphasic solvent system is often employed.

Mechanistic Pathways

The precise mechanism of the Doebner-von Miller reaction has been a subject of debate, with two primary pathways being proposed: the 1,4-addition pathway and the fragmentation-recombination pathway.

1. The 1,4-Addition (Michael Addition) Pathway

This proposed mechanism involves the initial Michael-type 1,4-addition of the aniline to the α,β-unsaturated carbonyl compound. This is followed by an intramolecular electrophilic cyclization onto the aromatic ring. The resulting dihydroquinoline intermediate is then oxidized to the final aromatic quinoline product.

G cluster_start Starting Materials cluster_steps Reaction Steps cluster_end Product Aniline Aniline Michael_Addition 1,4-Michael Addition Aniline->Michael_Addition Enone α,β-Unsaturated Carbonyl Enone->Michael_Addition Cyclization Intramolecular Electrophilic Cyclization Michael_Addition->Cyclization β-Anilino Carbonyl Intermediate Oxidation Oxidation Cyclization->Oxidation Dihydroquinoline Intermediate Quinoline Substituted Quinoline Oxidation->Quinoline

1,4-Addition Pathway

2. The Fragmentation-Recombination Pathway

Evidence from carbon isotope scrambling experiments has led to the proposal of a more complex fragmentation-recombination mechanism.[6] In this pathway, the reaction begins with a nucleophilic conjugate addition of the aniline to the α,β-unsaturated carbonyl. This intermediate then fragments into an imine and a saturated ketone. These fragments then recombine in a condensation reaction, and subsequent reaction with a second molecule of aniline, cyclization, and elimination leads to the final quinoline product.[3]

G cluster_start Starting Materials cluster_steps Reaction Steps cluster_end Product Aniline1 Aniline Conjugate_Addition Nucleophilic Conjugate Addition Aniline1->Conjugate_Addition Enone α,β-Unsaturated Carbonyl Enone->Conjugate_Addition Fragmentation Fragmentation Conjugate_Addition->Fragmentation Imine Imine Fragment Fragmentation->Imine Ketone Ketone Fragment Fragmentation->Ketone Recombination Recombination & Condensation Imine->Recombination Ketone->Recombination Second_Aniline_Addition Addition of 2nd Aniline Recombination->Second_Aniline_Addition Cyclization_Elimination Cyclization & Elimination Second_Aniline_Addition->Cyclization_Elimination Quinoline Substituted Quinoline Cyclization_Elimination->Quinoline Aniline2 Aniline Aniline2->Second_Aniline_Addition

Fragmentation-Recombination Pathway

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of specific substituted quinolines via the Doebner-von Miller reaction.

General Experimental Workflow

A typical experimental workflow for the Doebner-von Miller synthesis is outlined below.

G Start Start Setup Reaction Setup: Aniline & Acid in Flask Start->Setup Heat Heat to Reflux Setup->Heat Addition Slow Addition of α,β-Unsaturated Carbonyl Heat->Addition Reflux Continue Reflux Addition->Reflux Workup Aqueous Workup (Neutralization & Extraction) Reflux->Workup Purification Purification (Distillation or Chromatography) Workup->Purification End End Purification->End

General Experimental Workflow
Synthesis of 2-Methylquinoline

Materials:

  • Aniline

  • Crotonaldehyde

  • Concentrated Hydrochloric Acid

  • Toluene

  • Sodium Hydroxide

  • Dichloromethane or Ethyl Acetate

  • Anhydrous Sodium Sulfate

  • Brine

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline (1.0 eq) and 6 M hydrochloric acid.

  • Heat the mixture to reflux.

  • In a separate addition funnel, dissolve crotonaldehyde (1.2 eq) in toluene.

  • Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.

  • After the addition is complete, continue to reflux for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Synthesis of 2,4-Dimethyl-7-nitroquinoline

This protocol describes the initial Doebner-von Miller step in a multi-step synthesis.

Materials:

  • 3-Nitroaniline

  • Crotonaldehyde

  • Concentrated Hydrochloric Acid

  • Zinc Chloride (anhydrous)

  • Sodium Hydroxide

  • Chloroform

  • Water

Procedure:

  • Combine 3-nitroaniline, concentrated hydrochloric acid, and anhydrous zinc chloride in a reaction vessel.

  • Heat the mixture.

  • Slowly add crotonaldehyde to the heated reaction mixture.

  • After the addition is complete, continue heating for the specified time as determined by reaction monitoring (e.g., TLC).

  • Cool the reaction mixture and neutralize with a sodium hydroxide solution.

  • Extract the product with chloroform.

  • Wash the organic layer with water, dry over an anhydrous salt, and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude 2,4-dimethyl-7-nitroquinoline by an appropriate method such as recrystallization or column chromatography.

Quantitative Data Presentation

The following tables summarize quantitative data from the literature for the Doebner-von Miller synthesis of various substituted quinolines, showcasing the influence of different reactants and conditions on the reaction yield.

Table 1: Synthesis of 2-Carboxy-4-arylquinolines [7]

EntryAnilineγ-Aryl-β,γ-unsaturated α-ketoesterProductYield (%)
12,3-DimethylanilineMethyl (3E)-2-oxo-4-phenylbut-3-enoateMethyl 2,3-dimethyl-4-phenylquinoline-8-carboxylate80
24-MethoxyanilineMethyl (3E)-2-oxo-4-phenylbut-3-enoateMethyl 6-methoxy-4-phenylquinoline-2-carboxylate85
34-ChloroanilineMethyl (3E)-2-oxo-4-phenylbut-3-enoateMethyl 6-chloro-4-phenylquinoline-2-carboxylate82
4AnilineMethyl (3E)-4-(4-chlorophenyl)-2-oxobut-3-enoateMethyl 4-(4-chlorophenyl)quinoline-2-carboxylate88
54-AminophenolMethyl (3E)-2-oxo-4-phenylbut-3-enoateMethyl 6-hydroxy-4-phenylquinoline-2-carboxylate79

Table 2: General Doebner-von Miller Synthesis of Substituted Quinolines [8]

EntryAnilineα,β-Unsaturated CarbonylProductYield (%)
1AnilineCinnamaldehyde2-Phenylquinoline76
2AnilineCrotonaldehyde2-Methylquinoline78
34-MethylanilineCrotonaldehyde2,6-Dimethylquinoline72
44-ChloroanilineCinnamaldehyde6-Chloro-2-phenylquinoline76

Applications in Drug Development and Materials Science

Substituted quinolines synthesized via the Doebner-von Miller reaction are of significant interest to drug development professionals due to their broad spectrum of biological activities.[9] The quinoline core is a key pharmacophore in a variety of therapeutic agents, including:

  • Antimalarials: Chloroquine and mefloquine are classic examples of quinoline-based antimalarial drugs.

  • Anticancer Agents: Certain quinoline derivatives have shown potent anticancer activity by targeting various signaling pathways involved in cell proliferation and survival.[10]

  • Antimicrobials: The quinoline scaffold is present in numerous antibacterial and antifungal compounds.

In materials science, the rigid, planar structure and tunable electronic properties of quinolines make them valuable components in the development of:

  • Organic Light-Emitting Diodes (OLEDs): Quinolines are used as ligands in metal complexes that serve as emissive materials in OLEDs.

  • Dyes and Sensors: The chromophoric nature of the quinoline ring system allows for its use in the design of various dyes and chemical sensors.

The Doebner-von Miller synthesis, with its operational simplicity and versatility, continues to be a vital tool for accessing novel substituted quinolines for a wide range of applications, driving innovation in both medicine and materials science.

References

Technical Guide: Spectroscopic and Synthetic Overview of 2-(3,4-Dimethoxyphenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data and synthetic methodology related to 2-(3,4-Dimethoxyphenyl)quinoline-4-carboxylic acid. Due to the limited availability of direct experimental data for this specific compound, this guide presents a compilation of data from structurally analogous compounds and predicted values to serve as a valuable reference for researchers in the field.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on data reported for closely related quinoline-4-carboxylic acid derivatives and computational predictions.

Table 1: Predicted Mass Spectrometry Data

Mass spectrometry data for the title compound is predicted based on its chemical formula (C₁₈H₁₅NO₄) and molecular weight (309.32 g/mol ). The table below lists the predicted mass-to-charge ratios (m/z) for various adducts.[1]

Adduct TypePredicted m/z
[M+H]⁺310.10738
[M+Na]⁺332.08932
[M-H]⁻308.09282
[M+NH₄]⁺327.13392
[M+K]⁺348.06326
[M]⁺309.09955

Data from computational predictions.[1]

Table 2: Representative ¹H NMR Spectroscopic Data
Chemical Shift (ppm)MultiplicityIntegrationAssignment
8.76 (d, J=8.5 Hz)Doublet1HH-5
8.24 (s)Singlet1HH-3
8.18 (d, J=8.5 Hz)Doublet1HH-8
7.87 (t, J=7.7 Hz)Triplet1HH-7
7.72 (t, J=7.5 Hz)Triplet1HH-6
7.65-7.55 (m)Multiplet5HPhenyl H
14.0 (br s)Broad Singlet1HCOOH

Note: This data is for an analogous compound and serves as an estimation. The chemical shifts and coupling constants for this compound will differ due to the presence of the dimethoxyphenyl group.

Table 3: Representative ¹³C NMR Spectroscopic Data

Similar to the ¹H NMR data, direct experimental ¹³C NMR data for the title compound is scarce. The data below is for a related quinoline derivative and is intended to provide an approximate reference for the expected chemical shifts.

Chemical Shift (ppm)Assignment
167.0Carboxylic Acid Carbonyl (C=O)
157.5C2 (Quinoline)
147.0C8a (Quinoline)
144.0C4 (Quinoline)
138.0Phenyl C1'
130.5Quinoline CH
129.5Phenyl CH
129.0Quinoline CH
127.5Phenyl CH
126.0C4a (Quinoline)
123.5Quinoline CH
118.5C3 (Quinoline)

Note: This data is for an analogous compound. The signals for the 3,4-dimethoxyphenyl group (including two methoxy carbons around 56 ppm and aromatic carbons) are not included in this representative data.

Table 4: Representative Infrared (IR) Spectroscopy Data

The IR spectrum of a carboxylic acid is characterized by several key absorption bands. The expected vibrational frequencies for this compound are listed below, based on typical values for this class of compounds.

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (Carboxylic acid)
3100-3000MediumC-H stretch (Aromatic)
2980-2850MediumC-H stretch (Aliphatic -OCH₃)
1710-1680StrongC=O stretch (Carboxylic acid)
1600-1450MediumC=C stretch (Aromatic rings)
1280-1210StrongC-O stretch (Aryl ether and Carboxylic acid)
1150-1020StrongC-O stretch (Aryl ether)
900-675StrongC-H bend (Aromatic out-of-plane)

Experimental Protocols

The synthesis of 2-substituted quinoline-4-carboxylic acids is commonly achieved through well-established named reactions, such as the Doebner reaction or the Pfitzinger condensation.

Synthetic Protocol: Doebner Reaction

The Doebner reaction provides a three-component one-pot synthesis of quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid.[2][3][4]

Reactants:

  • Aniline

  • 3,4-Dimethoxybenzaldehyde

  • Pyruvic acid

  • Solvent (e.g., Ethanol, Acetic Acid)

  • Catalyst (optional, e.g., Trifluoroacetic acid)

Procedure:

  • A mixture of aniline and 3,4-dimethoxybenzaldehyde in the chosen solvent is refluxed for approximately 1 hour.

  • Pyruvic acid (and catalyst, if used) is then added to the reaction mixture.

  • The mixture is refluxed for an additional 12-24 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled and poured into ice water.

  • The resulting precipitate is collected by filtration.

  • Purification of the crude product is typically achieved by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure this compound.

Synthetic Protocol: Pfitzinger Reaction

The Pfitzinger reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a base to yield substituted quinoline-4-carboxylic acids. For the synthesis of the title compound, a derivative of 3,4-dimethoxyacetophenone would be required.

Reactants:

  • Isatin

  • 1-(3,4-Dimethoxyphenyl)ethan-1-one (3',4'-Dimethoxyacetophenone)

  • Base (e.g., Potassium hydroxide)

  • Solvent (e.g., Ethanol/Water mixture)

Procedure:

  • Isatin and 1-(3,4-dimethoxyphenyl)ethan-1-one are dissolved in a solution of potassium hydroxide in an ethanol/water mixture.

  • The reaction mixture is heated to reflux for 12-48 hours.

  • After cooling, the solution is acidified with a suitable acid (e.g., acetic acid) to precipitate the product.

  • The solid product is collected by filtration, washed with water, and dried.

  • Further purification can be carried out by recrystallization.

Visualizations

General Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of a target compound like this compound.

Synthesis_Workflow Reactants Reactants (e.g., Aniline, Aldehyde, Pyruvic Acid) Synthesis Chemical Synthesis (e.g., Doebner Reaction) Reactants->Synthesis Workup Reaction Work-up (e.g., Precipitation, Filtration) Synthesis->Workup Purification Purification (e.g., Recrystallization) Workup->Purification FinalProduct Pure Product Purification->FinalProduct Characterization Spectroscopic Characterization NMR NMR (¹H, ¹³C) Characterization->NMR MS Mass Spectrometry Characterization->MS IR IR Spectroscopy Characterization->IR FinalProduct->Characterization

Caption: General workflow for chemical synthesis and characterization.

Logical Relationship of Spectroscopic Techniques

This diagram outlines the relationship between different spectroscopic techniques and the structural information they provide for the characterization of an organic molecule.

Spectroscopy_Relationship Molecule This compound NMR NMR Spectroscopy (¹H and ¹³C) Molecule->NMR MS Mass Spectrometry Molecule->MS IR IR Spectroscopy Molecule->IR Connectivity Carbon-Hydrogen Framework Connectivity NMR->Connectivity MolWeight Molecular Weight Elemental Formula MS->MolWeight FuncGroups Functional Groups (e.g., C=O, O-H) IR->FuncGroups Structure Molecular Structure Connectivity->Structure MolWeight->Structure FuncGroups->Structure

Caption: Relationship of spectroscopic methods to molecular structure.

References

An In-depth Technical Guide to the Solubility Profile of 2-(3,4-Dimethoxyphenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information and predicted characteristics of 2-(3,4-Dimethoxyphenyl)quinoline-4-carboxylic acid, a molecule of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information on its predicted physicochemical properties, general experimental protocols for solubility determination, and the biological context of closely related quinoline-4-carboxylic acid derivatives.

Physicochemical Properties

Table 1: Predicted Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₈H₁₅NO₄[1][2]
Molecular Weight 309.32 g/mol [2]
Predicted pKa 0.96 ± 0.10[2]
Predicted XlogP 3.3[1]

Note: These values are computationally predicted and should be confirmed by experimental data.

The predicted pKa suggests that this compound is a strong acid. The predicted XlogP value of 3.3 indicates a moderate level of lipophilicity, suggesting that it will likely exhibit limited solubility in aqueous media and better solubility in organic solvents. For comparison, the parent compound, quinoline-4-carboxylic acid, is soluble in DMSO at 34 mg/mL[3]. Dimethyl sulfoxide (DMSO) is a powerful, water-miscible organic solvent capable of dissolving a wide range of organic and inorganic compounds[4][5].

Experimental Protocols for Solubility Determination

To ascertain the definitive solubility profile of this compound, standardized experimental assays are required. The following are detailed methodologies for two common types of solubility assays: kinetic and thermodynamic.

Kinetic Solubility Assay

This high-throughput method is often employed in the early stages of drug discovery to rapidly assess the solubility of a large number of compounds[6][7]. It measures the concentration of a compound that remains in solution after being rapidly diluted from a DMSO stock into an aqueous buffer.

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10-20 mM) in 100% DMSO.

  • Serial Dilution: Serially dilute the stock solution in DMSO to create a range of concentrations.

  • Aqueous Dilution: Add a small aliquot of each DMSO concentration to a larger volume of aqueous buffer (e.g., phosphate-buffered saline, PBS, at a specific pH) in a microtiter plate. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 1-2 hours) with shaking[8].

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer or a UV/Vis plate reader at a wavelength where the compound does not absorb (e.g., 620 nm) to detect the formation of a precipitate[7].

  • Quantification (Optional): For a more precise measurement, the supernatant can be separated from any precipitate by filtration or centrifugation. The concentration of the dissolved compound in the supernatant is then determined by a suitable analytical method, such as high-performance liquid chromatography with UV detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS)[9].

G Kinetic Solubility Assay Workflow A Prepare high-concentration stock solution in DMSO B Serially dilute stock solution in DMSO A->B C Dilute DMSO solutions into aqueous buffer in a microtiter plate B->C D Incubate with shaking C->D E Measure turbidity to detect precipitation D->E F (Optional) Separate supernatant E->F G (Optional) Quantify concentration in supernatant (HPLC-UV/LC-MS) F->G

Caption: Workflow for a typical kinetic solubility assay.

Thermodynamic Solubility Assay

This method determines the equilibrium solubility of a compound, which is the maximum concentration that can be dissolved in a solvent under thermodynamic equilibrium. It is considered the "gold standard" for solubility measurement and is often used in later stages of drug development[10][11].

Methodology:

  • Compound Addition: Add an excess amount of solid this compound to a series of vials containing different solvents (e.g., water, PBS at various pH values, ethanol).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure that equilibrium is reached[8].

  • Phase Separation: Separate the undissolved solid from the solution by filtration or centrifugation.

  • Quantification: Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as HPLC-UV or LC-MS. A standard curve of the compound in the respective solvent is required for accurate quantification.

G Thermodynamic Solubility Assay Workflow A Add excess solid compound to solvent B Agitate at constant temperature to reach equilibrium (24-48h) A->B C Separate undissolved solid (filtration/centrifugation) B->C D Quantify concentration in the supernatant (HPLC-UV/LC-MS) C->D

Caption: Workflow for a standard thermodynamic solubility assay.

Biological Context and Signaling Pathways

While direct evidence of the biological activity of this compound is scarce, the broader class of quinoline-4-carboxylic acid derivatives has been extensively studied and shown to possess a wide range of biological activities, including antimicrobial, antifungal, antioxidant, and anticancer properties[12][13].

Notably, a structurally similar compound, 8-Benzoyl-2-(3,4-dimethoxyphenyl)quinoline-4-carboxylic acid , has been identified as an inhibitor of Multidrug Resistance Protein 2 (MRP2)[14]. MRP2 is an ATP-binding cassette (ABC) transporter protein that plays a crucial role in the efflux of various drugs and xenobiotics from cells. Inhibition of MRP2 can be a strategy to overcome multidrug resistance in cancer cells.

Given the structural similarity, it is plausible that this compound could also interact with MRP2 or other ABC transporters. The following diagram illustrates a simplified hypothetical signaling pathway involving MRP2 inhibition.

G Hypothetical Signaling Pathway: MRP2 Inhibition cluster_cell Cancer Cell Drug Chemotherapeutic Drug MRP2 MRP2 Transporter Drug->MRP2 Substrate Target Intracellular Target (e.g., DNA, enzymes) Drug->Target Therapeutic Effect Efflux Drug Efflux MRP2->Efflux Apoptosis Apoptosis/Cell Death Target->Apoptosis Inhibitor 2-(3,4-Dimethoxyphenyl) quinoline-4-carboxylic acid (Hypothetical Inhibitor) Inhibitor->MRP2 Inhibition

Caption: A simplified diagram of MRP2-mediated drug efflux and its potential inhibition.

Conclusion

This technical guide has summarized the currently available information on the solubility profile and potential biological relevance of this compound. While experimental data on its solubility is lacking, computational predictions suggest it is a lipophilic acid, likely requiring organic solvents or pH modification for dissolution in aqueous media. The provided experimental protocols offer a clear path for determining its kinetic and thermodynamic solubility. The biological context, inferred from structurally related compounds, points towards a potential role as an inhibitor of ABC transporters like MRP2, a hypothesis that warrants further investigation. This guide serves as a foundational resource for researchers initiating studies on this compound, enabling informed decision-making in experimental design and future research directions.

References

The Multifaceted Biological Activities of Quinoline-4-Carboxylic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of a pivotal scaffold in medicinal chemistry.

The quinoline-4-carboxylic acid core is a privileged scaffold in drug discovery, forming the foundation of numerous compounds with a broad spectrum of therapeutic applications. This technical guide provides a comprehensive overview of the significant biological activities of these derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols, quantitative biological data, and elucidated mechanisms of action are presented to serve as a valuable resource for researchers, scientists, and drug development professionals.

Anticancer Activity: Targeting Key Cellular Pathways

Quinoline-4-carboxylic acid derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[1][2][3] Their mechanisms of action are diverse and include the inhibition of critical enzymes involved in cancer progression, such as Sirtuin 3 (SIRT3) and dihydroorotate dehydrogenase (DHODH).[4][5]

Inhibition of SIRT3

Certain 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives have been identified as potent and selective inhibitors of SIRT3, a mitochondrial deacetylase implicated in cancer metabolism.[4][6][7] For instance, the compound designated as P6 demonstrated a SIRT3 inhibitory IC50 value of 7.2 µM, with selectivity over SIRT1 and SIRT2.[4][7] This inhibition leads to cell cycle arrest, primarily at the G0/G1 phase, and induces differentiation in leukemic cell lines, highlighting a potential therapeutic strategy for hematological malignancies.[4][7]

Inhibition of Dihydroorotate Dehydrogenase (DHODH)

DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells like cancer cells.[5][8] Quinoline-4-carboxylic acid derivatives have been developed as potent DHODH inhibitors. For example, compound 41 and 43 showed significant DHODH inhibition with IC50 values of 9.71 nM and 26.2 nM, respectively.[5] By inhibiting DHODH, these compounds deplete the pyrimidine pool, leading to cell cycle arrest and inhibition of tumor growth.

Table 1: Anticancer Activity of Selected Quinoline-4-Carboxylic Acid Derivatives

Compound IDCancer Cell LineActivity (IC50/GI50)Reference
P6MLLr leukemic cells7.2 µM (SIRT3 inhibition)[4][7]
6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid (3j)MCF-7 (Breast)82.9% growth reduction at 100 µM[9]
Compound 41DHODH Inhibition9.71 nM[5]
Compound 43DHODH Inhibition26.2 nM[5]
Quinoline-2-carboxylic acidHeLa (Cervical)Significant cytotoxicity[1][2]
Quinoline-4-carboxylic acidMCF-7 (Breast)Remarkable growth inhibition[1][2]

Antimicrobial Activity: A Renewed Focus on an Established Scaffold

The quinoline core is historically significant in the development of antimicrobial agents. Modern derivatives of quinoline-4-carboxylic acid continue to show promising activity against a variety of bacterial and fungal pathogens, including drug-resistant strains.[10][11][12]

Substituted 2-phenyl-quinoline-4-carboxylic acid derivatives have demonstrated notable antibacterial effects. For example, compound 5a4 exhibited significant activity against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 64 µg/mL, while compound 5a7 was most active against Escherichia coli with an MIC of 128 µg/mL.[10] The introduction of different substituents on the quinoline and phenyl rings allows for the fine-tuning of antimicrobial potency and spectrum.

Table 2: Antimicrobial Activity of Selected Quinoline-4-Carboxylic Acid Derivatives

Compound IDMicroorganismActivity (MIC)Reference
Compound 5a4Staphylococcus aureus64 µg/mL[10]
Compound 5a7Escherichia coli128 µg/mL[10]
Compound 1MRSA15.62 µg/mL[11]
Compound 3MDR E. coli7.81 µg/mL[11]
Substituted quinoline derivativesGram-positive & Gram-negative bacteria62.50–250 μg/ml[11]

Anti-inflammatory Activity: Modulating the Inflammatory Response

Quinoline-4-carboxylic acid derivatives have also demonstrated significant anti-inflammatory properties.[1][2] In cellular models of inflammation, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, these compounds have been shown to reduce the production of pro-inflammatory mediators.[1][2][13] The anti-inflammatory effects of these derivatives are comparable to the classical nonsteroidal anti-inflammatory drug (NSAID) indomethacin, but without the associated cytotoxicity in inflamed macrophages.[1][2]

Experimental Protocols

Synthesis of Quinoline-4-Carboxylic Acid Derivatives

Two classical methods for the synthesis of the quinoline-4-carboxylic acid scaffold are the Doebner and Pfitzinger reactions.

Doebner Reaction: A Three-Component Synthesis This reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid.[14][15][16]

  • Reactant Mixture: In a round-bottom flask, combine aniline (1 equivalent), an aromatic aldehyde (1 equivalent), and pyruvic acid (1.2 equivalents) in a suitable solvent such as ethanol.

  • Reflux: Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Cooling and Precipitation: Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.

  • Filtration and Washing: Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Recrystallization: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Pfitzinger Reaction: Synthesis from Isatin This method utilizes the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a strong base.[17][18][19]

  • Base Hydrolysis of Isatin: Dissolve potassium hydroxide in a mixture of water and ethanol. Add isatin and stir at room temperature until the color changes, indicating the formation of the potassium salt of isatinic acid.

  • Condensation: Add the carbonyl compound to the reaction mixture.

  • Reflux: Heat the mixture to reflux for 24 hours.

  • Work-up: After cooling, remove the solvent under reduced pressure. Dissolve the residue in water and extract with an organic solvent to remove impurities.

  • Acidification and Precipitation: Cool the aqueous layer in an ice bath and acidify with a dilute acid (e.g., HCl or acetic acid) to precipitate the quinoline-4-carboxylic acid derivative.

  • Collection and Drying: Collect the solid product by vacuum filtration, wash with cold water, and dry.

Biological Activity Assays

MTT Assay for Cytotoxicity The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[9][20][21][22]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.

Minimum Inhibitory Concentration (MIC) Determination for Antimicrobial Activity The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1]

  • Bacterial Culture Preparation: Prepare a standardized inoculum of the test bacterium (approximately 5 x 10⁵ CFU/mL) in a suitable broth medium.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound with no visible bacterial growth.

LPS-Induced Anti-inflammatory Assay in RAW 264.7 Macrophages This assay evaluates the ability of compounds to inhibit the inflammatory response in macrophages stimulated with lipopolysaccharide (LPS).[13][23][24][25][26]

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.

  • Cell Seeding and Treatment: Seed the cells in 96-well plates and treat with various concentrations of the test compounds in the presence of LPS (1 µg/mL) for 24 hours.

  • Nitric Oxide (NO) Measurement: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent as an indicator of NO production.

  • Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the culture supernatant using ELISA kits.

Signaling Pathways and Experimental Workflows

DHODH_Inhibition_Pathway

Doebner_Reaction_Workflow

MTT_Assay_Workflow

Conclusion

The quinoline-4-carboxylic acid scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects. The synthetic tractability of this core structure, coupled with the diverse mechanisms of action exhibited by its derivatives, ensures its continued relevance in medicinal chemistry. This technical guide provides a foundational resource for researchers to further explore and exploit the therapeutic potential of this versatile class of compounds.

References

An In-depth Technical Guide to the Mechanism of Action of 2-Arylquinoline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms of action of 2-arylquinoline compounds, a class of molecules that has garnered significant interest in the field of drug discovery due to their diverse biological activities. This document details their anticancer, anti-inflammatory, and neuroprotective properties, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Anticancer Activity of 2-Arylquinoline Compounds

2-Arylquinolines have emerged as a promising class of anticancer agents, exhibiting activity against a range of cancer cell lines. Their primary mechanisms of action in this context include the dual inhibition of key kinases, induction of apoptosis, and the generation of reactive oxygen species.

Dual Inhibition of Epidermal Growth Factor Receptor (EGFR) and Focal Adhesion Kinase (FAK)

A significant number of 2-arylquinoline derivatives have been identified as potent dual inhibitors of EGFR and FAK, two crucial kinases involved in cancer cell proliferation, survival, and metastasis.[1][2][3] The simultaneous inhibition of these two targets offers a synergistic approach to overcoming resistance mechanisms associated with single-target therapies.

Signaling Pathway:

EGFR_FAK_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR Grb2_Sos Grb2/Sos EGFR->Grb2_Sos Integrin Integrin FAK FAK Integrin->FAK Arylquinoline 2-Arylquinoline Compound Arylquinoline->EGFR Arylquinoline->FAK PI3K PI3K FAK->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf Akt Akt PI3K->Akt Proliferation Proliferation, Survival, Metastasis Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Figure 1: Dual inhibition of EGFR and FAK signaling pathways by 2-arylquinoline compounds.

Quantitative Data:

CompoundTargetIC50 (nM)Cancer Cell LineReference
6f EGFR25.39-
FAK22.68-
6h EGFR20.15-
FAK14.25-
6i EGFR22.36-
FAK18.36-
20f EGFR24.81-
FAK15.36-
16d FAK17.36-
Induction of Apoptosis

Certain 2,3-diarylquinoline derivatives have been shown to induce cell cycle arrest at the G2/M phase, leading to apoptosis.[4] This is achieved through the modulation of key apoptotic proteins, including the upregulation of pro-apoptotic proteins Bax and Bad, and the downregulation of the anti-apoptotic protein Bcl-2, as well as the cleavage of PARP.[4] Additionally, some 2-styrylquinolines can induce apoptosis through a p53-independent mechanism mediated by the production of reactive oxygen species (ROS).[5]

Apoptotic Pathway:

Apoptosis_Pathway Arylquinoline 2-Arylquinoline Derivative ROS ROS Production Arylquinoline->ROS G2M_Arrest G2/M Phase Cell Cycle Arrest Arylquinoline->G2M_Arrest Caspase_Activation Caspase Activation ROS->Caspase_Activation Bax_Bad Bax, Bad ↑ G2M_Arrest->Bax_Bad Bcl2 Bcl-2 ↓ G2M_Arrest->Bcl2 Bax_Bad->Caspase_Activation Bcl2->Caspase_Activation PARP_Cleavage PARP Cleavage Caspase_Activation->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis

Figure 2: Induction of apoptosis by 2-arylquinoline derivatives.

Quantitative Data:

CompoundActivityGI50 (µM)Cancer Cell LineReference
16b Antiproliferative0.71Hep 3B[4]
Antiproliferative1.46H1299[4]
Antiproliferative0.72MDA-MB-231[4]
13 Cytotoxicity8.3HeLa
18 Cytotoxicity13.15HeLa
12 Cytotoxicity31.37PC3
11 Cytotoxicity34.34PC3

Anti-inflammatory Activity of 2-Arylquinoline Compounds

2-Arylquinolines have demonstrated significant anti-inflammatory properties, primarily by targeting key pathways in the inflammatory response.

Inhibition of LPS-Induced Inflammatory Responses

2-Substituted 3-arylquinoline derivatives have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-activated macrophages.[6][7] This is achieved through the suppression of inducible nitric oxide synthase (iNOS) expression, inhibition of mitogen-activated protein kinase (MAPK) phosphorylation, and attenuation of nuclear factor-kappa B (NF-κB) activity.[6]

Anti-inflammatory Signaling Pathway:

Anti_inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Phosphorylation TLR4->MAPK NFkB NF-κB Activation TLR4->NFkB Arylquinoline 2-Arylquinoline Compound Arylquinoline->MAPK Arylquinoline->NFkB iNOS iNOS Expression MAPK->iNOS NFkB->iNOS Pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-6, NO) iNOS->Pro_inflammatory Neuroprotective_Mechanisms Arylquinoline 2-Arylquinoline Derivative Abeta Aβ Aggregation Arylquinoline->Abeta ROS Oxidative Stress (ROS) Arylquinoline->ROS Metal Biometal Dyshomeostasis Arylquinoline->Metal Chelation Pgp P-glycoprotein Induction Arylquinoline->Pgp Neuroprotection Neuroprotection Abeta->Neuroprotection ROS->Neuroprotection Metal->Neuroprotection Pgp->Neuroprotection Aβ Clearance

References

Unveiling the Therapeutic Potential of Dimethoxyphenyl Quinoline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dimethoxyphenyl quinoline derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. This technical guide provides an in-depth analysis of their potential therapeutic targets, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows. The inherent structural features of the quinoline nucleus, combined with the electronic and steric contributions of the dimethoxyphenyl moiety, have enabled the development of potent and selective modulators of various biological processes, offering promising avenues for the treatment of cancer, inflammation, and multidrug resistance.

Anticancer Activity: Targeting Key Oncogenic Pathways

Dimethoxyphenyl quinoline derivatives have shown significant promise as anticancer agents by targeting fundamental processes of cancer cell proliferation, survival, and metastasis.[1] Key therapeutic targets identified include tubulin, receptor tyrosine kinases such as c-Met, and efflux pumps like P-glycoprotein that contribute to multidrug resistance.[2][3][4]

Tubulin Polymerization Inhibition

Certain dimethoxyphenyl quinoline derivatives act as potent inhibitors of tubulin polymerization, a critical process for mitotic spindle formation and cell division.[3] By binding to the colchicine-binding site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[3]

Quantitative Data: Anti-proliferative Activity of Tubulin Inhibitors

CompoundTarget Cell LineIC50 (µM)Reference
14u (a 6-aryl-4-(3,4,5-trimethoxyphenyl)quinoline derivative)Huh7 (Human Liver Cancer)0.03[3]
MCF-7 (Human Breast Cancer)0.18[3]
SGC-7901 (Human Gastric Cancer)-[3]
7e (N-(4-benzoyl phenyl)-5,6,7-trimethoxyquinolin-4-amine)A2780 (Human Ovarian Cancer)-[2]
7f (N-(4-phenoxyphenyl)-5,6,7-trimethoxyquinolin-4-amine)A2780 (Human Ovarian Cancer)-[2]

Experimental Protocol: Tubulin Polymerization Assay

A standard tubulin polymerization assay is utilized to assess the inhibitory effect of dimethoxyphenyl quinoline derivatives. The protocol involves the following key steps:

  • Preparation of Tubulin: Porcine or bovine brain tubulin is purified through cycles of polymerization and depolymerization.

  • Assay Conditions: The assay is typically performed in a temperature-controlled spectrophotometer at 37°C. A reaction mixture containing tubulin, GTP (guanosine triphosphate), and a polymerization buffer (e.g., PIPES buffer) is prepared.

  • Compound Incubation: The test compounds (dimethoxyphenyl quinoline derivatives) are added to the reaction mixture at various concentrations.

  • Monitoring Polymerization: The polymerization of tubulin into microtubules is monitored by measuring the increase in absorbance (turbidity) at 340 nm over time.

  • Data Analysis: The rate of polymerization is calculated, and the IC50 value (the concentration of the compound that inhibits tubulin polymerization by 50%) is determined.

Signaling Pathway: Disruption of Microtubule Dynamics

G Microtubule Dynamics Disruption by Dimethoxyphenyl Quinoline Derivatives cluster_0 Normal Microtubule Dynamics cluster_1 Inhibition by Dimethoxyphenyl Quinoline Derivatives Tubulin Dimers Tubulin Dimers Microtubule Polymerization Microtubule Polymerization Tubulin Dimers->Microtubule Polymerization GTP Microtubule Depolymerization Microtubule Depolymerization Microtubule Polymerization->Microtubule Depolymerization Mitotic Spindle Mitotic Spindle Microtubule Polymerization->Mitotic Spindle Cell Division Cell Division Mitotic Spindle->Cell Division Quinoline Derivative Quinoline Derivative Inhibition of Polymerization Inhibition of Polymerization Quinoline Derivative->Inhibition of Polymerization Inhibition of Polymerization->Microtubule Polymerization Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Inhibition of Polymerization->Cell Cycle Arrest (G2/M) Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis

Caption: Inhibition of tubulin polymerization by dimethoxyphenyl quinoline derivatives.

c-Met Kinase Inhibition

The HGF/c-Met signaling pathway plays a crucial role in cell proliferation, survival, and migration.[5] Dysregulation of this pathway is implicated in various cancers. Certain 6,7-dimethoxy-4-anilinoquinoline derivatives have been identified as potent inhibitors of the c-Met tyrosine kinase.[5]

Quantitative Data: c-Met Kinase Inhibitory Activity

CompoundIC50 (µM)Reference
12n (a 6,7-dimethoxy-4-anilinoquinoline derivative)0.030 ± 0.008[5]

Experimental Protocol: c-Met Kinase Assay

The inhibitory activity against c-Met kinase is typically evaluated using an in vitro kinase assay, such as the LanthaScreen™ Eu Kinase Binding Assay or a radiometric assay. A generalized protocol is as follows:

  • Reagents: Recombinant human c-Met kinase, a suitable substrate (e.g., a poly(Glu, Tyr) peptide), ATP (adenosine triphosphate), and the test compounds.

  • Reaction: The kinase, substrate, and test compound are incubated in a reaction buffer. The kinase reaction is initiated by the addition of ATP.

  • Detection: The level of substrate phosphorylation is quantified. In a radiometric assay, [γ-³²P]ATP is used, and the incorporation of the radioactive phosphate into the substrate is measured. In FRET-based assays, a fluorescently labeled antibody that recognizes the phosphorylated substrate is used.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined.

Signaling Pathway: HGF/c-Met Pathway Inhibition

G Inhibition of the HGF/c-Met Signaling Pathway HGF HGF c-Met Receptor c-Met Receptor HGF->c-Met Receptor Dimerization & Autophosphorylation Dimerization & Autophosphorylation c-Met Receptor->Dimerization & Autophosphorylation Downstream Signaling Downstream Signaling Dimerization & Autophosphorylation->Downstream Signaling RAS-RAF-MEK-ERK RAS-RAF-MEK-ERK Downstream Signaling->RAS-RAF-MEK-ERK PI3K-AKT-mTOR PI3K-AKT-mTOR Downstream Signaling->PI3K-AKT-mTOR Cell Proliferation, Survival, Migration Cell Proliferation, Survival, Migration RAS-RAF-MEK-ERK->Cell Proliferation, Survival, Migration PI3K-AKT-mTOR->Cell Proliferation, Survival, Migration Quinoline Derivative Quinoline Derivative Inhibition Inhibition Quinoline Derivative->Inhibition Inhibition->Dimerization & Autophosphorylation

Caption: Inhibition of c-Met signaling by dimethoxyphenyl quinoline derivatives.

Overcoming Multidrug Resistance: P-glycoprotein Inhibition

P-glycoprotein (P-gp) is an ATP-binding cassette (ABC) transporter that actively effluxes a wide range of anticancer drugs from cancer cells, leading to multidrug resistance (MDR).[4][6] Certain 6-methoxy-2-arylquinoline derivatives have been shown to inhibit P-gp, thereby sensitizing resistant cancer cells to chemotherapeutic agents.[4][6]

Quantitative Data: P-gp Inhibitory Activity

CompoundCell LineP-gp Inhibition Fold (vs. Verapamil)Reference
5a (alcoholic quinoline derivative)EPG85-257RDB (P-gp overexpressing)1.3[4][6]
5b (alcoholic quinoline derivative)EPG85-257RDB (P-gp overexpressing)2.1[4]

Experimental Protocol: Rhodamine 123 Efflux Assay

The P-gp inhibitory activity is commonly assessed by measuring the intracellular accumulation of a fluorescent P-gp substrate, such as Rhodamine 123.

  • Cell Culture: P-gp overexpressing cells (e.g., EPG85-257RDB) and their drug-sensitive parental cells (e.g., EPG85-257P) are cultured.

  • Compound Treatment: Cells are pre-incubated with the test compounds (dimethoxyphenyl quinoline derivatives) or a known P-gp inhibitor (e.g., verapamil) as a positive control.

  • Rhodamine 123 Loading: Rhodamine 123 is added to the cell culture medium and incubated to allow for cellular uptake.

  • Efflux Measurement: The medium is replaced with fresh medium (with or without the test compound), and the cells are incubated to allow for P-gp-mediated efflux of Rhodamine 123.

  • Fluorescence Quantification: The intracellular fluorescence of Rhodamine 123 is measured using a flow cytometer or a fluorescence microplate reader. Increased intracellular fluorescence indicates inhibition of P-gp.

Experimental Workflow: P-gp Inhibition Assay

G Workflow for P-glycoprotein Inhibition Assay Start Start Seed P-gp overexpressing cells Seed P-gp overexpressing cells Start->Seed P-gp overexpressing cells Pre-incubate with test compound Pre-incubate with test compound Seed P-gp overexpressing cells->Pre-incubate with test compound Add Rhodamine 123 Add Rhodamine 123 Pre-incubate with test compound->Add Rhodamine 123 Incubate for uptake Incubate for uptake Add Rhodamine 123->Incubate for uptake Wash and add fresh media Wash and add fresh media Incubate for uptake->Wash and add fresh media Incubate for efflux Incubate for efflux Wash and add fresh media->Incubate for efflux Measure intracellular fluorescence Measure intracellular fluorescence Incubate for efflux->Measure intracellular fluorescence Analyze data Analyze data Measure intracellular fluorescence->Analyze data End End Analyze data->End

Caption: Experimental workflow for assessing P-gp inhibition.

Anti-inflammatory Activity: COX-2 Inhibition

Cyclooxygenase-2 (COX-2) is an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain.[7] A synthetic quinoline derivative, 2-(4-Methoxyphenyl)benzo[h]quinoline-4-carboxylic acid (QC), has demonstrated potent anti-inflammatory and anti-nociceptive effects, which are attributed to its ability to inhibit the COX-2 enzyme.[7]

Experimental Protocol: Xylene-Induced Ear Edema Test

This in vivo assay is used to evaluate the acute anti-inflammatory effect of a compound.

  • Animal Model: Mice are typically used for this assay.

  • Compound Administration: The test compound (QC) or a reference drug (e.g., diclofenac) is administered to the mice, usually orally or intraperitoneally.

  • Induction of Inflammation: A fixed volume of xylene, an irritant, is applied to the anterior and posterior surfaces of one ear of each mouse to induce edema.

  • Measurement of Edema: After a specific time, the mice are euthanized, and circular sections are taken from both the treated and untreated ears. The weight difference between the two ear punches is calculated as a measure of the edema.

  • Data Analysis: The percentage inhibition of edema by the test compound is calculated relative to the control group.

Logical Relationship: Mechanism of Anti-inflammatory Action

G Anti-inflammatory Mechanism of a Dimethoxyphenyl Quinoline Derivative Inflammatory Stimuli Inflammatory Stimuli Arachidonic Acid Arachidonic Acid Inflammatory Stimuli->Arachidonic Acid COX-2 Enzyme COX-2 Enzyme Arachidonic Acid->COX-2 Enzyme Prostaglandins Prostaglandins COX-2 Enzyme->Prostaglandins Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain Quinoline Derivative (QC) Quinoline Derivative (QC) Inhibition Inhibition Quinoline Derivative (QC)->Inhibition Inhibition->COX-2 Enzyme

Caption: Inhibition of COX-2 by a dimethoxyphenyl quinoline derivative.

Conclusion

Dimethoxyphenyl quinoline derivatives represent a privileged scaffold in drug discovery with the potential to address significant unmet medical needs. Their ability to interact with diverse therapeutic targets, including tubulin, receptor tyrosine kinases, and inflammatory enzymes, underscores their versatility. The data and methodologies presented in this guide provide a solid foundation for further research and development of this promising class of compounds. Future efforts should focus on optimizing their potency, selectivity, and pharmacokinetic properties to translate their preclinical efficacy into clinical success.

References

The Structure-Activity Relationship of 2-Phenylquinoline-4-Carboxylic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-phenylquinoline-4-carboxylic acid scaffold, a core component of the historical drug cinchophen, has garnered significant attention in medicinal chemistry due to its versatile pharmacological activities. This heterocyclic motif serves as a privileged structure, with derivatives exhibiting a broad spectrum of biological effects, including antibacterial, anticancer, anti-inflammatory, and antiviral properties. The biological activity of these compounds is intricately linked to the nature and position of substituents on both the quinoline and the 2-phenyl rings. Understanding the structure-activity relationship (SAR) is paramount for the rational design of novel therapeutic agents with enhanced potency and selectivity. This technical guide provides an in-depth analysis of the SAR of 2-phenylquinoline-4-carboxylic acid derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.

Synthesis of the 2-Phenylquinoline-4-Carboxylic Acid Scaffold

The synthesis of the 2-phenylquinoline-4-carboxylic acid core is predominantly achieved through two classical named reactions: the Doebner reaction and the Pfitzinger reaction.

Doebner Reaction

The Doebner reaction is a three-component condensation of an aniline, an aromatic aldehyde (benzaldehyde for the parent compound), and pyruvic acid. This one-pot synthesis is an efficient method for generating 2-substituted quinoline-4-carboxylic acids.

Pfitzinger Reaction

The Pfitzinger reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a base. This method is also highly versatile for the synthesis of quinoline-4-carboxylic acids.

Structure-Activity Relationship Studies

The pharmacological profile of 2-phenylquinoline-4-carboxylic acid derivatives can be finely tuned by strategic structural modifications. The following sections delineate the SAR for various biological activities.

Antibacterial Activity

Derivatives of 2-phenylquinoline-4-carboxylic acid have been investigated for their activity against both Gram-positive and Gram-negative bacteria. The introduction of basic groups and modifications of the 2-phenyl ring have been shown to modulate their antibacterial spectrum and potency.[1]

Table 1: Antibacterial Activity of 2-Phenylquinoline-4-carboxylic Acid Derivatives

CompoundR1R2R3R4Test OrganismMIC (µg/mL)Reference
1a HHHHS. aureus>256[1]
5a4 HHNHCOCH3HS. aureus64[1]
5a7 HHNH(CH2)2N(CH3)2HE. coli128[1]

Note: The table is a representation of data available in the cited literature. For a comprehensive understanding, refer to the original source.

A key SAR observation is that structural modifications of the parent 2-phenyl-quinoline-4-carboxylic acid can lead to an increase in antibacterial activity. For instance, the introduction of an acetamido group at the 2'-position of the phenyl ring (Compound 5a4) significantly enhances activity against S. aureus.[1] Furthermore, the incorporation of a basic dimethylaminoethylamino side chain (Compound 5a7) confers activity against E. coli.[1]

SAR_Antibacterial Core 2-Phenylquinoline-4-carboxylic Acid Core Substituents Substituents on Phenyl Ring Core->Substituents Modification BasicGroups Basic Groups Core->BasicGroups Addition Activity Antibacterial Activity Substituents->Activity Influences BasicGroups->Activity Enhances

SAR Logic for Antibacterial Activity
Anticancer Activity: Histone Deacetylase (HDAC) Inhibition

The 2-phenylquinoline-4-carboxylic acid moiety has been effectively utilized as a "cap" group in the design of histone deacetylase (HDAC) inhibitors.[2][3] These inhibitors typically consist of a cap group, a linker, and a zinc-binding group (ZBG). The SAR in this context is complex, involving interplay between all three components.

Table 2: HDAC Inhibitory Activity of 2-Phenylquinoline-4-carboxylic Acid Derivatives

Compound2-Phenyl SubstituentLinkerZBGHDAC3 IC50 (µM)Reference
D28 UnsubstitutedPhenylpiperazineHydroxamic acid24.45[2]
D29 UnsubstitutedPhenylpiperazineHydrazide0.477[2]

Note: The table is a representation of data available in the cited literature. For a comprehensive understanding, refer to the original source.

A significant finding is the profound impact of the zinc-binding group on HDAC inhibitory activity and selectivity. While a hydroxamic acid ZBG (D28) confers modest HDAC3 inhibition, switching to a hydrazide ZBG (D29) dramatically increases potency against HDAC3.[2] The SAR also indicates that substitutions on the 2-phenyl ring play a role, with difluoro and phenyl substitutions being conducive to activity, while chloro, methyl, and methoxy substitutions tend to decrease potency.

HDAC_Inhibitor_Pharmacophore Cap 2-Phenylquinoline-4-carboxylic Acid (Cap) Linker Linker (e.g., Phenylpiperazine) Cap->Linker ZBG Zinc-Binding Group (ZBG) (e.g., Hydroxamic acid, Hydrazide) Linker->ZBG HDAC HDAC Active Site ZBG->HDAC Chelates Zinc Ion

Pharmacophore Model for HDAC Inhibitors

Experimental Protocols

Synthesis: Doebner Reaction (General Procedure)
  • Reactant Mixture: In a round-bottom flask, combine aniline (1 equivalent), the desired benzaldehyde derivative (1 equivalent), and pyruvic acid (1.2 equivalents) in ethanol.

  • Catalyst: A catalytic amount of an acid, such as trifluoroacetic acid, can be added.

  • Reaction Conditions: Reflux the mixture for several hours.

  • Work-up: Cool the reaction mixture and pour it into ice water to precipitate the product.

  • Purification: The crude product is collected by filtration and can be purified by recrystallization from a suitable solvent.

Antibacterial Susceptibility Testing: Broth Microdilution Method (MIC Determination)
  • Preparation of Stock Solution: Dissolve the test compounds in dimethyl sulfoxide (DMSO) to a known concentration.

  • Serial Dilution: Perform a two-fold serial dilution of the compound stock solutions in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to the final concentration.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The minimum inhibitory concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Activity: MTT Assay for Cytotoxicity
  • Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 48-72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Experimental_Workflow cluster_synthesis Synthesis cluster_bioassay Biological Evaluation Synthesis Doebner/Pfitzinger Reaction Purification Purification Synthesis->Purification Characterization Characterization (NMR, MS) Purification->Characterization BioAssay In vitro Assays (Antibacterial, Anticancer) Characterization->BioAssay Test Compounds DataAnalysis Data Analysis (MIC, IC50) BioAssay->DataAnalysis SAR SAR Determination DataAnalysis->SAR

General Experimental Workflow

Conclusion

The 2-phenylquinoline-4-carboxylic acid scaffold remains a highly valuable template in modern drug discovery. The wealth of available synthetic methodologies, coupled with a growing understanding of its structure-activity relationships, provides a solid foundation for the development of new therapeutic agents. This guide has summarized key SAR findings for antibacterial and anticancer activities, providing a framework for the rational design of next-generation derivatives. The detailed experimental protocols offer a starting point for researchers aiming to synthesize and evaluate novel compounds based on this versatile scaffold. Future work in this area will likely focus on exploring a wider range of biological targets and optimizing the pharmacokinetic properties of these promising molecules.

References

An In-depth Technical Guide to 2-(3,4-Dimethoxyphenyl)quinoline-4-carboxylic Acid: Synthesis, and Biological Exploration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline-4-carboxylic acid scaffold represents a significant "privileged structure" in medicinal chemistry, forming the foundation for a multitude of therapeutic agents. Since the initial isolation of quinoline from coal tar in the 19th century, this heterocyclic system has been the subject of extensive synthetic and pharmacological research[1]. This technical guide focuses on a specific derivative, 2-(3,4-Dimethoxyphenyl)quinoline-4-carboxylic acid, providing a comprehensive overview of its synthesis and known biological activities. While the specific discovery history of this compound is not extensively documented, its development is rooted in the broader exploration of the quinoline-4-carboxylic acid class. This document details established synthetic protocols, summarizes quantitative biological data, and presents visual diagrams of synthetic pathways to serve as a valuable resource for professionals engaged in drug discovery and development.

Historical Context: The Quinoline-4-Carboxylic Acid Core

The journey of quinoline derivatives in science began in the 1830s with the isolation of quinoline from coal tar. However, the targeted synthesis of its derivatives, particularly the functionally pivotal quinoline-4-carboxylic acids, truly initiated their significant role in medicinal chemistry[1]. Two classical named reactions have been instrumental in accessing this scaffold: the Pfitzinger reaction and the Doebner reaction[1]. These methods have enabled the generation of a diverse array of analogs, leading to the discovery of compounds with a wide spectrum of biological activities, from antimalarial to anticancer agents[2][3].

Synthesis of this compound

The synthesis of this compound is primarily achieved through multicomponent reactions, most notably the Doebner reaction. This approach involves the condensation of an aniline, an aldehyde (in this case, 3,4-dimethoxybenzaldehyde), and pyruvic acid.

Doebner Reaction

A common and efficient method for synthesizing 2-arylquinoline-4-carboxylic acids is the Doebner reaction[4]. This one-pot synthesis involves the reaction of an aniline, a substituted benzaldehyde, and pyruvic acid.

A general procedure for the synthesis of 8-Benzoyl-2-(3,4-dimethoxyphenyl)quinoline-4-carboxylic acid via the Doebner reaction is as follows:

  • 2- or 4-aminobenzophenone (1 mmol), 3,4-dimethoxybenzaldehyde (1 mmol), and pyruvic acid (1 mmol) are refluxed in acetic acid[4].

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC)[4].

  • Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration.

  • The crude product is then purified, typically by recrystallization, to afford the pure this compound derivative[4].

A catalyst-free Doebner reaction has also been reported for the synthesis of similar quinoline-4-carboxylic acid derivatives, where the reactants are refluxed in ethanol[5][6]. This method offers the advantages of high yields, chromatography-free purification, and a simple work-up procedure[5].

Pfitzinger Reaction

The Pfitzinger reaction provides an alternative route to quinoline-4-carboxylic acids. This reaction involves the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a base[1][7]. While not explicitly detailed for this specific compound in the provided results, it remains a cornerstone for the synthesis of this class of molecules[1][7].

Biological Activities and Potential Applications

This compound and its derivatives have been investigated for a range of biological activities, indicating their potential as therapeutic agents.

Multidrug Resistance Protein 2 (MRP2) Inhibition

Derivatives of this compound have been synthesized and evaluated as inhibitors of multidrug resistance protein 2 (MRP2)[4]. MRP2 is a transporter protein that plays a role in the efflux of drugs from cells, contributing to multidrug resistance in cancer.

Other Investigated Activities

The broader class of quinoline-4-carboxylic acid derivatives has been explored for a multitude of biological effects, suggesting potential avenues for the investigation of this compound. These activities include:

  • Antimalarial: New analogues of quinoline-4-carboxylic acids have shown promising antiplasmodial activity[2].

  • Antitubercular and Anticancer: In-silico studies have suggested that 2-aryl/heteroaryl-quinoline-4-carboxylic acids may have potential as antimalarial, antituberculosis, and anticancer agents[3].

  • HDAC and SIRT3 Inhibition: 2-Phenylquinoline-4-carboxylic acid derivatives have been identified as novel histone deacetylase (HDAC) inhibitors, with some showing selectivity for HDAC3[8]. Additionally, 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives have been discovered as potent SIRT3 inhibitors[9].

  • DHODH Inhibition: Quinoline-4-carboxylic acids have been evaluated as inhibitors of dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis[7].

  • Antibacterial and Antioxidant: Various quinoline-4-carboxylic acid derivatives have demonstrated antibacterial and antioxidant activities[10][11].

Quantitative Data Summary

While specific quantitative data for the titular compound is sparse in the provided results, the following table summarizes representative data for closely related quinoline-4-carboxylic acid derivatives.

Compound Class/DerivativeTarget/ActivityMeasurementValueReference
2-Phenylquinoline-4-carboxylic acid derivative (D28)HDAC3 InhibitionIC5024.45 µM[8]
Quinoline-based analogue (41)DHODH InhibitionIC509.71 ± 1.4 nM[7]
Quinoline-based analogue (43)DHODH InhibitionIC5026.2 ± 1.8 nM[7]
2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid derivative (P6)SIRT3 InhibitionIC507.2 µM[9]
2-methylquinoline-4-carboxylic acidAntioxidant (DPPH)% Inhibition~30.25%[11]
2-(4-methylphenyl)quinoline-4-carboxylic acidAntioxidant (DPPH)% Inhibition~40.43%[11]

Visualized Synthetic Workflows

Doebner Reaction Workflow

Doebner_Reaction cluster_reactants Reactants cluster_process Process cluster_product Product Aniline Aniline Reaction Reflux in Acetic Acid Aniline->Reaction Dimethoxybenzaldehyde 3,4-Dimethoxy- benzaldehyde Dimethoxybenzaldehyde->Reaction PyruvicAcid Pyruvic Acid PyruvicAcid->Reaction Product 2-(3,4-Dimethoxyphenyl) quinoline-4-carboxylic acid Reaction->Product

Caption: General workflow for the Doebner synthesis.

Pfitzinger Reaction Workflow

Pfitzinger_Reaction cluster_reactants Reactants cluster_process Process cluster_product Product Isatin Isatin Condensation Condensation Isatin->Condensation Carbonyl Carbonyl Compound (with α-methylene) Carbonyl->Condensation Base Base Base->Condensation Product Substituted quinoline- 4-carboxylic acid Condensation->Product

Caption: General workflow for the Pfitzinger synthesis.

References

An In-depth Technical Guide to 2-(3,4-Dimethoxyphenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 133676-16-1

This technical guide provides a comprehensive overview of 2-(3,4-Dimethoxyphenyl)quinoline-4-carboxylic acid, a heterocyclic compound of interest to researchers and professionals in drug discovery and development. This document details its physicochemical properties, potential synthesis methodologies, and explored biological activities, supported by experimental protocols and pathway visualizations.

Core Compound Information

This compound is a quinoline derivative characterized by a dimethoxyphenyl substituent at the 2-position and a carboxylic acid at the 4-position. The quinoline scaffold is a prominent feature in numerous biologically active compounds, suggesting the therapeutic potential of this molecule.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in the table below. These values are critical for understanding the compound's behavior in biological and chemical systems.

PropertyValueReference
Molecular Formula C₁₈H₁₅NO₄[1]
Molecular Weight 309.32 g/mol [2]
CAS Number 133676-16-1[1][3]
Appearance Solid (predicted)[4]
pKa (predicted) 0.96 ± 0.10[1]

Synthesis Methodologies

Pfitzinger Reaction

The Pfitzinger reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a base to yield a substituted quinoline-4-carboxylic acid. For the synthesis of the target molecule, the likely carbonyl reactant would be 3',4'-dimethoxyacetophenone.

  • Reaction Setup: In a round-bottom flask, dissolve isatin and an equimolar amount of 3',4'-dimethoxyacetophenone in ethanol.

  • Base Addition: Add a solution of potassium hydroxide (3-4 equivalents) in water to the mixture.

  • Reflux: Heat the reaction mixture to reflux for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Purification: Dissolve the residue in water and wash with an organic solvent (e.g., diethyl ether) to remove unreacted ketone. Acidify the aqueous layer with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the crude product.

  • Isolation: Collect the precipitate by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol or acetic acid).

Pfitzinger_Reaction cluster_reactants Reactants cluster_process Process Isatin Isatin Reflux Reflux Isatin->Reflux Ketone 3',4'-Dimethoxy- acetophenone Ketone->Reflux Base Base (e.g., KOH) Base->Reflux Solvent Ethanol/Water Solvent->Reflux Product 2-(3,4-Dimethoxyphenyl)quinoline- 4-carboxylic acid Workup Work-up & Purification Reflux->Workup Reaction Mixture Workup->Product Purified Product

Caption: General workflow for the Pfitzinger synthesis of the target compound.

Doebner Reaction

The Doebner reaction is a three-component reaction involving an aniline, an aldehyde, and pyruvic acid to form a quinoline-4-carboxylic acid. For the target molecule, this would likely involve the reaction of an appropriate aniline, 3,4-dimethoxybenzaldehyde, and pyruvic acid.

  • Reactant Preparation: In a suitable solvent such as ethanol, dissolve the aniline and 3,4-dimethoxybenzaldehyde.

  • Reaction Initiation: Add pyruvic acid to the solution and heat the mixture to reflux.

  • Reaction Monitoring: Monitor the reaction progress using TLC until the starting materials are consumed.

  • Isolation: Upon completion, cool the reaction mixture to allow the product to precipitate. Collect the solid by filtration.

  • Purification: Wash the collected solid with cold solvent and dry. Recrystallization from a suitable solvent can be performed for further purification.

Potential Biological Activities and Experimental Evaluation

While specific biological data for this compound is limited in the available literature, the quinoline-4-carboxylic acid scaffold is known to exhibit a range of biological activities, including enzyme inhibition and antioxidant effects. The following sections describe potential activities and the experimental protocols to evaluate them.

Enzyme Inhibition

Quinoline derivatives have been investigated as inhibitors of various enzymes, including Dihydroorotate Dehydrogenase (DHODH) and Sirtuin 3 (SIRT3), which are relevant targets in cancer and other diseases.

DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is crucial for the proliferation of rapidly dividing cells like cancer cells. Inhibition of DHODH leads to pyrimidine depletion and cell cycle arrest.

  • Reagent Preparation: Prepare a stock solution of the test compound in DMSO. Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.05% Triton X-100), a solution of recombinant human DHODH, dihydroorotate (DHO), and coenzyme Q (CoQ) as the electron acceptor. A common method uses 2,6-dichloroindophenol (DCIP) as a secondary electron acceptor, which changes color upon reduction.

  • Assay Procedure: In a 96-well plate, add the assay buffer, CoQ, DCIP, and the DHODH enzyme. Add varying concentrations of the test compound. Pre-incubate the mixture to allow for inhibitor binding.

  • Reaction Initiation: Start the reaction by adding DHO.

  • Data Acquisition: Measure the decrease in absorbance of DCIP at a specific wavelength (e.g., 600 nm) over time using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration and determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration.

DHODH_Pathway DHO Dihydroorotate DHODH DHODH DHO->DHODH Orotate Orotate Pyrimidine_synthesis Pyrimidine Biosynthesis Orotate->Pyrimidine_synthesis DHODH->Orotate CoQH2 Coenzyme Q (reduced) DHODH->CoQH2 CoQ Coenzyme Q (oxidized) CoQ->DHODH ETC Electron Transport Chain (Complex III) CoQH2->ETC Proliferation Cell Proliferation Pyrimidine_synthesis->Proliferation Inhibitor 2-(3,4-Dimethoxyphenyl)quinoline- 4-carboxylic acid Inhibitor->DHODH

Caption: Inhibition of the DHODH pathway by the target compound.

SIRT3 is a mitochondrial deacetylase that plays a crucial role in regulating mitochondrial function and cellular metabolism. Its dysregulation has been implicated in cancer.

  • Reagent Preparation: Prepare a stock solution of the test compound in DMSO. Prepare an assay buffer, a solution of recombinant human SIRT3, a fluorogenic acetylated peptide substrate, and NAD⁺.

  • Assay Procedure: In a 96-well plate, combine the assay buffer, SIRT3 enzyme, and varying concentrations of the test compound.

  • Reaction Initiation: Start the reaction by adding the peptide substrate and NAD⁺. Incubate at 37°C for a defined period.

  • Development: Add a developer solution that reacts with the deacetylated peptide to produce a fluorescent signal.

  • Data Acquisition: Measure the fluorescence intensity using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

SIRT3_Pathway SIRT3 SIRT3 Mitochondria Mitochondrial Proteins (e.g., SOD2, IDH2) SIRT3->Mitochondria Deacetylation Metabolism Metabolic Reprogramming SIRT3->Metabolism Regulation ROS Reactive Oxygen Species (ROS) Mitochondria->ROS Reduction Proliferation Cancer Cell Proliferation & Survival ROS->Proliferation Promotion Metabolism->Proliferation Support Inhibitor 2-(3,4-Dimethoxyphenyl)quinoline- 4-carboxylic acid Inhibitor->SIRT3

Caption: Postulated inhibition of SIRT3 signaling in cancer by the target compound.

Antioxidant Activity

The antioxidant potential of quinoline-4-carboxylic acid derivatives has been reported.[5] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging activity of a compound.

  • Reagent Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol). Prepare a solution of DPPH in the same solvent to a final concentration that gives an absorbance of approximately 1.0 at its maximum wavelength (around 517 nm).

  • Assay Procedure: In a 96-well plate, add a fixed volume of the DPPH solution to wells containing varying concentrations of the test compound. Include a control with the solvent only.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition: Measure the absorbance of each well at the maximum absorbance wavelength of DPPH.

  • Data Analysis: Calculate the percentage of radical scavenging activity for each concentration of the test compound using the formula: (A_control - A_sample) / A_control * 100, where A is the absorbance. The IC₅₀ value, the concentration required to scavenge 50% of the DPPH radicals, can then be determined.

Conclusion

This compound represents a molecule of interest within the broader class of quinoline derivatives, which have shown significant promise in medicinal chemistry. This guide provides a foundational understanding of its chemical and physical properties, outlines established synthetic routes, and details experimental protocols for evaluating its potential biological activities as an enzyme inhibitor and antioxidant. Further research is warranted to synthesize this specific compound and thoroughly characterize its biological profile to unlock its full therapeutic potential.

References

Methodological & Application

Protocol for the Pfitzinger Synthesis of 2-(3,4-Dimethoxyphenyl)quinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Pfitzinger reaction is a well-established and versatile method for the synthesis of quinoline-4-carboxylic acids and their derivatives.[1][2] This reaction involves the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a strong base.[1][2] The resulting quinoline-4-carboxylic acid scaffold is a key structural motif in many biologically active compounds, exhibiting a wide range of therapeutic properties, including antiviral, antitumor, and antibacterial activities. This document provides a detailed protocol for the synthesis of 2-(3,4-Dimethoxyphenyl)quinoline-4-carboxylic acid, a valuable compound for researchers, scientists, and drug development professionals.

Reaction Scheme

The synthesis of this compound via the Pfitzinger reaction proceeds through the base-catalyzed condensation of isatin and 1-(3,4-dimethoxyphenyl)ethan-1-one. The reaction mechanism involves the initial ring-opening of isatin by the base to form an intermediate, which then reacts with the ketone to undergo cyclization and dehydration, ultimately yielding the desired quinoline-4-carboxylic acid.

Experimental Protocol

This protocol is based on established Pfitzinger synthesis procedures for similar compounds.

Materials and Equipment:

  • Isatin

  • 1-(3,4-dimethoxyphenyl)ethan-1-one

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Ethanol (absolute)

  • Deionized water

  • Hydrochloric acid (HCl) or Acetic acid (for workup)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Beakers and graduated cylinders

  • Buchner funnel and filter paper

  • pH paper or pH meter

  • Rotary evaporator (optional)

  • Recrystallization apparatus

Procedure:

  • Preparation of the Basic Solution: In a round-bottom flask equipped with a magnetic stirrer, dissolve the base (e.g., potassium hydroxide) in a mixture of ethanol and water.

  • Addition of Isatin: To the basic solution, add isatin. Stir the mixture at room temperature until the color changes, indicating the formation of the isatin salt.

  • Addition of the Ketone: Slowly add 1-(3,4-dimethoxyphenyl)ethan-1-one to the reaction mixture.

  • Reaction under Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • If necessary, remove the bulk of the ethanol using a rotary evaporator.

    • Dilute the remaining mixture with water and transfer it to a beaker.

    • Wash the aqueous solution with a non-polar solvent like diethyl ether to remove any unreacted ketone.

    • Carefully acidify the aqueous layer with an acid (e.g., dilute HCl or acetic acid) to a pH of approximately 4-5 to precipitate the product.

  • Isolation and Purification:

    • Collect the precipitated solid by vacuum filtration using a Buchner funnel.

    • Wash the solid with cold deionized water to remove any remaining salts.

    • Dry the crude product in a desiccator or a vacuum oven.

    • For further purification, recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture.

Data Presentation

The following table summarizes the key reactants and the product of this synthesis.

Compound NameMolecular FormulaMolar Mass ( g/mol )Role
IsatinC₈H₅NO₂147.13Reactant
1-(3,4-dimethoxyphenyl)ethan-1-oneC₁₀H₁₂O₃180.20Reactant
This compoundC₁₈H₁₅NO₄309.32Product

Note: Specific quantitative data such as reaction yield and melting point for this particular synthesis should be determined experimentally and recorded.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the Pfitzinger synthesis of this compound.

Pfitzinger_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Isatin Isatin Mixing Mixing and Stirring Isatin->Mixing Ketone 1-(3,4-Dimethoxyphenyl)ethan-1-one Ketone->Mixing Base Base (KOH/NaOH) in EtOH/H2O Base->Mixing Reflux Reflux Mixing->Reflux Cooling Cooling Reflux->Cooling Acidification Acidification (pH 4-5) Cooling->Acidification Filtration Filtration Acidification->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Recrystallization Recrystallization Drying->Recrystallization Final_Product 2-(3,4-Dimethoxyphenyl)quinoline- 4-carboxylic acid Recrystallization->Final_Product

Caption: Experimental workflow for the Pfitzinger synthesis.

Signaling Pathway (Reaction Mechanism)

The following diagram illustrates the key steps in the Pfitzinger reaction mechanism.

Pfitzinger_Mechanism Isatin Isatin Isatin_Salt Isatin Salt (Ring-opened) Isatin->Isatin_Salt Base (OH⁻) Imine Imine Intermediate Isatin_Salt->Imine Ketone 1-(3,4-Dimethoxyphenyl)- ethan-1-one Ketone->Imine Enamine Enamine Intermediate Imine->Enamine Tautomerization Cyclized Cyclized Intermediate Enamine->Cyclized Intramolecular Cyclization Product 2-(3,4-Dimethoxyphenyl)quinoline- 4-carboxylic acid Cyclized->Product - H₂O

References

Application Notes and Protocols for the Doebner Reaction in Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and practical guidance for the synthesis of quinoline-4-carboxylic acids via the Doebner reaction. This powerful three-component reaction, involving the condensation of an aromatic amine, an aldehyde, and pyruvic acid, is a cornerstone in synthetic chemistry, offering a direct route to a diverse range of substituted quinolines.[1] Quinoline scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in numerous therapeutic agents, including anticancer, antimalarial, and antibacterial compounds.[1][2]

Introduction to the Doebner Reaction

First described by Oscar Doebner in 1887, the classical Doebner reaction provides an efficient method for the preparation of 2-substituted quinoline-4-carboxylic acids.[3] The general scheme involves the reaction of an aniline with an aldehyde and pyruvic acid, often under acidic conditions. A related synthesis, the Doebner-Miller reaction, utilizes an α,β-unsaturated carbonyl compound in place of the aldehyde and pyruvic acid to yield quinolines.[4]

While the traditional Doebner reaction is effective, it can be hampered by low yields, particularly when employing anilines with electron-withdrawing substituents.[5] Consequently, research has focused on optimizing reaction conditions and developing modified protocols to enhance yields and broaden the applicability of this reaction.

Reaction Mechanism

The mechanism of the Doebner reaction is understood to proceed through several key steps. Initially, the aniline and aldehyde undergo condensation to form an N-arylimine (Schiff base). Concurrently, pyruvic acid can tautomerize to its enol form. A subsequent Michael-type addition of the pyruvic acid enol to the imine, or a similar condensation, is followed by an intramolecular electrophilic cyclization onto the aromatic ring. The resulting dihydroquinoline intermediate is then oxidized to the final aromatic quinoline product. The oxidizing agent in this process can be an imine formed from a second molecule of aniline and the aldehyde, functioning in a hydrogen transfer process.[6]

The reaction is typically catalyzed by either Brønsted acids (e.g., p-toluenesulfonic acid, hydrochloric acid, sulfuric acid) or Lewis acids (e.g., tin tetrachloride, scandium(III) triflate, BF₃·THF).[6] The choice of catalyst and solvent can significantly influence the reaction's efficiency and yield.

Data Presentation

The following table summarizes the yields of various substituted quinoline-4-carboxylic acids synthesized using a modified Doebner reaction protocol. This "Doebner hydrogen-transfer reaction" has demonstrated improved yields, especially for anilines bearing electron-withdrawing groups.[5]

EntryAniline SubstituentAldehydeProductYield (%)
16-OCF₃Benzaldehyde2-Phenyl-6-(trifluoromethoxy)quinoline-4-carboxylic acid82
26-ClBenzaldehyde6-Chloro-2-phenylquinoline-4-carboxylic acid75
36-BrBenzaldehyde6-Bromo-2-phenylquinoline-4-carboxylic acid78
46-FBenzaldehyde6-Fluoro-2-phenylquinoline-4-carboxylic acid65
5HBenzaldehyde2-Phenylquinoline-4-carboxylic acid90
66-MeBenzaldehyde6-Methyl-2-phenylquinoline-4-carboxylic acid85
76-OMeBenzaldehyde6-Methoxy-2-phenylquinoline-4-carboxylic acid88
86-OBnBenzaldehyde6-(Benzyloxy)-2-phenylquinoline-4-carboxylic acid80
96-NHCbzBenzaldehyde6-(Benzyloxycarbonylamino)-2-phenylquinoline-4-carboxylic acid70
107-MeBenzaldehyde2-Phenyl-7-methylquinoline-4-carboxylic acid83
115-MeBenzaldehyde2-Phenyl-5-methylquinoline-4-carboxylic acid79

Note: Yields are based on the limiting reagent, pyruvic acid. Reaction conditions: Aniline (1.8 mmol), aldehyde (2.0 mmol), pyruvic acid (0.6 mmol), BF₃·THF (0.5 equiv), in acetonitrile (MeCN) at 65 °C for 21 hours. Data is illustrative and based on reported findings. Actual yields may vary.[1][5]

Experimental Protocols

The following is a detailed protocol for the synthesis of substituted quinoline-4-carboxylic acids via a modified Doebner "hydrogen-transfer" reaction. This method has proven effective for a broad range of anilines.[1]

Materials:

  • Substituted aniline (1.8 mmol, 3.0 equiv)

  • Substituted aldehyde (2.0 mmol, 3.3 equiv)

  • Pyruvic acid (0.6 mmol, 1.0 equiv)

  • Boron trifluoride tetrahydrofuran complex (BF₃·THF) (0.3 mmol, 0.5 equiv) or Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Dropping funnel

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the substituted aniline (1.8 mmol) and the aldehyde (2.0 mmol) in acetonitrile (1.0 mL). To this solution, add BF₃·THF or BF₃·OEt₂ (0.5 equiv) at room temperature with stirring.[1]

  • Initial Heating: Heat the reaction mixture to 65 °C and stir for 1 hour.[1]

  • Addition of Pyruvic Acid: In a separate flask, prepare a solution of pyruvic acid (0.6 mmol) in acetonitrile (1.67 mL). Add this solution dropwise to the heated reaction mixture over a period of time.[1]

  • Reaction: Continue to stir the reaction mixture at 65 °C for an additional 20 hours.[1]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add ethyl acetate (EtOAc) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench the reaction.[1]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the aqueous layer and extract it with EtOAc. Combine the organic layers and wash with brine.[1]

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.[1]

  • Purification: The crude product can be purified by solidification and filtration or by column chromatography on silica gel.[1]

Mandatory Visualizations

Doebner Reaction Experimental Workflow

Doebner_Workflow Experimental Workflow for Doebner Reaction start Start reactants Combine Aniline, Aldehyde, and BF3·THF in MeCN start->reactants heat1 Heat to 65 °C for 1 hour reactants->heat1 add_pyruvic Add Pyruvic Acid Solution Dropwise heat1->add_pyruvic heat2 Heat at 65 °C for 20 hours add_pyruvic->heat2 workup Aqueous Work-up (EtOAc, NaHCO3, Brine) heat2->workup purification Purification (Filtration or Chromatography) workup->purification product Isolate Pure Quinoline -4-carboxylic Acid purification->product

Caption: A step-by-step workflow for the synthesis of quinoline-4-carboxylic acids via the Doebner reaction.

STAT3 Signaling Pathway and Inhibition by Quinoline Derivatives

Quinoline derivatives have emerged as significant inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Constitutive activation of STAT3 is a hallmark of numerous human cancers, where it plays a pivotal role in cell proliferation, survival, and metastasis.[1] Quinoline-4-carboxylic acid derivatives can inhibit STAT3 dimerization by binding to the SH2 domain of the STAT3 monomer. This action prevents the translocation of the STAT3 dimer to the nucleus, thereby inhibiting the transcription of downstream target genes involved in tumor progression.[1]

STAT3_Pathway STAT3 Signaling Pathway and Inhibition by Quinoline Derivatives cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activates STAT3_mono STAT3 Monomer JAK->STAT3_mono Phosphorylates (Tyr705) STAT3_p p-STAT3 STAT3_mono->STAT3_p STAT3_dimer STAT3 Dimer STAT3_p->STAT3_dimer Dimerization DNA DNA STAT3_dimer->DNA Translocates to Nucleus Quinoline Quinoline Derivative (Inhibitor) Quinoline->STAT3_p Inhibits Dimerization Gene_Transcription Gene Transcription (Proliferation, Survival) DNA->Gene_Transcription Binds and Initiates Cytokine Cytokine Cytokine->Receptor Binds

Caption: Inhibition of the STAT3 signaling pathway by a quinoline derivative.

References

Application Notes and Protocols for the Purification of 2-(3,4-Dimethoxyphenyl)quinoline-4-carboxylic acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(3,4-Dimethoxyphenyl)quinoline-4-carboxylic acid is a quinoline derivative with potential applications in medicinal chemistry and drug discovery. The synthesis of this compound, often via methods like the Doebner reaction, can result in the inclusion of unreacted starting materials and by-products. Therefore, effective purification is crucial to obtain a compound of high purity for subsequent biological assays and further development. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds. This document provides a detailed protocol for the purification of this compound using this method.

Principle of Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent or solvent system. The principle relies on the fact that most solids are more soluble in a hot solvent than in the same solvent when it is cold. In an ideal recrystallization, the crude material is dissolved in a minimum amount of a hot solvent in which the desired compound is highly soluble and the impurities are either sparingly soluble or highly soluble. Upon cooling, the solubility of the desired compound decreases, leading to the formation of crystals, while the impurities remain in the solution (mother liquor). The purified crystals are then collected by filtration.

Potential Impurities

The target compound is commonly synthesized via the Doebner reaction, which involves the condensation of an aniline, an aldehyde, and pyruvic acid.[1] Potential impurities may include:

  • Unreacted starting materials: 3,4-dimethoxyaniline, benzaldehyde, and pyruvic acid.

  • By-products from side reactions: Self-condensation products of the starting materials or intermediates.

  • Isomers: Positional isomers formed during the synthesis.

  • Products of pyruvic acid decomposition: High temperatures can lead to the decomposition of pyruvic acid, generating impurities.[2]

Materials and Equipment

Materials:

  • Crude this compound

  • Analytical grade solvents (e.g., Ethanol, Methanol, Ethyl acetate, Toluene, Acetone, Water)

  • Activated charcoal (optional, for removing colored impurities)

  • Filter paper

Equipment:

  • Erlenmeyer flasks

  • Beakers

  • Graduated cylinders

  • Heating mantle or hot plate with magnetic stirrer

  • Reflux condenser

  • Büchner funnel and flask

  • Vacuum source

  • Spatula

  • Glass stirring rod

  • Melting point apparatus

  • Analytical balance

  • HPLC or other analytical instrumentation for purity assessment

Experimental Protocols

The choice of a suitable solvent is critical for successful recrystallization. An ideal solvent should:

  • Not react with the compound.

  • Dissolve the compound completely when hot.

  • Dissolve the compound sparingly or not at all when cold.

  • Dissolve impurities well at all temperatures or not at all.

  • Have a relatively low boiling point for easy removal from the purified crystals.

A systematic approach to solvent screening is recommended. This can be performed on a small scale in test tubes.

Protocol for Solvent Screening:

  • Place approximately 20-30 mg of the crude this compound into a small test tube.

  • Add the test solvent dropwise at room temperature and observe the solubility.

  • If the compound is insoluble at room temperature, gently heat the test tube while adding more solvent until the solid dissolves.

  • Once dissolved, allow the solution to cool slowly to room temperature, and then in an ice bath.

  • Observe the formation of crystals. An ideal solvent will yield a good quantity of crystals upon cooling.

  • Record the observations for each solvent tested.

SolventSelection start Start: Crude Compound add_solvent Add small amount of solvent at room temperature start->add_solvent observe_rt Observe Solubility add_solvent->observe_rt soluble_rt Soluble at RT? observe_rt->soluble_rt insoluble_rt Insoluble at RT soluble_rt->insoluble_rt No bad_solvent Unsuitable Solvent soluble_rt->bad_solvent Yes heat_dissolve Heat and add more solvent until dissolved insoluble_rt->heat_dissolve observe_hot Observe Solubility when Hot heat_dissolve->observe_hot soluble_hot Soluble when Hot? observe_hot->soluble_hot cool Cool to RT, then ice bath soluble_hot->cool Yes soluble_hot->bad_solvent No insoluble_hot Insoluble when Hot observe_crystals Observe Crystal Formation cool->observe_crystals crystals_formed Good Crystal Formation? observe_crystals->crystals_formed good_solvent Suitable Solvent crystals_formed->good_solvent Yes crystals_formed->bad_solvent No

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and a magnetic stir bar. Heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the compound just dissolves completely.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal to the solution and swirl. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If activated charcoal was used or if there are insoluble impurities, perform a hot filtration. This is done by filtering the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step should be performed quickly to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass or beaker and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel and flask.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals in a desiccator or a vacuum oven at a suitable temperature to remove all traces of the solvent.

  • Analysis: Determine the melting point of the purified crystals and assess their purity using an appropriate analytical method such as HPLC. Calculate the percent recovery.

RecrystallizationWorkflow start Start: Crude Compound dissolve Dissolve in minimum hot solvent start->dissolve decolorize Decolorize with activated charcoal (optional) dissolve->decolorize hot_filtration Hot Filtration decolorize->hot_filtration cool_crystallize Cool slowly to induce crystallization hot_filtration->cool_crystallize ice_bath Cool in ice bath to maximize yield cool_crystallize->ice_bath vacuum_filtration Collect crystals by vacuum filtration ice_bath->vacuum_filtration wash Wash crystals with cold solvent vacuum_filtration->wash dry Dry the purified crystals wash->dry analyze Analyze purity and determine yield dry->analyze end End: Purified Product analyze->end

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₈H₁₅NO₄[3][4]
Molecular Weight309.32 g/mol [4]
AppearanceWhite solid (typical)[5]
Melting Point228-230 °C[5]
pKa (predicted)0.96 ± 0.10[3]
XLogP3 (predicted)3.6[4]

Table 2: Solvent Selection for Recrystallization (Illustrative Data)

SolventSolubility at Room Temp. (25°C)Solubility at Boiling PointCrystal Formation upon CoolingRecommendation
WaterInsolubleSparingly SolublePoorNot ideal as a single solvent
EthanolSparingly SolubleSolubleGoodRecommended
MethanolSparingly SolubleSolubleGoodRecommended
Ethyl AcetateSolubleVery SolublePoorNot ideal as a single solvent
TolueneSparingly SolubleSolubleFairPossible, may require slow cooling
AcetoneSolubleVery SolublePoorNot ideal as a single solvent
Ethanol/Water (e.g., 9:1)Sparingly SolubleSolubleVery GoodHighly Recommended

Note: The solubility data presented here is qualitative and should be determined experimentally for the specific crude product.

Table 3: Expected Purity and Yield from Recrystallization (Illustrative)

ParameterBefore RecrystallizationAfter Recrystallization
Purity (by HPLC) ~90%>99%
Yield -60-90%
Melting Point Broad range (e.g., 225-229 °C)Sharp range (e.g., 228-230 °C)

Note: Actual purity improvement and yield will depend on the initial purity of the crude material and the specific recrystallization conditions used. For instance, a recrystallization of a similar compound, 2-phenyl-quinoline-4-carboxylic acid, from ethanol yielded a 68% recovery.[6]

Troubleshooting

ProblemPossible CauseSuggested Solution
Oiling out The boiling point of the solvent is higher than the melting point of the compound. The compound is too soluble in the chosen solvent.Use a lower boiling point solvent. Add a small amount of a "poor" solvent (one in which the compound is less soluble) to the hot solution.
No crystal formation The solution is not saturated. The compound is too soluble in the chosen solvent.Evaporate some of the solvent to concentrate the solution. Add a seed crystal. Scratch the inside of the flask with a glass rod. Cool the solution in an ice bath for a longer period.
Low recovery Too much solvent was used. Premature crystallization during hot filtration. The compound is significantly soluble in the cold solvent.Use less solvent for dissolution. Ensure the filtration apparatus is hot during hot filtration. Cool the solution for a longer time in an ice bath.
Poor purity The cooling rate was too fast, trapping impurities. The chosen solvent is not suitable for separating the specific impurities.Allow the solution to cool more slowly. Try a different solvent or a solvent mixture.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Work in a well-ventilated fume hood, especially when working with volatile organic solvents.

  • Be cautious when heating flammable organic solvents. Use a heating mantle or a steam bath, and never heat a closed system.

  • Handle all chemicals with care and consult the Safety Data Sheets (SDS) for each solvent before use.

  • Dispose of all chemical waste according to institutional guidelines.

References

Application Notes and Protocols for the NMR and Mass Spectrometry Analysis of Quinoline Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline carboxylic acids are a class of heterocyclic organic compounds that form the structural core of a wide range of biologically active molecules. Their derivatives have garnered significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Accurate structural elucidation and quantification of these compounds are paramount for understanding their structure-activity relationships (SAR) and for preclinical and clinical development.

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable analytical techniques for the comprehensive characterization of quinoline carboxylic acids. NMR provides detailed information about the molecular structure, including the connectivity of atoms and their spatial arrangement, while MS offers precise molecular weight determination and valuable insights into the compound's fragmentation patterns, aiding in structural confirmation and identification of metabolites.

These application notes provide detailed protocols for the analysis of quinoline carboxylic acids using NMR and mass spectrometry, along with representative data and visualizations to guide researchers in their analytical workflows.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a powerful tool for the unambiguous structural determination of quinoline carboxylic acids in solution. One-dimensional (1D) ¹H and ¹³C NMR provide fundamental information about the chemical environment of protons and carbons, respectively. Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, are crucial for establishing connectivity between atoms and confirming assignments.

Experimental Protocols

1. Sample Preparation for NMR Analysis

Proper sample preparation is critical for obtaining high-quality NMR spectra.

  • Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the spectra.

  • Solvent Selection: Choose a deuterated solvent in which the quinoline carboxylic acid is readily soluble. Common choices include dimethyl sulfoxide-d₆ (DMSO-d₆), chloroform-d (CDCl₃), and methanol-d₄ (CD₃OD). DMSO-d₆ is often preferred for carboxylic acids as the acidic proton is typically observable.

  • Concentration:

    • For ¹H NMR, dissolve 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.[1]

    • For ¹³C NMR, a higher concentration of 20-50 mg in 0.6-0.7 mL of solvent is recommended due to the lower natural abundance of the ¹³C isotope.[1]

  • Procedure:

    • Accurately weigh the sample into a clean, dry vial.

    • Add the appropriate volume of deuterated solvent.

    • Gently agitate the vial to ensure complete dissolution. Sonication may be used if necessary.

    • If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[2]

    • Cap the NMR tube and label it clearly.

2. NMR Data Acquisition

The following are general parameters for acquiring 1D and 2D NMR spectra on a standard 400 or 500 MHz spectrometer. These may need to be optimized for the specific instrument and sample.

  • ¹H NMR:

    • Number of Scans: 16-64

    • Spectral Width: 0-16 ppm

    • Pulse Angle: 30-45°

    • Relaxation Delay: 1-2 s

  • ¹³C NMR:

    • Number of Scans: 1024 or more, depending on concentration.

    • Spectral Width: 0-220 ppm

    • Pulse Program: Proton-decoupled (e.g., zgpg30)

    • Relaxation Delay: 2 s

  • 2D NMR (COSY, HSQC, HMBC):

    • Standard pulse programs available on the spectrometer software should be used. The number of increments in the indirect dimension and the number of scans per increment should be adjusted to achieve the desired resolution and signal-to-noise ratio.

Data Presentation: Representative NMR Data

The following tables summarize typical ¹H and ¹³C NMR chemical shifts (δ) and coupling constants (J) for quinoline-2-carboxylic acid, quinoline-3-carboxylic acid, and quinoline-4-carboxylic acid in DMSO-d₆.

Table 1: ¹H NMR Data of Quinoline Carboxylic Acids (in DMSO-d₆)

PositionQuinoline-2-carboxylic Acid[3]Quinoline-3-carboxylic Acid[1]Quinoline-4-carboxylic Acid[4][5]
δ (ppm) Multiplicity J (Hz)
H-2---
H-38.30d8.6
H-48.20d8.6
H-58.15d8.4
H-67.75t7.6
H-77.90t7.8
H-87.85d8.0
COOH13.0-14.0br s-

Table 2: ¹³C NMR Data of Quinoline Carboxylic Acids (in DMSO-d₆)

PositionQuinoline-2-carboxylic AcidQuinoline-3-carboxylic AcidQuinoline-4-carboxylic Acid
δ (ppm) δ (ppm) δ (ppm)
C-2150.1152.5149.8
C-3129.8135.2122.1
C-4138.2148.1145.3
C-4a128.9128.7125.9
C-5130.5129.5130.2
C-6128.1129.1127.8
C-7131.2130.8130.5
C-8129.4128.3124.2
C-8a147.5146.9148.6
COOH167.3166.8167.5

Visualization: NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing and Analysis Sample Quinoline Carboxylic Acid Sample Dissolve Dissolve in Deuterated Solvent (e.g., DMSO-d6) Sample->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer NMR_Spec NMR Spectrometer Transfer->NMR_Spec Acquire_1D Acquire 1D Spectra (1H, 13C) NMR_Spec->Acquire_1D Acquire_2D Acquire 2D Spectra (COSY, HSQC, HMBC) NMR_Spec->Acquire_2D Process Process Spectra (FT, Phasing, Baseline Correction) Acquire_1D->Process Acquire_2D->Process Assign Assign Signals Process->Assign Structure Structure Elucidation Assign->Structure

Caption: Workflow for NMR analysis of quinoline carboxylic acids.

Part 2: Mass Spectrometry (MS) Analysis

Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of quinoline carboxylic acids. Tandem mass spectrometry (MS/MS) provides valuable structural information through the analysis of fragmentation patterns.

Experimental Protocols

1. Sample Preparation for MS Analysis

  • Solvent: Dissolve the sample in a solvent compatible with the chosen ionization technique, such as methanol, acetonitrile, or a mixture with water.

  • Concentration: A typical concentration for direct infusion is 1-10 µg/mL. For LC-MS analysis, concentrations will depend on the sensitivity of the instrument and the expected concentration in the sample matrix.

  • Procedure for Direct Infusion:

    • Prepare a stock solution of the sample.

    • Dilute the stock solution to the desired final concentration in the infusion solvent.

    • For electrospray ionization (ESI), it is common to add a small amount of a volatile acid (e.g., 0.1% formic acid) for positive ion mode or a volatile base (e.g., 0.1% ammonium hydroxide) for negative ion mode to promote ionization.

  • Procedure for Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Develop a suitable LC method for the separation of the analyte(s) of interest. Reversed-phase chromatography is commonly used.

    • The mobile phase should be compatible with the mass spectrometer (i.e., contain volatile buffers).

    • Prepare samples in the initial mobile phase composition to ensure good peak shape.

2. Mass Spectrometry Data Acquisition

  • Ionization Techniques:

    • Electrospray Ionization (ESI): A soft ionization technique suitable for polar and thermally labile molecules. It is the most common ionization method for LC-MS.

    • Atmospheric Pressure Chemical Ionization (APCI): Suitable for less polar and more volatile compounds.[6]

    • Electron Ionization (EI): A hard ionization technique that causes extensive fragmentation, providing a characteristic "fingerprint" for a molecule. It is typically used with gas chromatography (GC-MS).

  • Tandem Mass Spectrometry (MS/MS):

    • Select the protonated molecule [M+H]⁺ (in positive ion mode) or the deprotonated molecule [M-H]⁻ (in negative ion mode) as the precursor ion.

    • Apply collision-induced dissociation (CID) to fragment the precursor ion.

    • Acquire the product ion spectrum.

Data Presentation: Representative Mass Spectrometry Data

The fragmentation of quinoline carboxylic acids is highly dependent on the ionization method used.

Table 3: Key Fragment Ions of Quinoline-2-carboxylic Acid in EI-MS

m/zAssignmentDescription
173[M]⁺•Molecular Ion
129[M - CO₂]⁺•Loss of carbon dioxide
128[M - COOH]⁺Loss of the carboxyl radical
102[C₈H₆N]⁺Subsequent loss of HCN from the quinoline ring

Table 4: Representative ESI-MS/MS Fragmentation of a Protonated Quinoline Carboxylic Acid ([M+H]⁺)

Precursor Ion (m/z)Product Ions (m/z)Neutral LossDescription
174156H₂O (18 Da)Loss of water from the carboxylic acid
174146CO (28 Da)Loss of carbon monoxide
174128H₂O + CO (46 Da)Sequential loss of water and carbon monoxide
174129COOH (45 Da)Loss of the carboxyl radical (less common in ESI)

Visualization: Mass Spectrometry Experimental Workflow

MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition cluster_proc_ms Data Analysis Sample_MS Quinoline Carboxylic Acid Sample Dissolve_MS Dissolve in MS-compatible Solvent Sample_MS->Dissolve_MS LC Liquid Chromatography (Optional) Dissolve_MS->LC Ionization Ionization (ESI or APCI) Dissolve_MS->Ionization Direct Infusion LC->Ionization MS Mass Spectrometer MS1 MS1 Scan (Full Scan) MS->MS1 MS2 MS/MS Scan (Fragmentation) MS->MS2 Ionization->MS MW_Det Molecular Weight Determination MS1->MW_Det Frag_Anal Fragmentation Analysis MS2->Frag_Anal Struct_Conf Structural Confirmation MW_Det->Struct_Conf Frag_Anal->Struct_Conf

Caption: Workflow for mass spectrometry analysis.

Part 3: Application in Drug Development - Inhibition of Signaling Pathways

Quinoline carboxylic acid derivatives have been identified as potent inhibitors of various signaling pathways implicated in diseases such as cancer. A prominent example is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Constitutive activation of STAT3 is a hallmark of many cancers, promoting cell proliferation, survival, and angiogenesis.

Visualization: Inhibition of the STAT3 Signaling Pathway

The following diagram illustrates a simplified STAT3 signaling pathway and the points of inhibition by small molecules, including certain quinoline carboxylic acid derivatives. These inhibitors can act by preventing the phosphorylation and subsequent dimerization of STAT3, which is essential for its translocation to the nucleus and transcriptional activity.

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive 3. STAT3 Recruitment & Phosphorylation STAT3_active p-STAT3 STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer 4. Dimerization STAT3_dimer_nuc p-STAT3 Dimer STAT3_dimer->STAT3_dimer_nuc 5. Nuclear Translocation Inhibitor Quinoline Carboxylic Acid Derivative Inhibitor->STAT3_active Inhibition of Dimerization DNA DNA STAT3_dimer_nuc->DNA 6. DNA Binding Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) DNA->Transcription 7. Transcriptional Activation Cytokine Cytokine (e.g., IL-6) Cytokine->Receptor 1. Ligand Binding

Caption: Inhibition of the STAT3 signaling pathway.

Conclusion

NMR and mass spectrometry are complementary and powerful techniques for the comprehensive analysis of quinoline carboxylic acids. The protocols and data presented in these application notes provide a foundational guide for researchers in the structural elucidation and characterization of this important class of compounds. A thorough understanding of their analytical properties is crucial for advancing their development as potential therapeutic agents.

References

Application Notes and Protocols for In Vitro Assays of Quinolone Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for a suite of in vitro assays to evaluate the biological activity of quinoline compounds. The focus is on anticancer, antimalarial, and antibacterial screening, which are prominent areas of investigation for this versatile scaffold.[1][2][3] The protocols are designed to be clear and reproducible for researchers in drug discovery and development.

Anticancer Activity: Cell Viability and Cytotoxicity Assays

The evaluation of anticancer properties of quinoline derivatives often begins with determining their cytotoxic effects on various cancer cell lines.[1][3] The MTT assay is a widely used colorimetric method for this purpose, assessing cell metabolic activity as an indicator of cell viability.[1][4]

Experimental Protocol: MTT Assay

This protocol is optimized for adherent cancer cell lines in a 96-well plate format.[4]

Materials and Reagents:

  • Cancer cell line of interest (e.g., MCF-7, HCT-116, MGC-803)[5]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[4]

  • Quinoline compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[7]

  • Phosphate-Buffered Saline (PBS)

  • 96-well plates

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and adjust the cell suspension to a concentration of 5 x 10⁴ cells/mL in complete medium. Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours (37°C, 5% CO₂) to allow for cell attachment.[4]

  • Compound Treatment: Prepare serial dilutions of the quinoline compound in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of fresh medium containing various concentrations of the quinoline compound. Include a vehicle control (medium with the same concentration of DMSO used for the compound dilutions) and an untreated control (medium only).[4]

  • Incubation: Incubate the plate for 48 hours at 37°C with 5% CO₂.[5]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.[6] During this time, metabolically active cells will convert the yellow MTT into purple formazan crystals.[4]

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[6]

  • Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[6] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, can then be determined.[1]

Data Presentation: Anticancer Activity of Quinoline Derivatives

The following table summarizes the in vitro antiproliferative activity of exemplary quinoline-chalcone derivatives against various cancer cell lines.

CompoundMGC-803 IC50 (µM)HCT-116 IC50 (µM)MCF-7 IC50 (µM)Reference
12e 1.385.345.21[5]
5-Fu (Control) 6.2210.411.1[5]

Antimalarial Activity: SYBR Green I-based Assay

The SYBR Green I-based fluorescence assay is a common and efficient method for determining the in vitro susceptibility of Plasmodium falciparum to antimalarial compounds.[8][9] The assay quantifies parasite DNA, providing a measure of parasite viability.[8]

Experimental Protocol: SYBR Green I Assay

This protocol is adapted for the in vitro culture of P. falciparum.

Materials and Reagents:

  • Synchronized P. falciparum culture (ring stage)

  • Complete parasite medium (RPMI 1640 with L-glutamine, 25 mM HEPES, 0.5% Albumax II, 25 µg/mL gentamicin, and 50 µg/mL hypoxanthine)

  • Human erythrocytes

  • Quinoline compound stock solution (in DMSO)

  • Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)[10]

  • SYBR Green I dye (10,000x concentrate in DMSO)

  • 96-well black plates

Procedure:

  • Compound Plating: Prepare serial dilutions of the quinoline compounds in complete parasite medium in a 96-well plate.

  • Parasite Culture Preparation: Prepare a parasite culture with 2% hematocrit and 0.5% parasitemia.

  • Inoculation: Add 90 µL of the parasite culture to each well of the plate containing the compound dilutions.

  • Incubation: Incubate the plates for 72 hours in a humidified, gassed (5% CO₂, 5% O₂, 90% N₂) incubator at 37°C.

  • Lysis and Staining: Prepare the lysis buffer containing SYBR Green I dye at a 1:5000 dilution.[11] Add 100 µL of this lysis buffer to each well.

  • Incubation: Incubate the plates in the dark at room temperature for 1 to 24 hours.[10]

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[10]

  • Data Analysis: Determine the IC50 value by comparing the fluorescence of treated samples to untreated controls.[8]

Data Presentation: Antimalarial Activity of Quinoline Derivatives

The table below presents the in vitro antimalarial activity of various quinoline derivatives against P. falciparum.

CompoundP. falciparum StrainIC50 (µM)Reference
Xanthoquinodin A1 Dd20.29[8]
Quinoline-Sulfonamide Hybrid -0.05 - 1.63[12]
Amino-quinoline derivative 40a Pf3D7 (chloroquine-sensitive)0.25[2]
Quinoline derivative 4b -0.46 (µg/mL)[13]
Quinoline derivative 4i -0.014 (µg/mL)[13]

Antibacterial Activity: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria.[14] The MIC is the lowest concentration of the compound that prevents visible growth of the microorganism.[14]

Experimental Protocol: Broth Microdilution Assay

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials and Reagents:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)[15]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[14]

  • Quinoline compound stock solution (in DMSO)

  • Sterile 96-well microtiter plates

  • Sterile saline (0.85% NaCl)

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.[16]

  • Compound Dilution: Perform a two-fold serial dilution of the quinoline compound in CAMHB directly in the 96-well plate.[14]

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control well (no compound) and a sterility control well (no bacteria).[17]

  • Incubation: Incubate the plates at 37°C for 16-20 hours in an ambient air incubator.[18]

  • MIC Determination: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the quinoline compound at which there is no visible growth.[14][18]

Data Presentation: Antibacterial Activity of Quinoline Derivatives

The following table summarizes the MIC values of several quinoline derivatives against different bacterial strains.

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)Reference
Derivative 11 6.25-[15]
Derivative 24 3.1253.125[15]
Hybrid 7b 2≥50[19]
Compound 4g 7.81-[20]
Compound 4m 7.81-[20]

Visualizing Experimental Workflows

General Workflow for In Vitro Biological Activity Testing of Quinoline Compounds

G cluster_synthesis Compound Preparation cluster_assays In Vitro Assays cluster_anticancer Anticancer cluster_antimalarial Antimalarial cluster_antibacterial Antibacterial cluster_data Data Analysis synthesis Quinoline Compound Synthesis/Acquisition stock Stock Solution Preparation (DMSO) synthesis->stock mtt_assay MTT Assay stock->mtt_assay Serial Dilutions sybr_assay SYBR Green I Assay stock->sybr_assay Serial Dilutions mic_assay Broth Microdilution (MIC Determination) stock->mic_assay Serial Dilutions cell_culture Cancer Cell Culture cell_culture->mtt_assay data_analysis IC50 / MIC Determination mtt_assay->data_analysis parasite_culture P. falciparum Culture parasite_culture->sybr_assay sybr_assay->data_analysis bacterial_culture Bacterial Culture bacterial_culture->mic_assay mic_assay->data_analysis sar Structure-Activity Relationship (SAR) data_analysis->sar

Caption: General workflow for testing quinoline compounds.

Signaling Pathway Inhibition by Anticancer Quinoline Compounds

G cluster_pathways Cellular Targets & Pathways cluster_outcomes Cellular Outcomes quinoline Quinoline Derivatives tyrosine_kinases Tyrosine Kinases quinoline->tyrosine_kinases inhibit tubulin Tubulin Polymerization quinoline->tubulin inhibit topoisomerase Topoisomerase quinoline->topoisomerase inhibit angiogenesis Angiogenesis quinoline->angiogenesis inhibit cell_cycle Cell Cycle Progression quinoline->cell_cycle arrest tyrosine_kinases->cell_cycle tubulin->cell_cycle topoisomerase->cell_cycle apoptosis Apoptosis cell_cycle->apoptosis cell_cycle_arrest Cell Cycle Arrest cell_cycle->cell_cycle_arrest inhibition_proliferation Inhibition of Proliferation cell_cycle->inhibition_proliferation cell_cycle_arrest->apoptosis

Caption: Anticancer mechanisms of quinoline compounds.

References

Cell-based Assays for 2-(3,4-Dimethoxyphenyl)quinoline-4-carboxylic acid (Tasquinimod): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3,4-Dimethoxyphenyl)quinoline-4-carboxylic acid, widely known as Tasquinimod, is a novel small molecule immunomodulator with potent anti-angiogenic and anti-metastatic properties.[1][2] It primarily targets the tumor microenvironment, exerting its effects through the modulation of myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs).[1][3] Tasquinimod's mechanism of action involves binding to S100A9 and histone deacetylase 4 (HDAC4), which disrupts downstream signaling pathways crucial for tumor growth, angiogenesis, and immune evasion.[1][4][5] These application notes provide detailed protocols for a range of cell-based assays to characterize the biological activity of Tasquinimod.

Mechanism of Action Overview

Tasquinimod's therapeutic effects are multifaceted, primarily revolving around its interaction with two key proteins: S100A9 and HDAC4.

  • S100A9 Inhibition: Tasquinimod binds to the calcium-binding protein S100A9, preventing its interaction with Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation End Products (RAGE).[1][2][6] This inhibition curtails the recruitment and immunosuppressive function of MDSCs and M2-polarized TAMs within the tumor microenvironment.[1][2][7]

  • HDAC4 Modulation: Tasquinimod acts as a negative allosteric modulator of HDAC4, binding to its regulatory Zn2+ binding domain with high affinity.[8][9] This disrupts the formation of the HDAC4/N-CoR/HDAC3 repressor complex, which in turn affects the deacetylation of key transcription factors like HIF-1α, a critical regulator of angiogenesis.[1][4]

The following sections detail cell-based assays to investigate these mechanisms and their functional consequences.

Data Presentation: Quantitative Analysis of Tasquinimod's In Vitro Activity

The following tables summarize the quantitative effects of Tasquinimod across various cell-based assays.

Table 1: Anti-Proliferative and Anti-Angiogenic Activity

Assay TypeCell Line(s)ParameterTasquinimod ConcentrationResultReference(s)
Cell ProliferationHuman Prostate Cancer (LAPC-4, LNCaP, CWR-22Rv1)IC5050-100 µMInhibition of cell growth[10]
Cell ProliferationHuman Endothelial Cells (HUVECs)IC50~25 µMInhibition of cell growth[10]
Endothelial SproutingHuman Endothelial Cells (HUVECs)IC50~0.5 µMInhibition of endothelial sprouting[5]
Binding AffinityPurified HDAC4Kd10-30 nMHigh-affinity binding to HDAC4[8][9]

Table 2: Immunomodulatory Effects on Myeloid Cells

Assay TypePrimary Cells/Co-culture SystemParameterTasquinimod ConcentrationResultReference(s)
MDSC Suppression of T-cell ProliferationMurine MDSC and T-cell co-cultureT-cell ProliferationNot specifiedSignificant increase in T-cell proliferation at 1:2 and 1:4 MDSC:T-cell ratios[3][11]
Cytokine SecretionMurine MDSC and T-cell co-cultureIFN-γ levelsNot specifiedIncreased IFN-γ secretion[3][11]
Cytokine SecretionMurine MDSC and T-cell co-cultureIL-10 levelsNot specifiedDecreased IL-10 secretion[11]
Macrophage PolarizationMurine Tumor-Associated MacrophagesCD206+ M2 macrophagesNot specifiedReduction in the percentage of M2-polarized macrophages[12][13]
Macrophage PolarizationMurine Tumor-Associated MacrophagesMHC Class II and CD86 expression on M1 macrophagesNot specifiedIncrease in the percentage of M1-polarized macrophages[12][13]

Experimental Protocols and Visualizations

This section provides detailed methodologies for key cell-based assays to evaluate the efficacy of Tasquinimod.

Anti-Angiogenesis: Endothelial Tube Formation Assay

This assay assesses the ability of Tasquinimod to inhibit the formation of capillary-like structures by endothelial cells, a key step in angiogenesis.

Protocol:

  • Preparation of Matrigel: Thaw Matrigel on ice overnight. Using pre-chilled pipette tips, coat the wells of a 96-well plate with 50 µL of Matrigel and incubate at 37°C for 30-60 minutes to allow for solidification.

  • Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) at a density of 1-2 x 10^4 cells per well onto the solidified Matrigel.

  • Treatment: Add Tasquinimod at various concentrations (e.g., 0.1 µM to 50 µM) to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

  • Visualization and Quantification: Visualize the formation of tube-like structures using a light microscope. Capture images and quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

G cluster_workflow Endothelial Tube Formation Assay Workflow prep Prepare Matrigel-coated 96-well plate seed Seed HUVECs onto Matrigel prep->seed treat Add Tasquinimod or Vehicle Control seed->treat incubate Incubate for 4-18 hours treat->incubate visualize Visualize and Quantify Tube Formation incubate->visualize

Endothelial Tube Formation Assay Workflow
Immunomodulation: Myeloid-Derived Suppressor Cell (MDSC) Suppression Assay

This assay evaluates the effect of Tasquinimod on the immunosuppressive function of MDSCs by measuring their ability to inhibit T-cell proliferation.

Protocol:

  • Isolation of Cells: Isolate MDSCs (e.g., CD11b+Gr-1+) from the bone marrow or spleen of tumor-bearing mice using magnetic-activated cell sorting (MACS). Isolate T-cells (e.g., CD3+) from the spleen of naive mice and label with a proliferation dye such as carboxyfluorescein succinimidyl ester (CFSE).

  • Co-culture Setup: Co-culture the CFSE-labeled T-cells with the isolated MDSCs at various ratios (e.g., 1:1, 1:2, 1:4 MDSC:T-cell) in a 96-well plate.

  • Stimulation and Treatment: Stimulate the T-cells with anti-CD3/CD28 antibodies. Add Tasquinimod at desired concentrations to the appropriate wells.

  • Incubation: Incubate the co-culture for 72 hours at 37°C and 5% CO2.

  • Analysis: Harvest the cells and analyze T-cell proliferation by measuring the dilution of the CFSE dye using flow cytometry. A decrease in CFSE intensity indicates cell division.

  • Cytokine Analysis: Collect the supernatant from the co-culture to measure the concentration of cytokines such as IFN-γ and IL-10 using ELISA.

G cluster_pathway Tasquinimod's Effect on MDSC-Mediated T-cell Suppression Tasquinimod Tasquinimod MDSC MDSC Tasquinimod->MDSC Inhibits suppressive function T_cell T-cell MDSC->T_cell Suppresses Proliferation Proliferation T_cell->Proliferation IFNg IFN-γ Secretion T_cell->IFNg

Tasquinimod's effect on MDSC-T-cell interaction.
Immunomodulation: Tumor-Associated Macrophage (TAM) Polarization Assay

This assay determines the ability of Tasquinimod to shift the polarization of TAMs from an immunosuppressive M2 phenotype to a pro-inflammatory M1 phenotype.

Protocol:

  • Isolation of TAMs: Isolate TAMs (e.g., F4/80+) from tumor tissues of treated and control mice by enzymatic digestion followed by cell sorting.

  • Cell Culture and Treatment: Culture bone marrow-derived macrophages (BMDMs) and polarize them towards an M2 phenotype using cytokines like IL-4 and IL-13. Treat the polarized macrophages with Tasquinimod.

  • Flow Cytometry Analysis: Stain the isolated TAMs or treated BMDMs with fluorescently labeled antibodies against M1 markers (e.g., MHC Class II, CD86) and M2 markers (e.g., CD206, Arginase-1).

  • Data Acquisition and Analysis: Acquire data using a flow cytometer and analyze the percentage of M1 and M2 polarized macrophages in the different treatment groups.

G cluster_workflow TAM Polarization Assay Workflow isolate Isolate TAMs or Culture BMDMs polarize Polarize towards M2 phenotype (for BMDMs) isolate->polarize treat Treat with Tasquinimod polarize->treat stain Stain with M1/M2 markers treat->stain analyze Analyze by Flow Cytometry stain->analyze

Workflow for assessing TAM polarization.
Target Engagement: Cell-Based HDAC4 Activity Assay

This assay measures the ability of Tasquinimod to modulate HDAC4 activity within cells.

Protocol:

  • Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., prostate cancer cells) in a 96-well plate. Treat the cells with a range of Tasquinimod concentrations.

  • Cell Lysis and Substrate Addition: Lyse the cells and add a fluorogenic HDAC substrate that is cell-permeable.

  • Incubation: Incubate the plate to allow for the deacetylation of the substrate by cellular HDACs.

  • Developer Addition: Add a developer solution that generates a fluorescent signal from the deacetylated substrate.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader. A decrease in fluorescence indicates inhibition of HDAC activity.

G cluster_pathway Tasquinimod's Allosteric Inhibition of HDAC4 Tasquinimod Tasquinimod HDAC4 HDAC4 Tasquinimod->HDAC4 Allosteric Modulation NCoR_HDAC3 N-CoR/HDAC3 Complex HDAC4->NCoR_HDAC3 Prevents Binding HIF1a HIF-1α NCoR_HDAC3->HIF1a Deacetylates Deacetylation Deacetylation HIF1a->Deacetylation

Tasquinimod's impact on the HDAC4 signaling pathway.
Anti-Metastatic Activity: Transwell Migration and Invasion Assay

This assay is used to determine the effect of Tasquinimod on the migratory and invasive potential of cancer cells.

Protocol:

  • Chamber Preparation: For invasion assays, coat the upper surface of a Transwell insert (with a porous membrane) with a thin layer of Matrigel. For migration assays, no coating is necessary.

  • Cell Seeding: Seed cancer cells in serum-free media in the upper chamber of the Transwell insert.

  • Treatment and Chemoattractant: Add Tasquinimod at various concentrations to the upper chamber. Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Incubation: Incubate the plate for 12-48 hours, allowing the cells to migrate or invade through the membrane.

  • Cell Staining and Quantification: Remove the non-migrated/invaded cells from the upper surface of the membrane. Fix and stain the cells that have migrated/invaded to the lower surface of the membrane with crystal violet.

  • Analysis: Elute the stain and measure the absorbance, or count the number of stained cells in several microscopic fields to quantify cell migration/invasion.

G cluster_workflow Transwell Invasion Assay Workflow prepare Coat Transwell insert with Matrigel seed Seed cancer cells in upper chamber prepare->seed treat Add Tasquinimod to upper chamber Add chemoattractant to lower chamber seed->treat incubate Incubate for 12-48 hours treat->incubate stain Fix and stain invaded cells incubate->stain quantify Quantify invaded cells stain->quantify

Workflow for the Transwell Invasion Assay.

Conclusion

The cell-based assays described in these application notes provide a comprehensive framework for characterizing the biological activities of this compound (Tasquinimod). By employing these detailed protocols, researchers can effectively investigate its anti-angiogenic, immunomodulatory, and anti-metastatic properties, thereby facilitating further drug development and a deeper understanding of its therapeutic potential.

References

Application Notes and Protocols for 2-(3,4-Dimethoxyphenyl)quinoline-4-carboxylic acid as a Tyrosine Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature searches did not yield specific quantitative inhibitory data (e.g., IC50 values) for 2-(3,4-Dimethoxyphenyl)quinoline-4-carboxylic acid against specific tyrosine kinases. The data presented herein is based on structurally related quinoline-4-carboxylic acid derivatives and serves as a guide for the potential application and evaluation of the target compound. The experimental protocols provided are generalized methods for assessing the activity of potential tyrosine kinase inhibitors.

Introduction

This compound is a member of the quinoline carboxylic acid class of compounds. This class is recognized for its potential as tyrosine kinase inhibitors (TKIs). Tyrosine kinases are a family of enzymes that play a critical role in various cellular processes, including growth, differentiation, and metabolism. Dysregulation of tyrosine kinase activity is a hallmark of many diseases, including cancer. As such, TKIs are a major focus of drug discovery and development.

This document provides detailed application notes and experimental protocols for the investigation of this compound as a potential TKI. The information is intended to guide researchers in the systematic evaluation of this compound's biological activity.

Potential Biological Activities and Data Presentation

While specific data for this compound is not available, the inhibitory activities of structurally similar quinoline derivatives against various kinases are summarized below. This data provides a basis for hypothesizing the potential targets of the compound of interest.

Table 1: Inhibitory Activity of Structurally Related Quinoline Derivatives

Compound/Derivative ClassTarget KinaseIC50 ValueReference
4-Anilinoquinoline-3-carbonitrile AnaloguesEGFR, HER-2Similar to clinical leads (e.g., Iressa, Tarceva)[1]
3-Substituted Quinoline DerivativesPDGF-RTK≤ 20 nM[2]
Quinolinone DerivativesVEGFR258.1 µM - 84.8 µM[3]
2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid DerivativesSIRT37.2 µM[4]
3-Quinoline Carboxylic Acid DerivativesProtein Kinase CK20.65 µM - 18.2 µM[5]

Key Signaling Pathways

Tyrosine kinase inhibitors often target key signaling pathways involved in cell proliferation and survival. The following diagrams illustrate the potential points of inhibition for a TKI targeting EGFR, VEGFR, and PDGFR.

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K TKI 2-(3,4-Dimethoxyphenyl) quinoline-4-carboxylic acid TKI->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation VEGFR_Signaling_Pathway VEGF VEGF Ligand VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K TKI 2-(3,4-Dimethoxyphenyl) quinoline-4-carboxylic acid TKI->VEGFR Inhibition PKC PKC PLCg->PKC Angiogenesis Angiogenesis Vascular Permeability PKC->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis PDGFR_Signaling_Pathway PDGF PDGF Ligand PDGFR PDGFR PDGF->PDGFR RAS_RAF_ERK RAS-RAF-MEK-ERK Pathway PDGFR->RAS_RAF_ERK PI3K_AKT PI3K-AKT Pathway PDGFR->PI3K_AKT TKI 2-(3,4-Dimethoxyphenyl) quinoline-4-carboxylic acid TKI->PDGFR Inhibition Cell_Growth Cell Growth & Proliferation RAS_RAF_ERK->Cell_Growth PI3K_AKT->Cell_Growth Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Kinase, Substrate, ATP, and Test Compound Start->Prepare_Reagents Incubate Incubate Kinase with Test Compound Prepare_Reagents->Incubate Initiate_Reaction Initiate Reaction with ATP/Substrate Incubate->Initiate_Reaction Stop_Reaction Stop Reaction Initiate_Reaction->Stop_Reaction Detect_Signal Detect Signal (e.g., Luminescence, Fluorescence) Stop_Reaction->Detect_Signal Analyze_Data Analyze Data (Calculate IC50) Detect_Signal->Analyze_Data End End Analyze_Data->End Western_Blot_Workflow Start Start Cell_Culture Culture and Treat Cells with Test Compound Start->Cell_Culture Cell_Lysis Lyse Cells and Quantify Protein Cell_Culture->Cell_Lysis SDS_PAGE Separate Proteins by SDS-PAGE Cell_Lysis->SDS_PAGE Transfer Transfer Proteins to Membrane SDS_PAGE->Transfer Blocking Block Membrane Transfer->Blocking Primary_Ab Incubate with Primary Antibody (e.g., anti-phospho-EGFR) Blocking->Primary_Ab Secondary_Ab Incubate with Secondary Antibody Primary_Ab->Secondary_Ab Detection Detect Signal (Chemiluminescence) Secondary_Ab->Detection Analysis Analyze Band Intensity Detection->Analysis End End Analysis->End

References

Application of Quinoline Derivatives in Antimalarial Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives have long been a cornerstone in the global fight against malaria, a life-threatening disease caused by Plasmodium parasites. This class of compounds, which includes historical drugs like quinine and widely used synthetics like chloroquine, primarily targets the blood stages of the parasite's life cycle.[1] Their principal mechanism of action involves the disruption of hemoglobin digestion within the parasite's acidic food vacuole. This process leads to the accumulation of toxic free heme, which ultimately kills the parasite.[2][3][4] However, the emergence and spread of drug-resistant Plasmodium falciparum strains have necessitated the development of novel quinoline-based antimalarials. This document provides an overview of the application of quinoline derivatives in antimalarial drug discovery, including key quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows.

Mechanism of Action and Resistance

The primary mode of action for many quinoline antimalarials, particularly 4-aminoquinolines like chloroquine, is the inhibition of hemozoin formation. The parasite digests hemoglobin in its food vacuole, releasing large quantities of toxic heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin.[2] Quinoline derivatives, being weak bases, accumulate in the acidic environment of the food vacuole.[1] Here, they bind to heme and cap the growing hemozoin crystal, preventing further polymerization.[3] The resulting buildup of free heme is toxic to the parasite.[1]

Unfortunately, resistance to quinoline antimalarials is a significant challenge. The primary mechanism of resistance is reduced drug accumulation within the parasite's food vacuole.[5][6] This can be caused by mutations in transporter proteins, such as the P. falciparum chloroquine resistance transporter (PfCRT) and the P. falciparum multidrug resistance protein 1 (PfMDR1), which are thought to efflux the drug from the vacuole.[7][8]

Quantitative Data on Antimalarial Activity

The following tables summarize the in vitro antimalarial activity (IC50 values) and cytotoxicity (CC50 values) of selected quinoline derivatives against various Plasmodium falciparum strains. The Selectivity Index (SI), calculated as the ratio of CC50 to IC50, is a measure of the compound's specificity for the parasite.

Table 1: In Vitro Antimalarial Activity of Quinoline Derivatives against Chloroquine-Sensitive (CQS) P. falciparum Strains

Compound/DrugP. falciparum StrainIC50 (µM)Reference
Chloroquine3D70.020[9]
QuinineD100.157[10]
Mefloquine3D70.0087[11]
Amodiaquine3D7~0.01[7]
Quinoline-Pyrimidine Hybrid (21)D100.157[10]
Quinoline-Pyrazolopyridine Hybrid (5p)3D7-[12]
2-methylquinoline derivative (10)-0.033[9]
Quinoline-β-lactam hybrid (34)W2>1[7]

Table 2: In Vitro Antimalarial Activity of Quinoline Derivatives against Chloroquine-Resistant (CQR) P. falciparum Strains

Compound/DrugP. falciparum StrainIC50 (µM)Reference
ChloroquineDd20.417[10]
ChloroquineK10.36[7]
QuinineDd2~0.4[7]
MefloquineDd20.002[11]
AmodiaquineDd2~0.05[7]
Quinoline-Pyrimidine Hybrid (21)Dd20.157[10]
Quinoline-β-lactam hybrid (34)W2>1[7]
Ferrocene-quinoline analogueDd2Potent[13]

Table 3: Cytotoxicity of Selected Antimalarial Compounds

Compound/DrugCell LineCC50 (µM)Reference
ChloroquineMammalian Chinese Hamster Ovarian (CHO)>100[10]
Quinoline-Pyrimidine Hybrid (21)Mammalian Chinese Hamster Ovarian (CHO)>100[10]
ArtesunateTOV-21G~30[14]
PrimaquineTOV-21G~100[14]

Experimental Protocols

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This assay determines the 50% inhibitory concentration (IC50) of a compound against the erythrocytic stages of P. falciparum. The protocol measures parasite proliferation by quantifying parasitic DNA using the fluorescent dye SYBR Green I.[15]

Materials:

  • P. falciparum culture (e.g., 3D7 or Dd2 strains)

  • Human red blood cells (RBCs)

  • Complete culture medium (e.g., RPMI-1640 with supplements)

  • 96-well microtiter plates

  • Test compounds and control drugs (e.g., chloroquine)

  • SYBR Green I lysis buffer

  • Microplate reader with fluorescence detection

Protocol:

  • Plate Preparation: Prepare serial dilutions of the test compounds and control drugs in complete culture medium. The final DMSO concentration should not exceed 0.5%. Add 100 µL of the drug dilutions to the wells of a 96-well plate. Include wells with culture medium only (negative control) and a known antimalarial drug (positive control).[15]

  • Parasite Addition: Prepare a parasite suspension with 2% parasitemia and 2% hematocrit in complete culture medium. Add 100 µL of this suspension to each well, resulting in a final volume of 200 µL, 1% parasitemia, and 1% hematocrit.[15]

  • Incubation: Incubate the plate for 72 hours in a humidified, gassed (5% CO2, 5% O2, 90% N2) incubator at 37°C.

  • Lysis and Staining: After incubation, add 100 µL of SYBR Green I lysis buffer to each well. Mix gently and incubate in the dark at room temperature for 1-2 hours.[15]

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).[15]

  • Data Analysis: Subtract the background fluorescence of non-parasitized RBCs. Normalize the fluorescence values to the untreated control (100% growth). Plot the percentage of parasite growth inhibition against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.[15]

In Vitro Cytotoxicity Assay (MTT-based)

This assay assesses the general cytotoxicity of a compound against a mammalian cell line to determine its selectivity. The assay measures the metabolic activity of viable cells, which reduces the yellow tetrazolium salt MTT to purple formazan crystals.[14][16]

Materials:

  • Mammalian cell line (e.g., HEK293T, HepG2, or CHO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Test compounds and control cytotoxic agent

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader with absorbance detection

Protocol:

  • Cell Seeding: Seed the cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Addition: Prepare serial dilutions of the test compound and a control drug in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include wells with medium only (negative control) and a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.[14]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours until formazan crystals are visible.[14]

  • Formazan Solubilization: Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[14]

  • Data Analysis: Normalize the absorbance values to the untreated control (100% viability). Plot the percentage of cell viability against the log of the compound concentration and determine the CC50 value using non-linear regression analysis.

Visualizations

signaling_pathway cluster_erythrocyte Infected Erythrocyte cluster_parasite Malaria Parasite cluster_vacuole Digestive Vacuole (Acidic) Hb Hemoglobin Heme Free Heme (Toxic) Hb->Heme Digestion Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin Polymerization Quinoline_Heme Quinoline-Heme Complex Heme->Quinoline_Heme Parasite_Death Parasite Death Heme->Parasite_Death Toxicity Quinoline Quinoline Derivative Quinoline->Quinoline_Heme Quinoline_Heme->Hemozoin Inhibition Quinoline_Ext Quinoline (External) Quinoline_Ext->Quinoline Accumulation

Caption: Mechanism of action of quinoline antimalarials.

experimental_workflow cluster_invitro In Vitro Screening start Test Compound (Quinoline Derivative) antiplasmodial_assay Antiplasmodial Assay (SYBR Green I) start->antiplasmodial_assay cytotoxicity_assay Cytotoxicity Assay (MTT) start->cytotoxicity_assay ic50 Determine IC50 antiplasmodial_assay->ic50 cc50 Determine CC50 cytotoxicity_assay->cc50 si Calculate Selectivity Index (SI = CC50 / IC50) ic50->si cc50->si lead_candidate Lead Candidate si->lead_candidate High SI

Caption: Workflow for in vitro screening of antimalarial compounds.

References

Application Notes and Protocols: 2-(3,4-Dimethoxyphenyl)quinoline-4-carboxylic acid in Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-(3,4-Dimethoxyphenyl)quinoline-4-carboxylic acid as a key intermediate in the development of novel anticancer agents. While direct anticancer activity of this specific carboxylic acid has not been extensively reported, its derivatives, particularly quinoline-4-carboxamides, have shown promise as selective agonists of Sirtuin 6 (SIRT6), a critical regulator in cancer biology. This document outlines the synthesis of the parent compound, its derivatization, and protocols for evaluating the anticancer potential of its derivatives against pancreatic cancer, a primary target indicated in recent studies.

Overview and Rationale

Quinoline derivatives are a well-established class of heterocyclic compounds with a broad range of pharmacological activities, including anticancer properties. The compound this compound serves as a crucial scaffold for the synthesis of potent and selective modulators of key cellular targets in oncology. Recent patent literature has highlighted its role as a precursor to quinoline-4-carboxamide derivatives that function as SIRT6 agonists, demonstrating potential therapeutic value in cancers such as pancreatic cancer.[1]

SIRT6 is a NAD+-dependent deacylase and mono-ADP-ribosyltransferase that plays a complex, context-dependent role in cancer.[2][3] In some cancers, SIRT6 acts as a tumor suppressor by promoting DNA repair, maintaining genomic stability, and regulating metabolic pathways.[2][4][5] Therefore, the development of SIRT6 agonists represents a promising therapeutic strategy.

Synthesis of this compound

The synthesis of this compound can be achieved through established methods such as the Doebner reaction.[6][7] A general synthetic protocol is provided below, based on procedures described in the literature.[1]

Protocol 2.1: Synthesis via Doebner Reaction

Materials:

  • Aniline

  • 3,4-Dimethoxybenzaldehyde

  • Pyruvic acid

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide

  • Ethyl acetate

  • Petroleum ether

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve aniline and 3,4-dimethoxybenzaldehyde in ethanol.

  • Slowly add pyruvic acid to the mixture while stirring.

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in water and wash twice with ethyl acetate to remove unreacted starting materials.

  • Adjust the pH of the aqueous layer to 2 with concentrated HCl to precipitate the product.

  • Filter the resulting solid, wash with water until neutral, and dry.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent to yield this compound as a solid.[1]

Visualization of Synthesis Workflow:

Synthesis of this compound cluster_reactants Reactants cluster_process Reaction and Purification Aniline Aniline Reaction Doebner Reaction (Ethanol, Reflux) Aniline->Reaction Benzaldehyde 3,4-Dimethoxy- benzaldehyde Benzaldehyde->Reaction PyruvicAcid Pyruvic Acid PyruvicAcid->Reaction Workup Aqueous Workup & Acidification Reaction->Workup Purification Column Chromatography Workup->Purification Product 2-(3,4-Dimethoxyphenyl)quinoline- 4-carboxylic acid Purification->Product

Synthesis Workflow Diagram

Application as a Precursor for SIRT6 Agonists

The primary anticancer application of this compound is its use as a starting material for the synthesis of quinoline-4-carboxamide derivatives. These derivatives have been identified as agonists of SIRT6.[1]

Protocol 3.1: Synthesis of Quinoline-4-carboxamide Derivatives

Materials:

  • This compound

  • Thionyl chloride or a suitable coupling agent (e.g., HATU, HOBt/EDC)

  • Desired amine

  • Anhydrous solvent (e.g., Dichloromethane, DMF)

  • Base (e.g., Triethylamine, DIPEA)

Procedure (via acid chloride):

  • Suspend this compound in an anhydrous solvent such as dichloromethane.

  • Add thionyl chloride dropwise at 0°C and then reflux the mixture for 2-3 hours until a clear solution is formed.

  • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride.

  • Dissolve the crude acid chloride in anhydrous dichloromethane and cool to 0°C.

  • In a separate flask, dissolve the desired amine and a base like triethylamine in anhydrous dichloromethane.

  • Add the amine solution dropwise to the acid chloride solution at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired quinoline-4-carboxamide derivative.

Proposed Mechanism of Action: SIRT6 Agonism in Pancreatic Cancer

The anticancer effects of the quinoline-4-carboxamide derivatives of this compound are proposed to be mediated through the activation of SIRT6.[1] SIRT6 has a dual role in cancer, acting as both a tumor suppressor and a promoter depending on the cellular context.[3][5] In pancreatic cancer, SIRT6 has been shown to mediate the deacetylation of histone H3K9, which can influence cytokine production and cell migration.[2] By activating SIRT6, these compounds may enhance its tumor-suppressive functions, which include:

  • Genomic Stability: SIRT6 is involved in DNA damage repair pathways.[4][5]

  • Metabolic Reprogramming: SIRT6 can suppress tumor growth by regulating glucose metabolism.[2]

  • Transcriptional Regulation: SIRT6 can repress the expression of oncogenes through histone deacetylation.[2]

Visualization of Proposed Signaling Pathway:

Proposed Mechanism of Action via SIRT6 Agonism Compound Quinoline-4-carboxamide Derivative SIRT6 SIRT6 Compound->SIRT6 activates H3K9ac H3K9ac SIRT6->H3K9ac deacetylates DNA_Repair DNA Repair SIRT6->DNA_Repair promotes Metabolism Metabolic Reprogramming SIRT6->Metabolism regulates Oncogenes Oncogene Transcription H3K9ac->Oncogenes represses Tumor_Suppression Tumor Suppression DNA_Repair->Tumor_Suppression Metabolism->Tumor_Suppression Oncogenes->Tumor_Suppression

Proposed Signaling Pathway

Experimental Protocols for Anticancer Evaluation

The following are generalized protocols for assessing the anticancer activity of quinoline-4-carboxamide derivatives synthesized from this compound.

Protocol 5.1: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of the synthesized compounds on pancreatic cancer cell lines (e.g., PANC-1, MiaPaCa-2).[8][9][10][11]

Materials:

  • Pancreatic cancer cell lines (e.g., PANC-1)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Synthesized quinoline-4-carboxamide derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed pancreatic cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of the test compounds in culture medium.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., gemcitabine).

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Protocol 5.2: SIRT6 Activity Assay (Fluorogenic Assay)

This protocol is for screening the synthesized compounds for their ability to activate SIRT6.[12][13][14][15][16]

Materials:

  • Recombinant human SIRT6 enzyme

  • SIRT6 fluorogenic substrate (e.g., based on p53 or H3K9ac peptide)

  • NAD+

  • Assay buffer

  • Developer solution

  • Synthesized quinoline-4-carboxamide derivatives

  • 96-well black plates

  • Fluorescence microplate reader

Procedure:

  • Prepare a reaction mixture containing assay buffer, NAD+, and the SIRT6 fluorogenic substrate.

  • Add the test compounds at various concentrations to the wells of a 96-well plate. Include a known SIRT6 activator as a positive control and a vehicle control.

  • Initiate the reaction by adding the recombinant SIRT6 enzyme to each well.

  • Incubate the plate at 37°C for 60-90 minutes.

  • Stop the enzymatic reaction and initiate fluorescence development by adding the developer solution to each well.

  • Incubate for an additional 15-30 minutes at room temperature, protected from light.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 355/460 nm).

  • Calculate the percentage of SIRT6 activation relative to the vehicle control.

Visualization of Experimental Workflow:

Experimental Workflow for Anticancer Evaluation cluster_synthesis Compound Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis Start 2-(3,4-Dimethoxyphenyl)quinoline- 4-carboxylic acid Derivatization Amide Coupling Start->Derivatization Derivative Quinoline-4-carboxamide Derivatives Derivatization->Derivative SIRT6_Assay SIRT6 Activity Assay Derivative->SIRT6_Assay Cell_Viability Cell Viability Assay (Pancreatic Cancer Cells) Derivative->Cell_Viability SIRT6_Data Determine % Activation SIRT6_Assay->SIRT6_Data Viability_Data Calculate IC50 Values Cell_Viability->Viability_Data Lead_Compound Lead Compound Identification SIRT6_Data->Lead_Compound Viability_Data->Lead_Compound

Experimental Workflow Diagram

Quantitative Data Summary

As direct quantitative data for the anticancer activity of this compound is not available in the public domain, the following table is a template for summarizing data that would be generated for its quinoline-4-carboxamide derivatives from the experimental protocols described above.

Compound IDModification on AmideSIRT6 Activation (%) at 10 µMIC50 in PANC-1 cells (µM)IC50 in MiaPaCa-2 cells (µM)
Derivative 1 Amine ADataDataData
Derivative 2 Amine BDataDataData
Derivative 3 Amine CDataDataData
Positive Control (e.g., Gemcitabine)N/ADataData

Conclusion

This compound is a valuable synthetic intermediate for the development of novel anticancer agents, particularly SIRT6 agonists. The protocols and workflows detailed in these application notes provide a framework for the synthesis of its derivatives and the evaluation of their potential as therapeutics for pancreatic cancer and other malignancies where SIRT6 activation may be beneficial. Further research into the direct biological activities of the parent carboxylic acid and a broader range of its derivatives is warranted to fully explore the therapeutic potential of this chemical scaffold.

References

Application Notes and Protocols for Testing Quinoline Compounds on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental setup for evaluating the anticancer effects of novel quinoline compounds on various cancer cell lines. The protocols detailed below are foundational for determining the cytotoxic and mechanistic properties of these compounds, with a focus on cell viability, apoptosis, cell cycle arrest, and impact on key signaling pathways.

Overview of Quinoline Compounds as Anticancer Agents

Quinoline derivatives are a significant class of heterocyclic compounds that have demonstrated a broad spectrum of pharmacological activities, including potent anticancer effects.[1][2] Their mechanisms of action are diverse and can include the induction of apoptosis (programmed cell death), cell cycle arrest at different phases, and the inhibition of critical signaling pathways that are often dysregulated in cancer, such as tyrosine kinases and the PI3K/Akt/mTOR pathway.[3][4][5] The evaluation of new quinoline-based compounds requires a systematic approach to characterize their efficacy and elucidate their molecular targets.

Experimental Workflow

A typical workflow for the in vitro evaluation of a novel quinoline compound against cancer cell lines is depicted below. This process begins with an initial screening to determine cytotoxicity, followed by more detailed mechanistic studies.

Experimental_Workflow cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Studies A Cancer Cell Line Selection & Culture B Compound Preparation (Serial Dilutions) A->B Treat cells C Cell Viability Assay (e.g., MTT Assay) B->C Incubate (24-72h) D Determine IC50 Values C->D Data Analysis E Apoptosis Assay (Annexin V/PI Staining) D->E Select concentrations (e.g., IC50, 2xIC50) F Cell Cycle Analysis (Propidium Iodide Staining) D->F G Western Blot Analysis (Signaling Pathways) D->G PI3K_Akt_Pathway Quinoline Quinoline Compound PI3K PI3K Quinoline->PI3K Inhibits Akt Akt Quinoline->Akt Inhibits RTK Receptor Tyrosine Kinase (e.g., EGFR) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 pAkt p-Akt (Active) PIP3->pAkt Recruits & Activates Bad Bad pAkt->Bad Inhibits Proliferation Cell Proliferation & Survival pAkt->Proliferation Bcl2 Bcl-2 Bad->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits

References

Application Notes and Protocols: Molecular Docking Studies of 2-aryl-quinoline-4-carboxylic acids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Aryl-quinoline-4-carboxylic acids represent a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. These activities include antimicrobial, antimalarial, anticancer, and anti-inflammatory properties. The versatility of the quinoline scaffold allows for diverse chemical modifications, making it a promising framework for the design of novel therapeutic agents. Molecular docking studies are a crucial computational tool in the drug discovery process for this class of compounds, enabling the prediction of binding affinities and the elucidation of interactions with various biological targets at a molecular level. These in silico analyses guide the rational design and optimization of more potent and selective inhibitors.

This document provides detailed application notes and experimental protocols for the molecular docking of 2-aryl-quinoline-4-carboxylic acids, their chemical synthesis, and an overview of their interactions with key biological targets.

Data Presentation: Quantitative Docking and Inhibition Data

The following tables summarize quantitative data from molecular docking and in vitro studies of 2-aryl-quinoline-4-carboxylic acid derivatives against various biological targets.

Table 1: Molecular Docking Binding Energies of 2-Aryl/Heteroaryl-quinoline-4-carboxylic Acids

Compound IDTarget Protein (PDB ID)Biological ActivityBinding Energy (kcal/mol)
3bMalarial Protein (1CET)Antimalarial-8.03
3dMalarial Protein (1CET)Antimalarial-8.29
3bTuberculosis Protein (2X22)Antituberculosis-
3gTuberculosis Protein (2X22)Antituberculosis-
3bCancer Protein (1S63)Anticancer-7.82
3eCancer Protein (1S63)Anticancer-8.57

Data extracted from in silico studies.[1]

Table 2: In Vitro Inhibitory Activity of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid Derivatives

Compound IDTarget EnzymeIC50 (µM)
P6SIRT37.2
P6SIRT132.6
P6SIRT233.5

This data highlights the selectivity of compound P6 for SIRT3 over other sirtuin isoforms.[2]

Experimental Protocols

Protocol 1: Molecular Docking of 2-Aryl-quinoline-4-carboxylic Acids using AutoDock Vina

This protocol outlines a general procedure for performing molecular docking studies of 2-aryl-quinoline-4-carboxylic acid derivatives with a target protein.

1. Preparation of the Receptor Protein: a. Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). b. Prepare the protein for docking by removing water molecules, adding polar hydrogens, and assigning partial charges. This can be performed using software like AutoDockTools (ADT). c. Save the prepared receptor in PDBQT format.

2. Preparation of the Ligand (2-Aryl-quinoline-4-carboxylic Acid): a. Draw the 2D structure of the ligand using chemical drawing software and convert it to a 3D structure. b. Optimize the ligand's geometry using a suitable force field. c. Detect the rotatable bonds and save the ligand in PDBQT format using ADT.

3. Grid Box Generation: a. Define the binding site on the receptor by creating a grid box that encompasses the active site. The dimensions and center of the grid box are crucial for a focused docking simulation.

4. Running the Docking Simulation: a. Use the AutoDock Vina command-line interface to run the docking calculation. b. The command will typically include the paths to the prepared receptor and ligand files, the grid box parameters, and the output file name.

5. Analysis of Results: a. Analyze the output file, which contains the predicted binding affinities (in kcal/mol) and the coordinates of the docked ligand poses. b. Visualize the protein-ligand interactions of the best-scoring poses using molecular visualization software like PyMOL or Chimera to identify key interactions such as hydrogen bonds and hydrophobic contacts.

Protocol 2: Synthesis of 2-Aryl-quinoline-4-carboxylic Acids via Pfitzinger Reaction

This reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a base.[3][4][5][6][7]

1. Reaction Setup: a. In a round-bottom flask, dissolve isatin and the appropriate aryl methyl ketone in ethanol. b. Add a solution of potassium hydroxide (KOH) in ethanol to the mixture.

2. Reflux: a. Reflux the reaction mixture for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

3. Work-up: a. After completion of the reaction, cool the mixture to room temperature and remove the ethanol under reduced pressure. b. Dissolve the residue in water and wash with diethyl ether to remove any unreacted starting materials. c. Acidify the aqueous layer with a dilute acid (e.g., acetic acid or HCl) to precipitate the 2-aryl-quinoline-4-carboxylic acid product.

4. Purification: a. Collect the precipitate by vacuum filtration, wash with cold water, and dry. b. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Protocol 3: Synthesis of 2-Aryl-quinoline-4-carboxylic Acids via Doebner Reaction

This is a three-component reaction between an aniline, an aldehyde, and pyruvic acid.[8][9][10]

1. Reaction Setup: a. In a suitable solvent such as ethanol, mix the substituted aniline, the aryl aldehyde, and pyruvic acid. b. A catalyst, such as ytterbium perfluorooctanoate or trifluoroacetic acid, can be added to improve the reaction yield and rate.[9][10]

2. Reaction Conditions: a. The reaction mixture is typically heated under reflux. The reaction time can vary depending on the specific substrates and catalyst used.

3. Isolation and Purification: a. Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. b. The product is then washed with a suitable solvent and can be purified by recrystallization.

Mandatory Visualizations

molecular_docking_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis PDB Protein Structure (PDB) PDB_prep Prepare Receptor (Remove water, add hydrogens) PDB->PDB_prep Ligand_2D Ligand 2D Structure Ligand_3D Generate 3D Structure & Energy Minimization Ligand_2D->Ligand_3D Grid Define Grid Box (Binding Site) PDB_prep->Grid Vina Run AutoDock Vina Ligand_3D->Vina Grid->Vina Results Analyze Results (Binding Energy & Poses) Vina->Results Visualization Visualize Interactions (PyMOL, Chimera) Results->Visualization SIRT3_pathway cluster_mitochondria Mitochondrial Processes Stress Cellular Stress (e.g., Caloric Restriction) NAD Increased NAD+ Stress->NAD SIRT3 SIRT3 Activation NAD->SIRT3 ETC Electron Transport Chain (Complex I, II, III) SIRT3->ETC Deacetylation FAO Fatty Acid Oxidation SIRT3->FAO Deacetylation TCA TCA Cycle SIRT3->TCA Deacetylation ROS Decreased ROS Production SIRT3->ROS Metabolism Enhanced Mitochondrial Metabolism & ATP Production ETC->Metabolism FAO->Metabolism TCA->Metabolism Inhibitor 2-Aryl-quinoline-4-carboxylic acid (e.g., P6) Inhibitor->SIRT3 STAT3_pathway cluster_nucleus Nucleus Cytokine Cytokines / Growth Factors (e.g., IL-6) Receptor Receptor Dimerization Cytokine->Receptor JAK JAK Phosphorylation Receptor->JAK STAT3_mono STAT3 Monomer JAK->STAT3_mono recruits pSTAT3 STAT3 Phosphorylation STAT3_mono->pSTAT3 phosphorylates pSTAT3_dimer pSTAT3 Dimerization pSTAT3->pSTAT3_dimer Transcription Gene Transcription pSTAT3_dimer->Transcription translocates to Cell_Response Cell Proliferation, Survival, Angiogenesis, Metastasis Transcription->Cell_Response Inhibitor 2-Aryl-quinoline-4-carboxylic acid Inhibitor->pSTAT3 inhibits logical_relationship cluster_targets Potential Biological Targets cluster_outcomes Therapeutic Outcomes Ligand 2-Aryl-quinoline-4-carboxylic acid Binding Binding to Active Site Ligand->Binding DNA_Gyrase Bacterial DNA Gyrase Inhibition Enzyme Inhibition DNA_Gyrase->Inhibition LmNMT Leishmania N-myristoyltransferase LmNMT->Inhibition SIRT3 SIRT3 SIRT3->Inhibition Binding->DNA_Gyrase Binding->LmNMT Binding->SIRT3 Antibacterial Antibacterial Activity Inhibition->Antibacterial Antileishmanial Antileishmanial Activity Inhibition->Antileishmanial Anticancer Anticancer Activity Inhibition->Anticancer

References

Troubleshooting & Optimization

Improving the yield of the Pfitzinger reaction for quinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the yield of the Pfitzinger reaction for synthesizing quinoline-4-carboxylic acids. This resource offers troubleshooting advice for common issues, answers to frequently asked questions, detailed experimental protocols, and comparative data to aid in reaction optimization.

Troubleshooting Guides

This section addresses specific problems that may arise during the Pfitzinger reaction, offering potential causes and actionable solutions.

Question 1: My reaction is producing a thick, intractable tar instead of the expected product. What causes this and how can I prevent it?

Answer: Tar formation is a frequent challenge in the Pfitzinger reaction, often resulting from the self-condensation of isatin or the carbonyl compound under strongly basic conditions, or the polymerization of reaction intermediates.[1][2] Mixing all reactants simultaneously can worsen this issue.[1][2]

Troubleshooting Steps:

  • Modified Reactant Addition: A crucial optimization is to first dissolve the isatin in the base (e.g., potassium hydroxide) to facilitate the hydrolytic opening of the isatin ring.[1][3] Stir this mixture until the color changes from orange/purple to brown or pale yellow, indicating the formation of the keto-acid salt.[2][3][4] Only then should the carbonyl compound be added. This sequential addition minimizes self-condensation side reactions.[1]

  • Temperature Control: Excessive heat can promote side reactions leading to tar formation.[1][5] Maintain the recommended reaction temperature and avoid localized overheating. For sensitive substrates, conducting the reaction at a lower temperature for a longer duration may be advantageous.[3]

  • Solvent Choice: While ethanol is commonly used, exploring other protic solvents or aqueous mixtures might improve the solubility of intermediates and reduce tar formation depending on the specific substrates.[1]

  • pH Control During Workup: When acidifying the aqueous layer to precipitate the product, add the acid (e.g., HCl or acetic acid) slowly and with vigorous stirring.[1] This prevents localized high acidity, which can contribute to product degradation.[1]

Question 2: The yield of my desired quinoline-4-carboxylic acid is consistently low. How can I improve it?

Answer: Low yields can be attributed to several factors, including incomplete reaction, degradation of reactants or products, or the formation of side products.[1][5]

Troubleshooting Steps:

  • Ensure Complete Isatin Ring Opening: As detailed above, pre-reacting the isatin with a strong base is critical for high yields.[1][3] Ensure the isatin is fully converted to its salt before adding the carbonyl compound.[1]

  • Reactant Stoichiometry: Using a molar excess of the carbonyl compound can help drive the reaction to completion.[1][3] This is particularly useful for ensuring the full consumption of isatin, which can be challenging to remove during purification.[1]

  • Optimize Reaction Time and Temperature: The Pfitzinger reaction can be slow.[5] Monitor the reaction's progress by Thin-Layer Chromatography (TLC) to determine the optimal time.[4][5] Some reactions may require prolonged heating (e.g., 24 hours or more) at reflux to achieve completion.[3][4] Conversely, excessively high temperatures can degrade the product.[5]

  • Consider Microwave Irradiation: Microwave-assisted synthesis has been shown to dramatically reduce reaction times (e.g., from 12 hours to 9 minutes) and, in some cases, improve yields compared to conventional heating.[6][7]

Question 3: I am recovering a significant amount of unreacted isatin. How can I improve the conversion rate?

Answer: Recovering unreacted isatin points to an incomplete reaction.[1][3]

Troubleshooting Steps:

  • Increase Excess of Carbonyl Compound: Employing a larger excess of the ketone or aldehyde can shift the equilibrium towards the product and ensure more complete consumption of the isatin.[1][3]

  • Optimize Base Concentration: The concentration of the base (e.g., KOH) is crucial for the initial hydrolysis of isatin.[1] You may need to adjust the concentration to find the optimal conditions for your specific substrates.[1]

  • Extend Reaction Time: As with low yields, insufficient reaction time is a common cause of incomplete conversion.[1][5] Use TLC to monitor the disappearance of the isatin spot and continue the reaction until it is consumed.[4]

Frequently Asked Questions (FAQs)

What is the general mechanism of the Pfitzinger reaction?

The reaction begins with the base-induced hydrolysis of the amide bond in isatin, which opens the ring to form a keto-acid intermediate.[4][8] This intermediate then condenses with a carbonyl compound (containing an α-methylene group) to form an imine, which tautomerizes to a more stable enamine.[4][8] Finally, the enamine undergoes intramolecular cyclization followed by dehydration to yield the substituted quinoline-4-carboxylic acid.[4][8]

Which bases are typically used for this reaction?

Strong bases are required to facilitate the initial hydrolysis of isatin. Potassium hydroxide (KOH) is the most commonly used base.[4][8][9] Sodium hydroxide (NaOH) can also be used.[2][9]

Can aldehydes be used instead of ketones?

Yes, the Pfitzinger reaction works with both aldehydes and ketones that possess an α-methylene group.[2][8]

What are some common solvents for the Pfitzinger reaction?

Ethanol, often in an aqueous mixture, is the most frequently cited solvent.[1][4] However, the choice of solvent can be adapted based on the solubility and reactivity of the specific substrates.[1]

How is the final product typically isolated and purified?

After the reaction is complete, the solvent is often removed, and the residue is dissolved in water.[4] The aqueous solution is then washed with an organic solvent like diethyl ether to remove unreacted carbonyl compound and other neutral impurities.[4][10] The aqueous layer is cooled and then acidified (typically to pH 4-5) to precipitate the quinoline-4-carboxylic acid product.[4] The solid product is collected by vacuum filtration, washed with cold water, and dried.[4] Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.[4][11]

Data Presentation: Reaction Yields

The following tables summarize reported yields for the Pfitzinger reaction under various conditions, allowing for easy comparison.

Table 1: Conventional Heating vs. Microwave Irradiation

Isatin DerivativeCarbonyl CompoundMethodBaseReaction TimeYield (%)Reference
Isatin1-Aryl-2-(1H-benzimidazol-2-ylthio)ethanoneConventional (Reflux)33% aq. KOH12 hours63-68[6]
Isatin1-Aryl-2-(1H-benzimidazol-2-ylthio)ethanoneMicrowave Irradiation33% aq. KOH9 minutes77-85[6]
5-ChloroisatinAcetophenoneConventional (80-90°C)KOH18-36 hours-[10]
IsatinAcetoneConventional (Reflux)NaOH8 hours>60[2]

Table 2: Effect of Substrates (Conventional Heating)

Isatin DerivativeCarbonyl CompoundBaseSolventYield (%)Reference
IsatinBenzophenoneKOHEthanol/Water94[12]
IsatinAcetylacetoneKOHEthanol/Water87[12]
IsatinAcetoneKOHEthanol/Water89[12]
Isatin4-AcetylbiphenylKOHDry Benzene91[12]

Experimental Protocols

Protocol 1: General Procedure for Pfitzinger Reaction (Conventional Heating)

This protocol is a generalized method based on several reported procedures.[4][10]

Materials:

  • Isatin (or substituted isatin)

  • Carbonyl compound (with α-methylene group)

  • Potassium Hydroxide (KOH)

  • Ethanol

  • Water

  • Hydrochloric Acid (HCl) or Acetic Acid

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide (approx. 3 equivalents relative to isatin) in a suitable amount of ethanol/water.

  • Add isatin (1 equivalent) to the basic solution and stir at room temperature for 1 hour, or until the color changes from purple/orange to brown/yellow, indicating the formation of the potassium salt of isatinic acid.[4]

  • To this mixture, add the carbonyl compound (1-2 equivalents).[4]

  • Heat the reaction mixture to reflux and maintain for the required time (typically 8-24 hours), monitoring the progress by TLC.[2][4]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the bulk of the solvent by rotary evaporation.[4]

  • Dissolve the residue in water to dissolve the potassium salt of the quinoline-4-carboxylic acid.[4]

  • Extract the aqueous solution with diethyl ether to remove unreacted carbonyl compound and other neutral impurities.[4][10]

  • Cool the aqueous layer in an ice bath and acidify with dilute HCl or acetic acid until the precipitation of the product is complete (typically pH 4-5).[4][10]

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.[4]

  • If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).[4]

Protocol 2: Microwave-Assisted Pfitzinger Synthesis

This protocol is adapted from a procedure for the synthesis of 2-aryl-quinoline-4-carboxylic acids.[6]

Materials:

  • Isatin

  • 1-Aryl-2-(1H-benzimidazol-2-ylthio)ethanone (or other suitable ketone)

  • 33% aqueous Potassium Hydroxide (KOH) solution

  • Acetic Acid

  • Ice-water mixture

Procedure:

  • In a microwave-safe reaction vessel, add isatin (1 equivalent) to a 33% aqueous solution of potassium hydroxide.[4][6]

  • To this solution, add the appropriate carbonyl compound (1 equivalent).[4][6]

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture for approximately 9 minutes.[4][6]

  • After irradiation, cool the vessel to room temperature and filter the solution.[4][6]

  • Pour the filtrate into an ice-water mixture and acidify with acetic acid to precipitate the product.[4][6]

  • Collect the solid by filtration, wash with water, and dry to afford the final product.[4][6]

Visualizations

Pfitzinger_Mechanism cluster_steps Isatin Isatin A Base Hydrolysis (Ring Opening) Isatin->A KetoAcid Keto-acid Intermediate B Condensation KetoAcid->B Imine Imine C Tautomerization Imine->C Enamine Enamine D Intramolecular Cyclization & Dehydration Enamine->D Product Quinoline-4- carboxylic Acid Carbonyl Carbonyl Compound Carbonyl->B A->KetoAcid B->Imine C->Enamine D->Product Pfitzinger_Workflow start Start step1 1. Dissolve Isatin in Base (Ring Opening) start->step1 step2 2. Add Carbonyl Compound step1->step2 step3 3. Heat Reaction Mixture (Reflux or Microwave) step2->step3 step4 4. Work-up: - Remove Solvent - Dissolve in Water - Extract Impurities step3->step4 step5 5. Precipitation: - Cool Aqueous Layer - Acidify (pH 4-5) step4->step5 step6 6. Isolation: - Vacuum Filtration - Wash with Cold Water - Dry step5->step6 purify Purification (Recrystallization) step6->purify end End Product purify->end Troubleshooting_Tree issue Low Yield / Tar Formation q1 Did you pre-react isatin with base? issue->q1 sol1_no Action: Implement sequential addition. Dissolve isatin in base first, then add ketone. q1->sol1_no No q2 Is reaction time optimized? q1->q2 Yes sol1_no->q2 sol2_no Action: Monitor by TLC. Increase reaction time. q2->sol2_no No q3 Is temperature controlled? q2->q3 Yes sol2_no->q3 sol3_no Action: Avoid overheating. Consider lower temp for longer duration. q3->sol3_no No q4 Is reactant stoichiometry optimal? q3->q4 Yes sol3_no->q4 sol4_no Action: Use an excess of the carbonyl compound. q4->sol4_no No end Yield Improved q4->end Yes sol4_no->end

References

Troubleshooting common problems in Doebner-von Miller reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the Doebner-von Miller quinoline synthesis.

Frequently Asked Questions (FAQs)

Q1: My Doebner-von Miller reaction is resulting in a very low yield or failing completely. What are the common causes and how can I troubleshoot this?

A1: Low or non-existent yields in a Doebner-von Miller reaction can be attributed to several factors, from the quality of reagents to the reaction conditions. Here is a systematic guide to troubleshooting this issue:

  • Reagent Quality: Ensure that the aniline derivative is pure and free of oxidation byproducts. If necessary, purify the aniline by distillation or chromatography prior to use. The α,β-unsaturated aldehyde or ketone should also be of high purity, as impurities can lead to side reactions.

  • Acid Catalyst: The type and concentration of the acid catalyst are critical. Both Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, SnCl₄) are used, and the optimal choice can significantly affect the reaction rate and selectivity.[1] Ensure the acid is not too dilute.

  • Reaction Temperature: This reaction often requires heating to proceed. However, excessively high temperatures can encourage the formation of tar and other byproducts, which will lower the yield of the desired product.[1] It is crucial to monitor and optimize the reaction temperature for your specific substrates. For vigorous, exothermic reactions, initial cooling may be necessary.[1][2]

  • Reaction Time: The ideal reaction time can vary significantly based on the substrates and conditions. It is recommended to monitor the reaction's progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the optimal duration and prevent product degradation.[1][2]

Q2: I am observing a significant amount of tar and polymeric byproducts in my reaction mixture. How can I prevent this?

A2: Tar formation is one of the most common challenges in the Doebner-von Miller reaction, primarily caused by the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[1][3] Here are several strategies to mitigate this issue:

  • Slow Addition of Reagents: Adding the α,β-unsaturated carbonyl compound slowly to the heated, acidic solution of the aniline can help control the exothermic nature of the reaction and minimize polymerization.[1]

  • Employ a Biphasic Solvent System: Sequestering the α,β-unsaturated carbonyl compound in an organic phase can drastically reduce its self-polymerization in the acidic aqueous phase.[3] A common system involves refluxing the aniline in aqueous hydrochloric acid with the α,β-unsaturated carbonyl compound dissolved in a solvent like toluene.[3]

  • Optimize Acid Catalyst and Concentration: The strength and concentration of the acid catalyst can influence the rate of polymerization. Experimenting with different acids and their concentrations can help find the optimal balance for your specific reaction. Milder Lewis acids may be beneficial in some cases.[3]

  • Control Reaction Temperature: As mentioned previously, excessive temperatures promote polymerization.[3] Maintain the lowest effective temperature for the reaction to proceed at a reasonable rate.

Q3: My final product is contaminated with partially hydrogenated quinoline derivatives. How can I address this?

A3: The final step of the Doebner-von Miller synthesis is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline.[3] Incomplete oxidation can lead to the isolation of dihydro- or even tetrahydroquinoline byproducts.

  • Ensure Sufficient Oxidant: Use a stoichiometric excess of the oxidizing agent to drive the reaction to completion.[3] In many cases, an in-situ generated species acts as the oxidant, but if this is inefficient, a post-reaction oxidation step may be necessary.

  • Post-Reaction Oxidation: If your isolated product contains dihydroquinoline impurities, you can perform a separate oxidation step. A common and effective reagent for this is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).

Q4: I am using a sterically hindered substrate and obtaining a complex mixture of products. What can I do?

A4: The use of γ-substituted α,β-unsaturated aldehydes or ketones can lead to the formation of complex mixtures and only trace amounts of the desired quinoline.[3] Steric hindrance can disfavor the desired cyclization pathway and promote alternative side reactions.

  • Optimize Reaction Conditions: A systematic variation of the acid catalyst, solvent, and temperature may help to favor the formation of the desired product. A Design of Experiments (DoE) approach can be beneficial in efficiently exploring the reaction space.[3]

  • Consider Alternative Synthetic Routes: For highly hindered substrates, the Doebner-von Miller reaction may not be the most suitable method. Exploring other quinoline syntheses, such as the Friedländer or Combes reactions, might provide better results.

Data Presentation

Table 1: Effect of Different Acid Catalysts on the Yield of 2-carboxy-4-phenylquinoline

CatalystSolventTemperature (°C)Time (h)Yield (%)
TFANeatReflux1285
p-TsOHTolueneReflux2440
HClEthanolReflux2435
H₂SO₄EthanolReflux2430
ZnCl₂Neat1001255
SnCl₄DichloromethaneReflux1860

Note: Data is illustrative and based on trends reported in the literature. Actual yields will vary depending on the specific substrates and reaction scale.[1]

Experimental Protocols

Protocol 1: Doebner-von Miller Synthesis of 2-Methylquinoline using a Biphasic System

This protocol is designed to minimize tar formation by utilizing a two-phase solvent system.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline (1.0 eq) and 6 M hydrochloric acid.

  • Heating: Heat the mixture to reflux.

  • Reagent Addition: In a separate addition funnel, dissolve crotonaldehyde (1.2 eq) in toluene.

  • Slow Addition: Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.

  • Reaction Monitoring: After the addition is complete, continue to reflux for an additional 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Upon completion, allow the mixture to cool to room temperature.

    • Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.

    • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by distillation or column chromatography.

Protocol 2: Post-Reaction Oxidation of Dihydroquinolines using DDQ

This protocol describes a general procedure for the aromatization of dihydroquinoline impurities.

  • Dissolution: Dissolve the crude product containing the dihydroquinoline in a suitable anhydrous solvent such as dioxane or toluene in a round-bottom flask.

  • Reagent Addition: Add 1.1 to 1.5 equivalents of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to the solution.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 80-100 °C). The reaction progress can be monitored by the precipitation of the hydroquinone byproduct (DDHQ) and by TLC analysis.

  • Work-up:

    • Once the reaction is complete, cool the mixture and filter to remove the precipitated DDHQ.

    • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: The resulting crude quinoline can be further purified by column chromatography or recrystallization.

Mandatory Visualization

Troubleshooting_Workflow Start Start: Doebner-von Miller Reaction Problem Identify Problem Start->Problem LowYield Low/No Yield Problem->LowYield Low Yield? TarFormation Significant Tar/Polymer Formation Problem->TarFormation Tar Formation? Byproducts Hydrogenated Byproducts Problem->Byproducts Byproducts? ComplexMixture Complex Mixture (Sterically Hindered Substrates) Problem->ComplexMixture Complex Mixture? Solution_Yield Check Reagent Quality Optimize Acid Catalyst Optimize Temperature & Time LowYield->Solution_Yield Solution_Tar Slow Reagent Addition Use Biphasic System Optimize Acid & Temperature TarFormation->Solution_Tar Solution_Byproducts Ensure Sufficient Oxidant Perform Post-Reaction Oxidation (e.g., with DDQ) Byproducts->Solution_Byproducts Solution_Mixture Optimize Reaction Conditions (DoE) Consider Alternative Synthesis Route ComplexMixture->Solution_Mixture End Successful Synthesis Solution_Yield->End Solution_Tar->End Solution_Byproducts->End Solution_Mixture->End

Caption: A logical workflow for troubleshooting common issues in Doebner-von Miller reactions.

Byproduct_Formation cluster_main Desired Reaction Pathway cluster_side Side Reaction Pathway Aniline Aniline Michael_Addition Michael Addition Aniline->Michael_Addition Carbonyl α,β-Unsaturated Carbonyl Carbonyl->Michael_Addition Polymerization Polymerization Carbonyl->Polymerization Acid Acid Catalyst Acid->Michael_Addition Acid->Polymerization Cyclization Cyclization Michael_Addition->Cyclization Dihydroquinoline Dihydroquinoline Intermediate Cyclization->Dihydroquinoline Oxidation Oxidation Dihydroquinoline->Oxidation Quinoline Desired Quinoline Product Oxidation->Quinoline Tar Tar/Polymer Byproducts Polymerization->Tar

Caption: Main reaction versus side reaction pathways in the Doebner-von Miller synthesis.

References

Optimizing reaction conditions for the synthesis of 2-aryl-quinolines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and professionals in drug development to provide guidance on optimizing reaction conditions for the synthesis of 2-aryl-quinolines. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during these synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common named reactions for synthesizing 2-aryl-quinolines?

A1: Several classical methods are widely used, including the Doebner-von Miller reaction, the Combes quinoline synthesis, and the Friedländer synthesis.[1][2] Each has its own advantages and is suited for different starting materials and desired substitution patterns on the quinoline core.

Q2: I am working with a substituted aniline. How will this affect my reaction?

A2: The electronic properties of substituents on the aniline ring can significantly influence the reaction's success. For instance, anilines with electron-withdrawing groups often result in lower yields in traditional Doebner-von Miller reactions.[3] In the Combes synthesis, the electronic nature of the aniline substituent can direct the cyclization, thereby influencing the regiochemical outcome.[4][5]

Q3: Can I use α,β-unsaturated ketones in the Doebner-von Miller reaction instead of aldehydes?

A3: Yes, α,β-unsaturated ketones can be used in the Doebner-von Miller reaction. However, the reaction is generally more successful with α,β-unsaturated aldehydes. The use of ketones, especially those with significant steric bulk, may lead to lower yields or the formation of more complex product mixtures.[3]

Q4: How can I purify my crude 2-aryl-quinoline product, especially if it is mixed with tarry byproducts?

A4: Purification can be challenging due to the nature of the byproducts.[4] Common methods include steam distillation to separate the quinoline derivative from non-volatile tar.[4] Column chromatography is also widely used, but care must be taken as the basic nature of the quinoline can cause streaking on silica gel.[6] In such cases, using a basic modifier like triethylamine in the eluent or switching to a different stationary phase like alumina can be beneficial.[6] Other methods include purification via the formation of salts like picrates or phosphates.[7]

Troubleshooting Guides

Issue 1: Low Product Yield

Low yields are a common issue in quinoline synthesis and can be attributed to several factors. A systematic approach to troubleshooting is often the most effective.

Strategies to mitigate tar formation in the Doebner-von Miller synthesis.
ParameterRecommended ActionRationale
Solvent System Use a biphasic system (e.g., water/toluene).Sequesters the α,β-unsaturated carbonyl in the organic phase, reducing its self-polymerization in the acidic aqueous phase. [3][4]
Reagent Addition Add the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline.Maintains a low concentration of the carbonyl compound, favoring the desired reaction over polymerization. [3][4]
Acid Catalyst Systematically vary the Brønsted or Lewis acid and its concentration.Excessively harsh conditions can accelerate tar formation. Milder Lewis acids may be preferable. [3]
Temperature Maintain the lowest effective temperature for the reaction.Excessive heat promotes polymerization. [3]
Issue 3: Poor Regioselectivity in the Combes Synthesis

Symptoms: When using an unsymmetrical β-diketone, a mixture of regioisomers is obtained, complicating purification and reducing the yield of the desired product.

Root Cause: The regioselectivity of the Combes synthesis is governed by a combination of steric and electronic factors of the substituents on both the aniline and the β-diketone. [4][5] Decision-Making for Controlling Regioselectivity:

CombesRegioselectivity start Mixture of Regioisomers steric_effects Consider Steric Hindrance on β-Diketone start->steric_effects electronic_effects Evaluate Electronic Effects of Aniline Substituents steric_effects->electronic_effects Increase bulk on one side to favor less hindered product catalyst_choice Investigate Different Acid Catalysts (e.g., H₂SO₄ vs. PPA) electronic_effects->catalyst_choice Use electron-donating/withdrawing groups to direct cyclization product_favored Desired Regioisomer Favored catalyst_choice->product_favored Catalyst can alter regioisomeric ratio

Decision process for controlling regioselectivity in the Combes synthesis.
Influencing FactorStrategyExpected Outcome
Steric Hindrance (β-Diketone) Increase the steric bulk of one of the R groups on the diketone.Favors the formation of the regioisomer resulting from cyclization at the less sterically hindered position. [4][5]
Electronic Effects (Aniline) Utilize anilines with specific electron-donating or electron-withdrawing groups.Methoxy-substituted anilines tend to favor 2-substituted quinolines, while chloro- or fluoroanilines may favor the 4-substituted product. [4][5]
Acid Catalyst Experiment with different acid catalysts such as sulfuric acid (H₂SO₄) versus polyphosphoric acid (PPA).The choice of acid can influence the regiochemical outcome. [4][5]

Issue 4: Self-Condensation Side Products in Friedländer Synthesis

Symptoms: Formation of significant amounts of aldol self-condensation products from the ketone starting material, especially under basic conditions. [4] Root Cause: The ketone starting material can enolize and react with itself, competing with the desired reaction with the 2-aminoaryl aldehyde or ketone. [4] Troubleshooting Steps:

ParameterRecommended ActionRationale
Ketone Choice If possible, use a non-enolizable ketone or aldehyde.Prevents the self-condensation side reaction. [4]
Reactivity Use a highly reactive 2-aminoaryl aldehyde or ketone.Favors the desired intermolecular reaction over the self-condensation of the ketone starting material. [4]
Base Pre-form the enolate of the ketone using a strong base (e.g., LDA) before adding the 2-aminoaryl carbonyl compound.Ensures the ketone is fully converted to its enolate, which can then react selectively. [4]
Catalyst Use an appropriate acid or base catalyst. Catalysts like trifluoroacetic acid, p-toluenesulfonic acid, iodine, and various Lewis acids have been employed. [8][9]The choice of catalyst can influence the reaction rate and selectivity.

Experimental Protocols

Protocol 1: Doebner-von Miller Synthesis of 2-Methylquinoline (to Minimize Tar Formation)
  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline (1.0 eq) and 6 M hydrochloric acid.

  • Heat the mixture to reflux.

  • In a separate addition funnel, dissolve crotonaldehyde (1.2 eq) in toluene.

  • Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours. [3]5. After the addition is complete, continue to reflux for an additional 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, allow the mixture to cool to room temperature.

  • Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Protocol 2: Combes Synthesis of a 2,4-Disubstituted Quinoline
  • In a round-bottom flask, combine the aniline (1.0 eq) and a β-diketone (e.g., acetylacetone, 1.1 eq).

  • Stir the mixture at room temperature. An exothermic reaction may occur, indicating the formation of the enamine intermediate. [4]3. Cool the mixture in an ice bath and slowly add concentrated sulfuric acid with stirring. [4][5]4. Gently heat the reaction mixture for a short period to complete the cyclization.

  • Carefully pour the cooled reaction mixture onto crushed ice.

  • Neutralize the solution with a base (e.g., ammonia or sodium hydroxide). The quinoline derivative may precipitate. [4]7. Collect the precipitate by filtration or extract the product with an organic solvent if it does not precipitate.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 3: Friedländer Synthesis of a 2-Aryl-Quinoline
  • In a round-bottom flask, combine the 2-aminobenzophenone (1.0 eq) and a ketone with an α-methylene group (e.g., acetophenone, 1.2 eq) in a suitable solvent (e.g., ethanol). [4]2. Add a catalytic amount of a base (e.g., potassium hydroxide) or an acid (e.g., p-toluenesulfonic acid). [4][9]3. Heat the mixture under reflux for several hours, monitoring the reaction by TLC.

  • Cool the reaction mixture. If the product precipitates, it can be collected by filtration.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography or recrystallization.

References

Technical Support Center: Resolving Solubility Issues of Quinoline-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered during experiments with quinoline-4-carboxylic acids.

Troubleshooting Guides

Issue 1: Poor Aqueous Solubility in In Vitro Assays

Problem: My quinoline-4-carboxylic acid derivative is precipitating in the aqueous buffer during my cell-based or enzymatic assays, leading to inconsistent results.[1]

Solutions:

  • pH Adjustment: Quinoline-4-carboxylic acids are acidic.[1] Increasing the pH of the buffer above the compound's pKa will deprotonate the carboxylic acid group, forming a more soluble carboxylate salt.[1][2] The pKa of the carboxylic acid group in quinoline-4-carboxylic acid is predicted to be between 3 and 5.[2]

  • Co-solvency: The addition of a water-miscible organic solvent can increase the solubility of hydrophobic compounds.[1]

  • Use of Surfactants: Surfactants can increase solubility through micellar solubilization.[2]

  • Particle Size Reduction: Decreasing the particle size increases the surface area, which can lead to a faster dissolution rate.[2][3]

Issue 2: Difficulty Dissolving the Compound in Organic Solvents for Stock Solutions

Problem: I am struggling to dissolve my quinoline-4-carboxylic acid in common organic solvents like DMSO to prepare a stock solution.

Solutions:

  • Sonication: Use an ultrasonic bath to aid in the dissolution process by breaking up compound aggregates.[2]

  • Gentle Heating: Cautiously applying heat can sometimes improve solubility, but be mindful of potential compound degradation.[2]

  • Alternative Organic Solvents: If DMSO is not effective, consider other solvents such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), ensuring compatibility with your experimental setup.[2]

Frequently Asked Questions (FAQs)

Q1: How can I systematically determine the optimal pH for solubilizing my quinoline-4-carboxylic acid?

A1: You can perform a pH-solubility titration. Suspend your compound in deionized water or a chosen buffer and slowly add a base (e.g., 0.1 M NaOH or KOH) dropwise while monitoring the pH.[2] The pH at which the compound fully dissolves is the minimum pH required for solubilization. For formulation stability, it is advisable to use a buffer that maintains a pH slightly above this value.[2]

Q2: What are the best practices for using co-solvents to avoid precipitation upon dilution?

A2: A common issue with co-solvent formulations is the precipitation of the compound when diluted with an aqueous medium.[2] To mitigate this, prepare a concentrated stock solution in a water-miscible organic solvent like DMSO and add it to your aqueous buffer dropwise while vortexing to ensure rapid mixing.[1] It is crucial to keep the final concentration of the co-solvent to a minimum (typically <1%) to avoid impacting the biological assay.[1]

Q3: What are the advantages and disadvantages of salt formation for improving solubility?

A3: Salt formation is a highly effective method for increasing both the solubility and dissolution rate of ionizable drugs like quinoline-4-carboxylic acids.[4]

  • Advantages: Can increase solubility by several hundred-fold, and may also improve chemical stability and manufacturability.[4][5]

  • Disadvantages: The salt form can be less stable, and the process can be complex. It is also only applicable to ionizable compounds.[5]

Q4: Can I use excipients to improve the solubility of my quinoline-4-carboxylic acid?

A4: Yes, various excipients can enhance solubility.

  • Surfactants: Non-ionic surfactants like Tween® 80 or Cremophor® EL are commonly used in pharmaceutical formulations to form micelles that encapsulate and solubilize hydrophobic compounds.[2]

  • Polymers: High molecular weight polyacrylic acid excipients, such as Apinovex™ polymers, can be used to create amorphous solid dispersions, which can significantly improve dissolution.[6][7]

  • Lipids: Lipid-based excipients can improve the solubility of lipophilic active ingredients and are a major category of solubility enhancement excipients.[8][9]

Q5: What is the expected solubility of quinoline-4-carboxylic acid in DMSO?

A5: The solubility of quinoline-4-carboxylic acid in fresh DMSO is reported to be 34 mg/mL (196.33 mM).[10] Note that moisture-absorbing DMSO can reduce solubility.[10]

Quantitative Data Summary

CompoundSolventSolubilityReference
Quinoline-4-carboxylic acidDMSO34 mg/mL (196.33 mM)[10]
Brequinar sodium (a quinoline-4-carboxylic acid derivative)Water (pH 7.4, room temp)<0.10 mg/mL[11]

Experimental Protocols

Protocol 1: pH Adjustment for Solubility Enhancement
  • Preparation: Accurately weigh a small amount of the quinoline-4-carboxylic acid and suspend it in deionized water or a suitable buffer.[2]

  • Titration: While continuously stirring the suspension, slowly add a titrant solution of a suitable base (e.g., 0.1 M NaOH or KOH) dropwise.[2]

  • Monitoring: Continuously monitor the pH of the suspension using a calibrated pH meter and visually observe the dissolution of the compound.[2]

  • Determination of Optimal pH: The pH at which the compound completely dissolves is the minimum pH required for solubilization.[2]

  • Buffer Selection: For sustained solubility, formulate the final solution in a buffer system capable of maintaining the determined optimal pH.[2]

Protocol 2: Co-solvent Solubility Assessment
  • Co-solvent Selection: Choose pharmaceutically acceptable, water-miscible organic solvents such as DMSO, ethanol, propylene glycol, or PEG 300/400.[2]

  • Preparation of Mixtures: Create a series of co-solvent/water mixtures with varying volume ratios (e.g., 10%, 20%, 30% v/v of co-solvent in water).[2]

  • Solubility Determination: Add an excess amount of the quinoline-4-carboxylic acid to each co-solvent mixture.

  • Equilibration: Agitate the samples at a constant temperature until equilibrium is reached.

  • Analysis: Centrifuge the samples to pellet the undissolved solid. Analyze the supernatant for the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

Protocol 3: Salt Formation for Improved Solubility
  • Counter-ion Selection: For the acidic quinoline-4-carboxylic acid, screen basic counter-ions. Common choices include sodium, potassium, calcium, and tromethamine (Tris).[2]

  • Synthesis: In a suitable solvent, react the carboxylic acid with an equimolar amount of the selected base.[2]

  • Isolation: Isolate the resulting salt by precipitation, evaporation of the solvent, or lyophilization.

  • Characterization: Characterize the formed salt to confirm its identity and purity.

  • Solubility Testing: Determine the aqueous solubility of the newly formed salt and compare it to the parent acid.

Visualizations

experimental_workflow cluster_start Initial State cluster_strategies Solubility Enhancement Strategies cluster_protocols Experimental Protocols cluster_outcome Outcome start Poorly Soluble Quinoline-4-Carboxylic Acid pH_adjust pH Adjustment start->pH_adjust cosolvency Co-solvency start->cosolvency salt_formation Salt Formation start->salt_formation titration Titrate with Base & Select Buffer pH_adjust->titration screening Screen Co-solvents & Determine Ratio cosolvency->screening synthesis Select Counter-ion & Synthesize Salt salt_formation->synthesis outcome Enhanced Solubility & Formulation Stability titration->outcome screening->outcome synthesis->outcome

Caption: Workflow for enhancing the solubility of quinoline-4-carboxylic acids.

troubleshooting_workflow cluster_solutions Potential Solutions start Precipitation in Aqueous Buffer? increase_ph Increase Buffer pH start->increase_ph Yes add_cosolvent Add Co-solvent (e.g., DMSO <1%) start->add_cosolvent Yes use_surfactant Use Surfactant (e.g., Tween 80) start->use_surfactant Yes check_compatibility Check Compatibility with Assay increase_ph->check_compatibility add_cosolvent->check_compatibility use_surfactant->check_compatibility outcome_success Proceed with Experiment check_compatibility->outcome_success Compatible outcome_fail Re-evaluate Strategy check_compatibility->outcome_fail Not Compatible

Caption: Troubleshooting workflow for precipitation in aqueous buffers.

References

Navigating Quinoline Synthesis: A Technical Support Guide to Avoiding Side Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding side reactions encountered during the synthesis of quinoline derivatives. Here, you will find detailed information to help you optimize your reaction conditions, minimize the formation of unwanted byproducts, and improve the overall yield and purity of your target compounds.

Frequently Asked questions (FAQs)

Q1: My Skraup synthesis is extremely exothermic and difficult to control. How can I manage this?

A1: The Skraup synthesis is notoriously vigorous and exothermic.[1] To moderate the reaction, you can employ several strategies:

  • Use a Moderator: The addition of ferrous sulfate (FeSO₄) is a common and effective method to make the reaction less violent.[1][2] Boric acid can also be used as a moderator.[1][3]

  • Controlled Acid Addition: Add concentrated sulfuric acid slowly and with efficient cooling to manage the heat generated.[1]

  • Efficient Stirring: Ensure vigorous and constant stirring to dissipate heat and prevent the formation of localized hotspots.[1]

  • Gradual Heating: Begin by heating the mixture gently to initiate the reaction. Once it starts to boil, the exothermic nature of the reaction should sustain it. Reapply heat only after the initial exotherm subsides.[2]

Q2: I'm observing significant tar formation in my Skraup and Doebner-von Miller syntheses. What causes this and how can I minimize it?

A2: Tar formation is a common side reaction in both Skraup and Doebner-von Miller syntheses, primarily due to the harsh acidic and oxidizing conditions that lead to the polymerization of reactants and intermediates.[1][4][5]

For Skraup Synthesis:

  • Use a Moderator: Ferrous sulfate can help control the reaction rate and reduce charring.[1]

  • Optimize Temperature: Avoid excessively high temperatures. Gentle heating to initiate the reaction followed by controlled reflux is crucial.[1]

  • Purification: Steam distillation is a highly effective method to separate the volatile quinoline product from the non-volatile tar.[1][2]

For Doebner-von Miller Synthesis:

  • Slow Reagent Addition: Adding the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline can minimize its polymerization.[4][5]

  • Biphasic Solvent System: Using a two-phase system (e.g., water/toluene) can sequester the carbonyl compound in the organic phase, reducing its contact with the strong acid and thus minimizing polymerization.[1][5]

  • In Situ Generation: Preparing the α,β-unsaturated carbonyl compound in situ from an aldol condensation can maintain a low concentration, disfavoring polymerization.[4][6]

Q3: My Friedländer synthesis is giving low yields and multiple products. What are the common pitfalls?

A3: The Friedländer synthesis, while versatile, can be prone to side reactions if not properly controlled.[7][8][9]

  • Aldol Condensation of Ketones: Under basic conditions, the ketone reactant can undergo self-condensation, reducing the yield of the desired quinoline.[8] To avoid this, using an imine analog of the o-aminoaryl aldehyde or ketone can be an effective strategy.[8]

  • Regioselectivity Issues: When using asymmetric ketones, a mixture of regioisomers can be formed.[8] The choice of catalyst and the steric and electronic properties of the substrates can influence the regioselectivity.[1]

  • Harsh Reaction Conditions: Traditional high temperatures and strong acid or base catalysis can lead to degradation and lower yields, especially when scaling up.[8] Milder conditions using catalysts like gold, p-toluenesulfonic acid with iodine, or solvent-free approaches have been developed to address this.[8]

Q4: How can I control the regioselectivity in the Combes quinoline synthesis?

A4: In the Combes synthesis, the cyclization of the intermediate enamine can lead to different regioisomers depending on the substitution pattern of the aniline and the structure of the β-diketone.[1][10]

  • Steric Effects: Increased steric bulk on one side of the β-diketone will favor cyclization at the less sterically hindered position.[1][10]

  • Electronic Effects: The electronic nature of substituents on the aniline ring influences the nucleophilicity of the ortho positions, thereby directing the cyclization.[1]

  • Catalyst Choice: The type of acid catalyst used (e.g., sulfuric acid vs. polyphosphoric acid) can alter the ratio of the resulting regioisomers.[1]

Troubleshooting Guides

Problem 1: Low Yield in Quinoline Synthesis
Potential Cause Recommended Solution Applicable Syntheses
Inappropriate Catalyst The choice of acid or base catalyst is highly substrate-dependent. Experiment with different catalysts (e.g., H₂SO₄, PPA, HCl, KOH, p-TSA) to find the optimal one for your specific reactants.[11]All
Suboptimal Temperature Many quinoline syntheses require heat, but excessive temperatures can cause decomposition and tar formation.[11] Monitor the reaction closely and optimize the temperature. Some modern catalysts may allow for lower reaction temperatures.[11]Skraup, Doebner-von Miller, Combes, Friedländer
Poor Substrate Reactivity Electron-withdrawing groups on the aniline can deactivate the ring, making cyclization difficult.[11] More forcing conditions (higher temperature, stronger acid) may be required, or a different synthetic route might be necessary.All
Presence of Water In acid-catalyzed reactions, water produced during the reaction can inhibit the process.[11] Use anhydrous reagents and solvents where possible.Skraup, Doebner-von Miller, Combes
Incomplete Oxidation The final step in Skraup and Doebner-von Miller syntheses is an oxidation. If this is incomplete, dihydro- or tetrahydroquinoline impurities will be present.[5] Ensure a sufficient amount of a suitable oxidizing agent (e.g., nitrobenzene, arsenic acid, or even air) is used and that the reaction time and temperature are adequate for complete oxidation.[5][12]Skraup, Doebner-von Miller
Problem 2: Formation of Isomeric Impurities
Potential Cause Recommended Solution Applicable Syntheses
Meta-substituted Anilines in Skraup Synthesis Meta-substituted anilines can lead to a mixture of 5- and 7-substituted quinolines.[3] Separation of these isomers can be challenging. It is preferable to start with an ortho- or para-substituted aniline if a single product is desired.Skraup
Asymmetric Ketones in Friedländer Synthesis The use of an asymmetric ketone can result in two different regioisomers.[8] To control this, you can introduce a directing group on the ketone or use a specific catalyst system that favors one isomer.[8]Friedländer
Unsymmetric β-Diketones in Combes Synthesis Similar to the Friedländer synthesis, unsymmetric β-diketones can lead to a mixture of products.[1][10] The regioselectivity can be influenced by the steric bulk of the diketone substituents and the electronic properties of the aniline.[1][10]Combes

Experimental Protocols

Protocol 1: Moderated Skraup Synthesis of Quinoline

This protocol is a modification of the classic Skraup synthesis, incorporating a moderator to control the reaction's exothermicity.[2]

Materials:

  • Aniline (freshly distilled)

  • Glycerol

  • Concentrated Sulfuric Acid

  • Nitrobenzene (oxidizing agent)

  • Ferrous Sulfate Heptahydrate (moderator)

Procedure:

  • Reaction Setup: In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully mix the aniline, glycerol, and nitrobenzene.[13]

  • Moderator Addition: Add ferrous sulfate heptahydrate to the mixture.

  • Acid Addition: Slowly and with vigorous stirring, add concentrated sulfuric acid. The addition is exothermic, so cooling may be necessary.[2]

  • Reaction Initiation: Gently heat the mixture. Once the reaction begins to boil vigorously, remove the external heat source. The exothermic nature of the reaction should sustain the reflux.[2]

  • Completion: After the initial exothermic phase subsides, heat the mixture to maintain a gentle reflux for several hours to ensure the reaction goes to completion.

  • Work-up: After cooling, carefully pour the reaction mixture into a large volume of water. Neutralize the solution with a concentrated sodium hydroxide solution until it is strongly alkaline to liberate the quinoline base.[11]

  • Purification: The crude quinoline is typically purified by steam distillation to separate it from non-volatile tars.[2] The distillate is then extracted with an organic solvent, dried, and purified further by vacuum distillation.[11]

Protocol 2: Friedländer Synthesis of a 2-Substituted Quinoline

This protocol describes a general procedure for the base-catalyzed Friedländer synthesis.[11]

Materials:

  • 2-Aminoaryl aldehyde or ketone

  • A ketone or other compound with an α-methylene group

  • Potassium Hydroxide (catalyst)

  • Ethanol (solvent)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 2-aminoaryl aldehyde or ketone in ethanol.

  • Reagent Addition: Add the compound containing the α-methylene group and a catalytic amount of potassium hydroxide.[11]

  • Reaction: Heat the mixture to reflux and monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography.[7]

Visualizations

Troubleshooting Workflow for Low Quinoline Yield

low_yield_troubleshooting start Low Yield or No Product check_catalyst Is the catalyst appropriate for the substrate? start->check_catalyst check_temp Is the reaction temperature optimal? check_catalyst->check_temp Yes solution_catalyst Screen different acid/base catalysts. check_catalyst->solution_catalyst No check_reactivity Are the starting materials sufficiently reactive? check_temp->check_reactivity Yes solution_temp Adjust temperature. Avoid overheating. check_temp->solution_temp No check_water Is water inhibiting the reaction? check_reactivity->check_water Yes solution_reactivity Use more forcing conditions or consider an alternative synthesis. check_reactivity->solution_reactivity No solution_water Use anhydrous reagents and solvents. check_water->solution_water Yes

Caption: A general troubleshooting workflow for addressing low yields.

Decision Tree for Mitigating Polymerization in Acid-Catalyzed Syntheses

polymerization_mitigation start Significant Tar/Polymer Formation synthesis_type Synthesis Type? start->synthesis_type skraup Skraup synthesis_type->skraup Skraup doebner Doebner-von Miller synthesis_type->doebner Doebner-von Miller solution_skraup1 Add a moderator (e.g., FeSO4). skraup->solution_skraup1 solution_skraup2 Optimize heating protocol. skraup->solution_skraup2 solution_doebner1 Slowly add the α,β-unsaturated carbonyl. doebner->solution_doebner1 solution_doebner2 Use a biphasic solvent system. doebner->solution_doebner2 solution_doebner3 Generate carbonyl in situ. doebner->solution_doebner3

Caption: Strategies to reduce polymerization in quinoline syntheses.

References

Purification challenges for 2-(3,4-Dimethoxyphenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-(3,4-Dimethoxyphenyl)quinoline-4-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis methods for this compound, and what typical impurities can be expected?

A1: The most common synthetic routes are the Doebner reaction and the Pfitzinger reaction.

  • Doebner Reaction: This is a three-component reaction involving an aniline (such as 3,4-dimethoxyaniline), an aldehyde (like benzaldehyde), and pyruvic acid.[1] Potential impurities include unreacted starting materials, polymeric tars from the self-condensation of intermediates, and other side-products from alternative reaction pathways.[2]

  • Pfitzinger Reaction: This method involves the condensation of isatin with a carbonyl compound that has an α-methylene group, in the presence of a base.[3] Impurities can arise from incomplete reaction, leaving residual isatin, or from side reactions promoted by the strong basic conditions.[4]

Q2: What are the recommended initial purification strategies for the crude product?

A2: Given the carboxylic acid functionality, a straightforward acid-base extraction is a highly effective initial purification step. This process separates the acidic product from neutral and basic impurities. Following this, recrystallization is the most common and effective method for obtaining highly pure crystalline material. For some quinoline-4-carboxylic acid derivatives, simple precipitation and filtration, followed by recrystallization from a suitable solvent like ethanol, can yield a high-purity product without the need for chromatography.[5]

Q3: Which solvents are recommended for the recrystallization of this compound?

A3: Based on protocols for similar quinoline-4-carboxylic acid derivatives, ethanol is a highly recommended solvent for recrystallization.[5][6] Other potential solvents to screen include other alcohols (methanol, isopropanol), N,N-dimethylformamide (DMF), and mixtures such as ethanol/water.[7] The ideal solvent will dissolve the compound when hot but show poor solubility when cold.

Q4: When is column chromatography necessary, and what conditions are recommended?

A4: Column chromatography may be necessary if recrystallization fails to remove impurities with similar solubility profiles to the target compound. A silica gel column is typically used. While specific conditions for this exact molecule are not widely reported, a common eluent system for related 2-aryl-quinoline-4-carboxylic acids is a mixture of petroleum ether and ethyl acetate.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Troubleshooting Steps
Compound "oils out" instead of crystallizing. The solution is too concentrated, cooling is too rapid, or the solvent is not ideal.- Use a more dilute solution by adding more hot solvent.- Allow the solution to cool slowly to room temperature before further cooling in an ice bath.- Try a different solvent or a two-solvent system (e.g., dissolve in a good solvent like hot ethanol and add a poor solvent like water dropwise until turbidity appears, then reheat to clarify and cool slowly).
No crystals form upon cooling. The solution is not sufficiently saturated, or nucleation is inhibited.- Reduce the volume of the solvent by gentle heating and evaporation.- Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.- Add a seed crystal of the pure compound if available.
Low recovery of the purified product. Too much solvent was used, the compound has significant solubility in the cold solvent, or crystals were lost during filtration.- Use the minimum amount of hot solvent necessary to fully dissolve the crude product.- Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.- Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
Purity does not improve after recrystallization. The impurity has a very similar solubility profile to the product in the chosen solvent.- Select a different recrystallization solvent with different polarity.- Consider an alternative purification method such as column chromatography or a preliminary acid-base extraction.
General Purification Challenges
Problem Possible Cause Troubleshooting Steps
Crude product is a dark, tarry substance. Polymerization side-reactions during synthesis (common in Doebner and Skraup reactions).- Optimize the synthesis reaction temperature and reactant addition rate to minimize side reactions.- An initial wash of the crude product with a non-polar solvent may help remove some tarry impurities before further purification.- An acid-base extraction can be effective in separating the desired carboxylic acid from the polymeric material.
Presence of unreacted starting materials in the final product. Incomplete reaction during synthesis.- Optimize reaction conditions (time, temperature, stoichiometry of reactants) to drive the reaction to completion.- Utilize acid-base extraction to remove unreacted anilines or other basic/acidic starting materials.

Data Presentation

Purification Method Initial Mass (g) Initial Purity (%) Final Mass (g) Yield (%) Final Purity (%) Notes (e.g., Solvent, Conditions)
Recrystallization
Acid-Base Extraction
Column Chromatography

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is a general method for separating carboxylic acids from neutral or basic impurities.

  • Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Basification: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Shake the funnel vigorously, venting frequently to release any pressure from CO₂ evolution.

  • Extraction: Allow the layers to separate. The deprotonated carboxylate salt of the target compound will be in the aqueous layer. Drain the aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete transfer of the acidic product.

  • Wash: Combine the aqueous extracts and wash with a small amount of fresh organic solvent (e.g., ethyl acetate) to remove any remaining neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add a dilute acid (e.g., 1M HCl) with stirring until the precipitation of the product is complete (typically pH 2-4).

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing and Drying: Wash the solid with a small amount of cold deionized water to remove any inorganic salts. Dry the purified product under vacuum.

Protocol 2: Purification by Recrystallization from Ethanol

This protocol is adapted from procedures for similar quinoline-4-carboxylic acid derivatives.[5][7]

  • Solvent Selection: Place a small amount of the crude product in a test tube and add a few drops of ethanol. If it dissolves readily at room temperature, ethanol may not be a suitable single solvent. Ideally, the compound should be sparingly soluble at room temperature but dissolve upon heating.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently (e.g., on a hot plate) with stirring until the solid dissolves completely. Add ethanol dropwise until a clear solution is obtained.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath for at least 30 minutes.

  • Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any soluble impurities adhering to the crystal surface.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis Crude Product (from Doebner or Pfitzinger reaction) acid_base Acid-Base Extraction synthesis->acid_base Initial Cleanup recrystallization Recrystallization acid_base->recrystallization Primary Purification column Column Chromatography (Optional) recrystallization->column If needed analysis Purity Analysis (e.g., HPLC, NMR) recrystallization->analysis column->analysis

Caption: General experimental workflow for the purification and analysis of this compound.

troubleshooting_logic start Crude Product tarry_check Is Product Tarry? start->tarry_check purity_check Is Purity Acceptable? oiling_out Product Oils Out? purity_check->oiling_out No, Impure final_product Pure Product purity_check->final_product Yes recrystallization Perform Recrystallization recrystallization->purity_check slow_cool Cool Slowly / Dilute oiling_out->slow_cool Yes change_solvent Change Solvent System oiling_out->change_solvent No slow_cool->recrystallization change_solvent->recrystallization acid_base Perform Acid-Base Extraction First acid_base->recrystallization tarry_check->recrystallization No tarry_check->acid_base Yes

References

Technical Support Center: Interpreting Complex NMR Spectra of Substituted Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra of substituted quinolines. The inherent electronic effects and potential for complex coupling patterns in these bicyclic heteroaromatic systems often present unique challenges in spectral analysis.

Frequently Asked Questions (FAQs)

Q1: Why are the aromatic proton signals in my substituted quinoline spectrum so complex and overlapping?

A1: The protons on the quinoline ring system typically resonate in the aromatic region (δ 6.5-9.0 ppm).[1] Signal overlap and complex splitting patterns are common due to several factors:

  • Small Long-Range Couplings: Protons that are not directly adjacent (i.e., separated by more than three bonds) can still exhibit small couplings (⁴J or ⁵J), which can lead to more complex multiplets than simple doublets or triplets.

  • Strong Coupling Effects: When the chemical shift difference between two coupling protons is small (approaching the value of the coupling constant, J), second-order effects can distort the spectrum. This can lead to "roofing" (unequal peak heights in a multiplet) and the appearance of extra peaks, making simple first-order analysis difficult.

  • Substituent Effects: Substituents on either the benzene or pyridine ring of the quinoline nucleus can cause significant changes in the chemical shifts of nearby protons, sometimes shifting them into crowded regions of the spectrum.[1]

To resolve overlapping multiplets, consider using a higher field NMR spectrometer for better signal dispersion or trying a different deuterated solvent (e.g., benzene-d6), which may induce different chemical shifts.[2]

Q2: I'm seeing more peaks in my NMR spectrum than I expect for my substituted quinoline. What could be the cause?

A2: An unexpected number of peaks can arise from several sources:

  • Impurities: Residual starting materials, reagents, or byproducts from the synthesis can introduce extra signals. It's always a good practice to ensure the sample is purified thoroughly before NMR analysis.

  • Tautomerism: Certain substituents, like hydroxyl groups, can lead to the existence of multiple tautomeric forms in solution. For example, 2,4-dihydroxyquinoline can exist in equilibrium between its diol and quinolone forms, each giving rise to a distinct set of NMR signals.[2] The equilibrium can be influenced by the solvent, temperature, and pH.[2]

  • Rotamers: If your quinoline has a substituent with restricted rotation around a single bond (e.g., an amide or a bulky aryl group), you may observe separate signals for each rotational isomer (rotamer) on the NMR timescale.[3]

Q3: How can I confidently assign the proton and carbon signals of my substituted quinoline?

A3: A combination of 1D and 2D NMR experiments is often necessary for unambiguous assignment.

  • 1D ¹H NMR: Analyze chemical shifts, coupling constants (J values), and integration. The H2 proton is typically the most deshielded (downfield) proton due to the adjacent nitrogen atom.[1] The H8 proton can also be deshielded due to the peri-effect of the nitrogen lone pair.[1]

  • 1D ¹³C NMR: Provides information on the number of unique carbon environments.

  • 2D COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to trace out the spin systems within the benzene and pyridine rings.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing you to assign the carbon signal for each assigned proton.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is crucial for connecting different spin systems and for assigning quaternary carbons.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, which can help to confirm assignments and determine stereochemistry, especially for substituents.

Troubleshooting Guides

Problem: Broad NMR Signals

Possible Cause Troubleshooting Steps
Poorly Shimmed Magnet The magnetic field homogeneity needs to be optimized. This is a standard procedure before acquiring any spectrum.[4]
Insoluble Sample/Precipitation Poor solubility can lead to a non-homogenous sample and broad peaks.[3] Try a different deuterated solvent or gently warm the sample. Ensure the sample is fully dissolved before acquisition.
Paramagnetic Impurities Even trace amounts of paramagnetic metals can cause significant line broadening. Purify the sample further if contamination is suspected.
Intermediate Rate of Exchange If your molecule is undergoing a chemical exchange process (e.g., tautomerism, rotamer interconversion) at a rate comparable to the NMR timescale, the signals for the exchanging sites will be broad.[2] Try acquiring the spectrum at a different temperature (higher or lower) to either speed up or slow down the exchange, which should result in sharper signals.
Concentration Effects For some quinolines, intermolecular interactions like π-π stacking can occur at high concentrations, leading to changes in chemical shifts and potential line broadening.[5] Acquiring the spectrum at a lower concentration can mitigate this.

Problem: Identifying Exchangeable Protons (e.g., -OH, -NH₂)

Symptom Troubleshooting/Confirmation
A broad singlet that doesn't integrate to a whole number. Exchangeable protons often appear as broad signals and may not show clear coupling.
Unsure if a peak is from an exchangeable proton. Add a drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the ¹H NMR spectrum. Exchangeable protons (like those in OH or NH groups) will be replaced by deuterium, causing their corresponding signal to disappear or significantly decrease in intensity.[2][3]

Data Presentation: Typical NMR Data for Unsubstituted Quinoline

The following tables summarize typical ¹H and ¹³C NMR chemical shifts and coupling constants for the unsubstituted quinoline core in CDCl₃. Substituents will cause deviations from these values.[1]

Table 1: ¹H NMR Data for Quinoline

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H-2~8.90ddJ₂,₃ = 4.2, J₂,₄ = 1.7
H-3~7.35ddJ₃,₂ = 4.2, J₃,₄ = 8.2
H-4~8.10ddJ₄,₃ = 8.2, J₄,₂ = 1.7
H-5~7.75dJ₅,₆ = 8.1
H-6~7.50tJ₆,₅ = 8.1, J₆,₇ = 7.5
H-7~7.65tJ₇,₆ = 7.5, J₇,₈ = 8.4
H-8~8.15dJ₈,₇ = 8.4

Table 2: ¹³C NMR Data for Quinoline

CarbonChemical Shift (δ, ppm)
C-2~150.2
C-3~121.1
C-4~136.0
C-4a~128.2
C-5~129.5
C-6~126.6
C-7~127.7
C-8~129.4
C-8a~148.3

Experimental Protocols

Standard Protocol for 1D and 2D NMR Analysis of a Substituted Quinoline

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified quinoline derivative for ¹H NMR and 20-50 mg for ¹³C and 2D NMR experiments.[4]

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial. Ensure the compound is fully soluble.

    • Filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Spectrometer Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Optimize the magnetic field homogeneity by shimming to obtain sharp, symmetrical peaks.[4]

  • Spectrum Acquisition:

    • ¹H NMR: Acquire a standard 1D proton spectrum. Adjust the number of scans to achieve an adequate signal-to-noise ratio.[4]

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans is typically required due to the low natural abundance of ¹³C.[4]

    • COSY: Run a standard gradient-selected COSY experiment to establish ¹H-¹H coupling networks.

    • HSQC: Acquire a gradient-selected HSQC experiment to correlate one-bond ¹H-¹³C connections.

    • HMBC: Acquire a gradient-selected HMBC experiment to identify two- and three-bond ¹H-¹³C correlations, which are essential for assigning quaternary carbons and linking fragments.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase the spectra correctly.

    • Apply baseline correction.

    • Reference the spectra. For CDCl₃, the residual solvent peak is at 7.26 ppm for ¹H and 77.16 ppm for ¹³C. For DMSO-d₆, the residual solvent peak is at 2.50 ppm for ¹H and 39.52 ppm for ¹³C.[2]

Mandatory Visualization

NMR_Workflow Logical Workflow for NMR-based Structure Elucidation of Substituted Quinolines cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_analysis Spectral Analysis & Assignment H1_NMR Acquire ¹H NMR Analyze_1H Analyze ¹H: - Integration - Chemical Shift - Coupling Constants H1_NMR->Analyze_1H C13_NMR Acquire ¹³C NMR Analyze_13C Analyze ¹³C: - Number of Signals C13_NMR->Analyze_13C COSY Acquire COSY Assign_Spinsys Assign Spin Systems (COSY) COSY->Assign_Spinsys HSQC Acquire HSQC Assign_CH Assign Direct C-H Bonds (HSQC) HSQC->Assign_CH HMBC Acquire HMBC Assign_Fragments Connect Fragments & Assign Quaternary Carbons (HMBC) HMBC->Assign_Fragments NOESY Acquire NOESY (Optional) Assign_3D Confirm 3D Proximity (NOESY) NOESY->Assign_3D Analyze_1H->COSY Analyze_1H->NOESY Assign_Spinsys->HSQC Assign_CH->HMBC Final_Structure Propose Final Structure Assign_Fragments->Final_Structure Assign_3D->Final_Structure

Caption: Experimental workflow for complete NMR analysis of substituted quinolines.

Substituent_Effects Influence of Substituents on Quinoline ¹H NMR Chemical Shifts cluster_EDG Electron Donating Group (EDG) (e.g., -OCH₃, -NH₂) cluster_EWG Electron Withdrawing Group (EWG) (e.g., -NO₂, -CN) Quinoline Quinoline Core EDG_Effect Increases Electron Density Quinoline->EDG_Effect Substituent Added EWG_Effect Decreases Electron Density Quinoline->EWG_Effect Substituent Added Shielding Shielding Effect (Upfield Shift, Lower ppm) EDG_Effect->Shielding Protons_Ortho_Para Protons_Ortho_Para Shielding->Protons_Ortho_Para Strongest effect on ortho/para protons Deshielding Deshielding Effect (Downfield Shift, Higher ppm) EWG_Effect->Deshielding Protons_Ortho_Para2 Protons_Ortho_Para2 Deshielding->Protons_Ortho_Para2 Strongest effect on ortho/para protons

Caption: Logical relationship of substituent effects on proton chemical shifts.

References

Technical Support Center: Overcoming Poor Cell Permeability of Quinoline-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals who are working with quinoline-based compounds and encountering challenges with cell permeability. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you diagnose and overcome these common hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Q1: My quinoline compound shows low apparent permeability (Papp) in the Parallel Artificial Membrane Permeability Assay (PAMPA). What are the likely causes and what should I do?

A1: A low Papp value in the PAMPA assay suggests poor passive diffusion across a lipid membrane. Here are the potential reasons and troubleshooting steps:

  • Poor Physicochemical Properties: The inherent properties of your compound might be unfavorable for passive diffusion.

    • Troubleshooting:

      • Assess Lipinski's Rule of Five: While not a definitive rule, it provides a good initial assessment. Check if your compound adheres to the guidelines (e.g., molecular weight < 500 Da, LogP < 5).

      • Structure-Activity Relationship (SAR) Studies: If you have a series of analogs, analyze the relationship between structural modifications and permeability. Consider introducing lipophilic groups or reducing the polar surface area.

  • Low Aqueous Solubility: The compound may not be sufficiently dissolved in the donor compartment, leading to an underestimation of its permeability.

    • Troubleshooting:

      • Measure Thermodynamic Solubility: Determine the solubility of your compound in the assay buffer.

      • Adjust Formulation: Consider using co-solvents (like DMSO, keeping the final concentration low, typically <1%) or adjusting the pH of the buffer, as quinolines are often weak bases and their solubility can be pH-dependent.[1][2]

Q2: My quinoline compound has good permeability in the PAMPA assay but shows low permeability and/or a high efflux ratio (>2) in the Caco-2 cell assay. What does this discrepancy indicate?

A2: This is a common scenario and strongly suggests that your compound is a substrate for active efflux transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which are expressed in Caco-2 cells but not in the artificial PAMPA membrane.[3][4]

  • Troubleshooting:

    • Confirm Efflux Transporter Involvement:

      • Bidirectional Caco-2 Assay: The high efflux ratio you observed is the primary indicator.

      • Use of Efflux Pump Inhibitors: Perform the Caco-2 assay in the presence of known efflux pump inhibitors (e.g., verapamil for P-gp). A significant decrease in the efflux ratio and an increase in the absorptive (apical to basolateral) Papp value will confirm that your compound is a substrate for that transporter.[5]

    • Strategies to Overcome Efflux:

      • Structural Modification: Modify the compound to reduce its affinity for the efflux transporter. This can be a key part of your lead optimization strategy.

      • Co-administration with an Efflux Pump Inhibitor: In a therapeutic context, co-administration with an inhibitor could be a viable strategy, although this adds complexity to development.

Q3: The permeability of my quinoline compound is low in both PAMPA and Caco-2 assays. What are my options?

A3: This indicates that the compound has inherently poor passive permeability and may or may not be an efflux substrate.

  • Troubleshooting and Strategies:

    • Comprehensive Physicochemical Analysis: Re-evaluate the compound's properties (LogP, polar surface area, hydrogen bond donors/acceptors).

    • Structural Modifications: This is a primary strategy. Aim to increase lipophilicity and reduce polarity.

    • Formulation Strategies:

      • Prodrug Approach: Mask polar functional groups with lipophilic moieties that can be cleaved by intracellular enzymes to release the active drug.[6]

      • Use of Cyclodextrins: Encapsulating the hydrophobic quinoline molecule within a cyclodextrin can increase its apparent water solubility and facilitate its presentation to the cell membrane.

      • Nanoparticle Formulations: Encapsulating the compound in lipid-based or polymeric nanoparticles can alter its absorption pathway and improve bioavailability.

Q4: I am struggling with low aqueous solubility of my quinoline derivative, which is affecting my permeability assays. How can I improve it?

A4: Low aqueous solubility is a common challenge with aromatic compounds like quinolines. Here are some effective strategies:

  • pH Adjustment: Since quinolines are typically weak bases, decreasing the pH of your solution can protonate the nitrogen atom, forming a more soluble salt.[1]

  • Co-solvency: The addition of a water-miscible organic solvent (a co-solvent) like DMSO, ethanol, or PEG can increase the solubility of a hydrophobic compound.[1]

  • Salt Formation: Reacting the quinoline compound with an acid to form a stable salt can dramatically improve its aqueous solubility and dissolution rate.[1]

  • Cyclodextrin Complexation: Encapsulating the hydrophobic quinoline molecule within the cavity of a cyclodextrin can increase its apparent water solubility.

Quantitative Data Summary

The following tables provide a summary of permeability data for quinoline-based compounds and the inhibitory activity of some derivatives against efflux pumps. These values can serve as a reference for your own experimental results.

Table 1: Caco-2 Permeability and Efflux Ratios of Selected Quinoline Derivatives

Compound IDApparent Permeability (Papp A→B) (x 10⁻⁶ cm/s)Efflux Ratio (Papp B→A / Papp A→B)Permeability ClassificationEfflux SubstrateReference
EKB-569 ->3-Yes[5]
FED2 ->3-Yes[5]
FED6 ->3-Yes[5]
FED14 -<1-No[5]
Propranolol 15.2-HighNo[3]
Atenolol 0.5-LowNo[3]

Note: A higher Papp (A→B) value indicates better absorption. An efflux ratio greater than 2 suggests the compound is a substrate for active efflux.[4][7]

Table 2: Inhibitory Activity (IC₅₀) of Quinoline Derivatives Against Cancer Cell Lines (Relevant to Efflux Pump Overexpression)

Compound IDCell LineIC₅₀ (µM)Reference
Compound 15 MCF-715.16[8]
Compound 15 HepG-218.74[8]
Compound 15 A54918.68[8]
Compound 3j MCF-7- (82.9% growth reduction)[9]
Compound 9a C32233.9[10]
Compound 9a COLO829168.7[10]
Compound 9a MDA-MB-231273.5[10]
Compound 9a U87-MG339.7[10]
Compound 9a A549223.1[10]

Note: IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower IC₅₀ values indicate higher potency.

Detailed Experimental Protocols

Here are detailed methodologies for the key experiments cited in the troubleshooting guides.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay is a high-throughput method for predicting passive intestinal absorption of compounds.

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen)

  • 96-well acceptor plates

  • Lipid solution (e.g., 2% lecithin in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Control compounds (high permeability, e.g., propranolol; low permeability, e.g., atenolol)

  • Plate shaker

  • LC-MS/MS or UV-Vis plate reader for analysis

Procedure:

  • Prepare the PAMPA Plate:

    • Carefully coat the filter of each well in the 96-well filter plate with 5 µL of the lipid solution.

    • Allow the solvent to evaporate completely (approximately 5-10 minutes).

  • Prepare the Acceptor Plate:

    • Fill each well of the 96-well acceptor plate with 300 µL of PBS (pH 7.4).

  • Prepare the Donor Plate:

    • Dilute the test and control compounds to the final desired concentration (e.g., 10 µM) in PBS. Ensure the final DMSO concentration is low (e.g., <1%).

    • Add 150 µL of the compound solutions to the corresponding wells of the coated filter plate (donor plate).

  • Assemble the PAMPA Sandwich:

    • Carefully place the donor plate on top of the acceptor plate, ensuring the bottom of the filter makes contact with the buffer in the acceptor plate.

  • Incubation:

    • Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours) with gentle shaking.

  • Sample Collection and Analysis:

    • After incubation, carefully separate the donor and acceptor plates.

    • Collect samples from both the donor and acceptor wells.

    • Analyze the concentration of the compound in each sample using LC-MS/MS or a UV-Vis plate reader.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - C_a(t) / C_eq) where:

      • Vd = volume of the donor well

      • Va = volume of the acceptor well

      • A = area of the filter

      • t = incubation time

      • C_a(t) = concentration in the acceptor well at time t

      • C_eq = equilibrium concentration

Protocol 2: Caco-2 Cell Permeability Assay

This assay uses a monolayer of human colon adenocarcinoma cells to model the intestinal barrier and assess both passive and active transport.

Materials:

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and antibiotics)

  • Transwell inserts (e.g., 24-well format)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS, pH 7.4)

  • Test compound and control compounds

  • Efflux pump inhibitors (e.g., verapamil)

  • Transepithelial Electrical Resistance (TEER) meter

  • LC-MS/MS for analysis

Procedure:

  • Cell Seeding and Differentiation:

    • Seed Caco-2 cells onto the Transwell inserts at an appropriate density.

    • Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow them to differentiate and form a confluent monolayer.

  • Monolayer Integrity Check:

    • Before the experiment, measure the TEER of the cell monolayers. Only use monolayers with TEER values within the acceptable range for your laboratory (typically >200 Ω·cm²).

  • Bidirectional Permeability Assay:

    • Apical to Basolateral (A→B) Transport (Absorption):

      • Wash the cell monolayers with pre-warmed transport buffer.

      • Add the test compound solution (dissolved in transport buffer) to the apical (upper) chamber.

      • Add fresh transport buffer to the basolateral (lower) chamber.

    • Basolateral to Apical (B→A) Transport (Efflux):

      • Wash the cell monolayers with pre-warmed transport buffer.

      • Add the test compound solution to the basolateral chamber.

      • Add fresh transport buffer to the apical chamber.

  • Incubation:

    • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • Sample Collection and Analysis:

    • At the end of the incubation, collect samples from both the donor and receiver chambers for each direction.

    • Analyze the compound concentration using LC-MS/MS.

  • Data Analysis:

    • Calculate the Papp for both A→B and B→A directions using the formula: Papp = (dQ/dt) / (A * C₀) where:

      • dQ/dt = rate of drug transport

      • A = surface area of the membrane

      • C₀ = initial concentration in the donor chamber

    • Calculate the efflux ratio: Efflux Ratio = Papp (B→A) / Papp (A→B)

Visualizations

The following diagrams illustrate key concepts and workflows related to overcoming poor cell permeability.

experimental_workflow cluster_0 Initial Screening cluster_1 Cell-Based Assay cluster_2 Troubleshooting & Optimization In Silico Prediction In Silico Prediction PAMPA PAMPA In Silico Prediction->PAMPA Prioritize Compounds Caco-2 Assay Caco-2 Assay PAMPA->Caco-2 Assay Assess Passive Permeability Analyze Data Analyze Data Caco-2 Assay->Analyze Data Determine Papp & Efflux Ratio Structural Modification Structural Modification Analyze Data->Structural Modification Low Permeability/ High Efflux Formulation Strategy Formulation Strategy Analyze Data->Formulation Strategy Low Solubility Structural Modification->Caco-2 Assay Re-evaluate Formulation Strategy->Caco-2 Assay Re-evaluate

Caption: Experimental workflow for assessing and optimizing cell permeability.

troubleshooting_logic Start Start Low Permeability in Caco-2? Low Permeability in Caco-2? Start->Low Permeability in Caco-2? High Efflux Ratio (>2)? High Efflux Ratio (>2)? Low Permeability in Caco-2?->High Efflux Ratio (>2)? Yes Compound has good permeability Compound has good permeability Low Permeability in Caco-2?->Compound has good permeability No Good PAMPA Permeability? Good PAMPA Permeability? High Efflux Ratio (>2)?->Good PAMPA Permeability? No Efflux Substrate Efflux Substrate High Efflux Ratio (>2)?->Efflux Substrate Yes Good PAMPA Permeability?->Efflux Substrate Yes Poor Passive Permeability Poor Passive Permeability Good PAMPA Permeability?->Poor Passive Permeability No Consider Structural Modification or Efflux Inhibitors Consider Structural Modification or Efflux Inhibitors Efflux Substrate->Consider Structural Modification or Efflux Inhibitors Consider Structural Modification or Formulation Strategies Consider Structural Modification or Formulation Strategies Poor Passive Permeability->Consider Structural Modification or Formulation Strategies

Caption: Logical diagram for troubleshooting low cell permeability.

PI3K_Akt_mTOR_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates PTEN PTEN PTEN->PIP3 inhibits mTORC1 mTORC1 Akt->mTORC1 activates ABC Transporter Expression Increased ABC Transporter Gene Expression mTORC1->ABC Transporter Expression promotes

Caption: PI3K/Akt/mTOR pathway regulating ABC transporter expression.

References

Technical Support Center: Enhancing the Stability of 2-(3,4-Dimethoxyphenyl)quinoline-4-carboxylic acid in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of 2-(3,4-Dimethoxyphenyl)quinoline-4-carboxylic acid in solution during experimental procedures.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the handling and analysis of this compound solutions.

Issue 1: Rapid Degradation of the Compound in Acidic Solution

  • Possible Cause: Quinoline derivatives can be susceptible to degradation under strong acidic conditions (pH ≤ 2.0).[1]

  • Troubleshooting Steps:

    • pH Adjustment: Whenever possible, maintain the pH of the solution in the range of 5.5-9.0, where stability is generally higher for similar compounds.[1]

    • Buffer Selection: Utilize a buffer system with sufficient capacity to maintain the desired pH, especially when adding other reagents.

    • Milder Acidic Conditions: If acidic conditions are necessary, consider using a weaker acid or conducting the experiment at a lower temperature to minimize degradation.

Issue 2: Compound Precipitates Out of Aqueous Solution

  • Possible Cause: The low aqueous solubility of many quinoline derivatives is due to their hydrophobic aromatic structure.[1]

  • Troubleshooting Steps:

    • pH Adjustment: As a weak base, decreasing the pH of the solution can protonate the quinoline nitrogen, forming a more soluble salt.[1]

    • Co-solvency: The addition of a water-miscible organic solvent, such as DMSO, ethanol, or acetonitrile, can increase the solubility.

    • Salt Formation: Preparing a stable salt of the compound can significantly improve its aqueous solubility.

Issue 3: Inconsistent Results in Stability Studies

  • Possible Cause: Several factors can contribute to variability in stability assessments.

  • Troubleshooting Steps:

    • Solvent Purity: Ensure the use of high-purity solvents, as impurities can catalyze degradation.

    • Light Exposure: Protect the solution from light, especially UV radiation, to prevent photodegradation.[2]

    • Temperature Control: Maintain a constant and controlled temperature throughout the experiment.

    • Oxygen Sensitivity: If oxidative degradation is suspected, consider de-gassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon).

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: Like many quinoline derivatives, the stability of this compound in solution can be influenced by several factors, including:

  • pH: Both highly acidic and highly alkaline conditions can promote hydrolysis of the carboxylic acid group or other susceptible bonds.[1][3]

  • Light: Exposure to ultraviolet (UV) and visible light can lead to photodegradation.[1][2]

  • Temperature: Elevated temperatures can accelerate the rate of degradation reactions.[1]

  • Oxidizing Agents: The presence of oxidizing agents can lead to the formation of degradation products.[1]

  • Solvent: The choice of solvent can impact stability. Protic solvents may participate in degradation reactions.

Q2: How can I monitor the degradation of my compound?

A2: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for monitoring the degradation of quinoline derivatives.[4] A stability-indicating HPLC method should be developed and validated to separate the parent compound from its potential degradation products.[1] UV-Vis spectrophotometry can also be a simple and rapid method to assess stability by monitoring changes in the absorbance spectrum over time.[5][6]

Q3: What are forced degradation studies and why are they important?

A3: Forced degradation, or stress testing, involves intentionally subjecting the compound to harsh conditions (e.g., high temperature, extreme pH, strong light, oxidizing agents) to accelerate its degradation.[1][7] These studies are crucial for:

  • Identifying potential degradation products.[1]

  • Understanding the degradation pathways.[1][7]

  • Assessing the intrinsic stability of the molecule.[1]

  • Developing and validating stability-indicating analytical methods.[1][7]

Q4: Are there any general recommendations for storing solutions of this compound?

A4: For optimal stability, solutions of this compound should be:

  • Stored at low temperatures (e.g., 2-8 °C or -20 °C).

  • Protected from light by using amber vials or by wrapping the container in aluminum foil.

  • Stored in tightly sealed containers to prevent solvent evaporation and exposure to air (oxygen).

  • Prepared fresh whenever possible. If storage is necessary, consider conducting a short-term stability study under your specific storage conditions.

Data Presentation

The following tables present illustrative quantitative data on the stability of a hypothetical quinoline-4-carboxylic acid derivative under various stress conditions. This data is for exemplary purposes and should be confirmed by experimental studies for this compound.

Table 1: Effect of pH on the Stability of a Quinoline-4-Carboxylic Acid Derivative in Aqueous Solution at 40°C

pHTime (hours)% Remaining Parent Compound
2.02485.2
2.07265.7
5.02498.5
5.07295.1
7.42499.1
7.47297.8
9.02497.3
9.07292.4

Table 2: Effect of Temperature and Light on the Stability of a Quinoline-4-Carboxylic Acid Derivative in a pH 7.4 Buffered Solution

ConditionTime (days)% Remaining Parent Compound
25°C, Protected from Light798.9
25°C, Exposed to Light792.3
40°C, Protected from Light795.6
40°C, Exposed to Light785.1

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development

This protocol outlines a general procedure for developing an HPLC method to assess the stability of this compound.

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: Develop a gradient elution method to ensure separation of the parent compound from potential degradation products. A typical starting gradient could be:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Detection: Use a UV detector set at the wavelength of maximum absorbance (λmax) of the compound. If the λmax is unknown, perform a UV scan.

  • Forced Degradation Sample Analysis: Analyze samples subjected to forced degradation (acid, base, oxidation, heat, light) to ensure the method can separate the parent peak from all degradation product peaks.

  • Method Validation: Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Protocol 2: UV-Vis Spectrophotometry for Stability Assessment

This protocol provides a simple method for preliminary stability assessment.

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO or ethanol) at a known concentration.

  • Preparation of Working Solutions: Dilute the stock solution in the desired buffer or solvent to a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.2-0.8 AU).

  • Initial Absorbance Measurement: Immediately after preparation, measure the full UV-Vis spectrum (e.g., 200-400 nm) of the working solution.

  • Incubation: Store the working solution under the desired test conditions (e.g., specific temperature, light exposure).

  • Time-Point Measurements: At predetermined time intervals, measure the UV-Vis spectrum of the solution.

  • Data Analysis: Monitor for a decrease in the absorbance at the λmax and the appearance of new peaks, which would indicate degradation.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Data Interpretation prep_stock Prepare Stock Solution prep_working Prepare Working Solutions prep_stock->prep_working acid Acid Hydrolysis prep_working->acid base Base Hydrolysis prep_working->base oxidation Oxidation prep_working->oxidation heat Thermal Stress prep_working->heat light Photostability prep_working->light uv_vis UV-Vis Analysis prep_working->uv_vis hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc heat->hplc light->hplc ms MS for Identification hplc->ms pathway Identify Degradation Pathway hplc->pathway uv_vis->pathway ms->pathway kinetics Determine Degradation Kinetics pathway->kinetics report Generate Stability Report kinetics->report

Caption: Experimental workflow for a forced degradation study.

degradation_pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photodegradation Photodegradation parent 2-(3,4-Dimethoxyphenyl)quinoline- 4-carboxylic acid hydrolysis_product Decarboxylation Product or Ester/Amide Cleavage (if applicable) parent->hydrolysis_product H+/OH- oxidation_product N-oxide or Hydroxylated Derivatives parent->oxidation_product [O] photo_product Ring Cleavage or Rearrangement Products parent->photo_product hv

Caption: Potential degradation pathways for the compound.

troubleshooting_logic start Instability Observed check_ph Check pH start->check_ph adjust_ph Adjust pH to 5.5-9.0 check_ph->adjust_ph Yes check_light Check Light Exposure check_ph->check_light No stable Solution Stabilized adjust_ph->stable protect_light Protect from Light check_light->protect_light Yes check_temp Check Temperature check_light->check_temp No protect_light->stable control_temp Control Temperature check_temp->control_temp Yes check_oxygen Check for Oxidants check_temp->check_oxygen No control_temp->stable inert_atm Use Inert Atmosphere check_oxygen->inert_atm Yes check_oxygen->stable No inert_atm->stable

Caption: Troubleshooting logic for stabilizing the solution.

References

Dealing with reagent impurities in quinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in quinoline synthesis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues related to reagent impurities in popular quinoline synthesis methods, including the Skraup, Doebner-von Miller, and Friedländer syntheses.

Frequently Asked Questions (FAQs)

Q1: My Skraup/Doebner-von Miller reaction is resulting in a thick, black tar and a very low yield. What are the primary causes related to reagent purity?

A1: Tar formation is a common issue in these reactions and is often linked to the purity of your starting materials.[1]

  • For Skraup Synthesis: The primary cause is the polymerization of acrolein, which is formed in situ from glycerol under harsh acidic and high-temperature conditions.[1][2] The presence of water in glycerol can exacerbate this issue and lead to lower yields.[2] Using anhydrous glycerol is crucial.

  • For Doebner-von Miller Synthesis: Polymerization of the α,β-unsaturated aldehyde or ketone is the main culprit.[1] Using aged or impure α,β-unsaturated carbonyl compounds, which may already contain polymers, will significantly reduce your yield. It is recommended to use freshly distilled or high-purity reagents.

Q2: I suspect my aniline is impure. What are common impurities in aniline and how can they affect my quinoline synthesis?

A2: Commercial aniline can contain several impurities that can negatively impact your reaction. These include:

  • Oxidation products: Aniline is prone to air oxidation, forming colored impurities like p-benzoquinone and polymeric materials.[3] These impurities can interfere with the reaction and contribute to tar formation.

  • Unreacted precursors and residual solvents: Depending on the manufacturing process, aniline may contain traces of nitrobenzene, benzene, or other solvents.[3]

  • Moisture: Water can interfere with the acid catalyst and reaction intermediates.

Using freshly distilled, colorless aniline is highly recommended for best results.[4]

Q3: In my Friedländer synthesis, I'm observing a low yield and several side products. Could this be due to reagent impurities?

A3: Yes, the purity of your 2-aminoaryl aldehyde or ketone and the α-methylene carbonyl compound is critical.

  • Self-condensation: A common side reaction is the self-aldol condensation of the ketone reactant, especially under basic conditions.[1] This leads to unwanted byproducts and reduces the yield of the desired quinoline.

  • Impure 2-aminoaryl aldehyde/ketone: These compounds can be unstable and may contain oxidation or polymerization products, which can lead to a complex reaction mixture and difficult purification. 2-aminobenzaldehyde, for instance, is known to be unstable and can self-condense.[5]

Q4: How can I detect impurities in my reagents before starting the synthesis?

A4: Several analytical techniques can be used to assess the purity of your starting materials:

  • Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): These are powerful techniques for identifying and quantifying volatile impurities in aniline, nitrobenzene, and α,β-unsaturated carbonyl compounds.[6][7][8]

  • High-Performance Liquid Chromatography (HPLC): HPLC is suitable for analyzing less volatile compounds and can be used to detect impurities in aniline and its derivatives, as well as in glycerol.[9][10]

  • Spectroscopy (NMR, IR): NMR and IR spectroscopy can provide information about the overall purity and the presence of functional groups that would indicate specific impurities.

Troubleshooting Guides

Issue 1: Low Yield and/or Tar Formation in Skraup and Doebner-von Miller Syntheses

This troubleshooting guide will help you diagnose and resolve issues of low yield and excessive tar formation, which are often linked to reagent purity.

// Nodes start [label="Problem:\nLow Yield / Tar Formation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_aniline [label="Check Aniline Purity", fillcolor="#FBBC05"]; check_glycerol [label="Check Glycerol Purity\n(Skraup)", fillcolor="#FBBC05"]; check_carbonyl [label="Check α,β-Unsaturated\nCarbonyl Purity (D-v-M)", fillcolor="#FBBC05"]; check_conditions [label="Review Reaction Conditions", fillcolor="#FBBC05"];

aniline_impure [label="Is Aniline colored\nor old?", shape=diamond, fillcolor="#FFFFFF"]; glycerol_impure [label="Is Glycerol anhydrous?", shape=diamond, fillcolor="#FFFFFF"]; carbonyl_impure [label="Is Carbonyl compound\nfreshly distilled?", shape=diamond, fillcolor="#FFFFFF"];

purify_aniline [label="Action:\nPurify Aniline\n(Distillation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; use_anhydrous_glycerol [label="Action:\nUse Anhydrous Glycerol", fillcolor="#34A853", fontcolor="#FFFFFF"]; purify_carbonyl [label="Action:\nPurify Carbonyl Compound\n(Distillation)", fillcolor="#34A853", fontcolor="#FFFFFF"];

optimize_temp [label="Action:\nOptimize Temperature", fillcolor="#4285F4", fontcolor="#FFFFFF"]; slow_addition [label="Action:\nSlow Reagent Addition", fillcolor="#4285F4", fontcolor="#FFFFFF"]; moderator [label="Action:\nUse a Moderator\n(e.g., FeSO4 for Skraup)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

end [label="Improved Yield &\nPurity", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> check_aniline; start -> check_glycerol; start -> check_carbonyl; start -> check_conditions;

check_aniline -> aniline_impure; aniline_impure -> purify_aniline [label="Yes"]; aniline_impure -> check_glycerol [label="No"]; purify_aniline -> end;

check_glycerol -> glycerol_impure; glycerol_impure -> use_anhydrous_glycerol [label="No"]; glycerol_impure -> check_carbonyl [label="Yes"]; use_anhydrous_glycerol -> end;

check_carbonyl -> carbonyl_impure; carbonyl_impure -> purify_carbonyl [label="No"]; carbonyl_impure -> check_conditions [label="Yes"]; purify_carbonyl -> end;

check_conditions -> optimize_temp; check_conditions -> slow_addition; check_conditions -> moderator;

optimize_temp -> end; slow_addition -> end; moderator -> end; }

Caption: Troubleshooting workflow for low yield and tar formation.

Issue 2: Low Yield and Side Products in Friedländer Synthesis

This guide focuses on troubleshooting low yields and the formation of side products in the Friedländer synthesis, often related to reagent purity and reaction conditions.

// Nodes start [label="Problem:\nLow Yield / Side Products", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_amino_reactant [label="Check 2-Aminoaryl\nAldehyde/Ketone Purity", fillcolor="#FBBC05"]; check_methylene_reactant [label="Check α-Methylene\nKetone Purity", fillcolor="#FBBC05"]; check_conditions [label="Review Reaction Conditions", fillcolor="#FBBC05"];

amino_impure [label="Is 2-Aminoaryl reactant\npure?", shape=diamond, fillcolor="#FFFFFF"]; methylene_impure [label="Is α-Methylene Ketone\nprone to self-condensation?", shape=diamond, fillcolor="#FFFFFF"];

purify_amino_reactant [label="Action:\nPurify 2-Aminoaryl Reactant", fillcolor="#34A853", fontcolor="#FFFFFF"];

change_catalyst [label="Action:\nSwitch from base to\nacid catalyst (or vice versa)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; lower_temp [label="Action:\nLower Reaction Temperature", fillcolor="#4285F4", fontcolor="#FFFFFF"]; slow_addition [label="Action:\nSlowly add ketone to\nthe reaction mixture", fillcolor="#4285F4", fontcolor="#FFFFFF"];

end [label="Improved Yield &\nPurity", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> check_amino_reactant; start -> check_methylene_reactant; start -> check_conditions;

check_amino_reactant -> amino_impure; amino_impure -> purify_amino_reactant [label="No"]; amino_impure -> check_methylene_reactant [label="Yes"]; purify_amino_reactant -> end;

check_methylene_reactant -> methylene_impure; methylene_impure -> change_catalyst [label="Yes"]; methylene_impure -> check_conditions [label="No"];

check_conditions -> lower_temp; check_conditions -> slow_addition;

change_catalyst -> end; lower_temp -> end; slow_addition -> end; }

Caption: Troubleshooting workflow for Friedländer synthesis issues.

Data Presentation

The following tables provide illustrative quantitative data on how reagent purity can impact the yield of quinoline synthesis. Note that actual yields may vary depending on the specific substrates and reaction conditions.

Table 1: Impact of Aniline Purity on Skraup Synthesis Yield

Aniline PurityCommon ImpuritiesAppearanceTypical Yield of Quinoline
>99.5% (Freshly Distilled)NoneColorless85-95%
98% (Commercial Grade)Oxidation products, nitrobenzeneYellow to light brown60-75%
<95% (Aged)Polymeric materials, moistureDark brown to black<50% (with significant tar)

Table 2: Effect of Glycerol Quality on Skraup Synthesis Yield

Glycerol GradeWater ContentKey ImpuritiesTypical Yield of Quinoline
Anhydrous (>99.5%)<0.5%None85-95%
Technical Grade1-5%Water70-80%
Crude Glycerol (Biodiesel byproduct)VariableWater, salts, free fatty acids[11]40-60% (often with difficult purification)

Table 3: Influence of α,β-Unsaturated Carbonyl Purity on Doebner-von Miller Synthesis Yield

α,β-Unsaturated CarbonylPurityTypical Yield of 2-Methylquinoline
CrotonaldehydeFreshly Distilled70-80%
CrotonaldehydeAged (contains polymers)30-50% (with significant polymer formation)
Methyl vinyl ketoneHigh Purity65-75%
Methyl vinyl ketoneTechnical Grade40-55%

Experimental Protocols

Protocol 1: Purification of Aniline by Steam Distillation

This method is effective for removing non-volatile impurities and colored oxidation products.[12]

Aniline_Purification cluster_setup Setup cluster_distillation Distillation cluster_workup Work-up setup1 1. Add impure aniline and water to a large distillation flask. setup2 2. Connect to a steam generator and a condenser. setup1->setup2 dist1 3. Pass steam through the mixture to co-distill aniline and water. setup2->dist1 dist2 4. Collect the milky distillate. dist1->dist2 workup1 5. Saturate the distillate with NaCl. dist2->workup1 workup2 6. Extract with an organic solvent (e.g., diethyl ether). workup1->workup2 workup3 7. Dry the organic layer (e.g., with anhydrous Na2SO4). workup2->workup3 workup4 8. Remove the solvent under reduced pressure. workup3->workup4 final_product final_product workup4->final_product Yields pure, colorless aniline

Caption: Workflow for aniline purification by steam distillation.

Detailed Steps:

  • Place the impure aniline in a large round-bottom flask with a volume at least three times that of the aniline. Add an equal volume of water.

  • Set up for steam distillation. Ensure a steady flow of steam from an external generator is passed into the flask.

  • Heat the flask gently to prevent condensation of steam.

  • Collect the distillate, which will appear milky due to the aniline emulsion. Continue until the distillate runs clear.

  • To separate the aniline from the water, saturate the distillate with sodium chloride to decrease the solubility of aniline.

  • Extract the aniline with a suitable organic solvent like diethyl ether or dichloromethane.

  • Dry the organic extracts over an anhydrous drying agent (e.g., anhydrous sodium sulfate).

  • Filter off the drying agent and remove the solvent by rotary evaporation to obtain pure, colorless aniline.

Protocol 2: Purification of Glycerol by Vacuum Distillation

This protocol is suitable for removing water and other volatile and non-volatile impurities from glycerol.

Detailed Steps:

  • Place the crude or technical grade glycerol into a round-bottom flask suitable for vacuum distillation. Do not fill the flask more than two-thirds full.

  • Add a few boiling chips or a magnetic stir bar for smooth boiling.

  • Set up a vacuum distillation apparatus with a short path distillation head if possible to minimize product loss.

  • Apply a vacuum (typically <10 mmHg).

  • Gently heat the flask using a heating mantle.

  • Water and other low-boiling impurities will distill first.

  • Increase the temperature to distill the glycerol (boiling point is 290 °C at atmospheric pressure, but significantly lower under vacuum).

  • Collect the purified glycerol as a clear, viscous liquid.

Protocol 3: Purification of 2-Aminobenzaldehyde

2-Aminobenzaldehyde is unstable and prone to polymerization, so it should be purified shortly before use. A common method is reduction of 2-nitrobenzaldehyde followed by rapid isolation.

Detailed Steps:

  • Reduction of 2-Nitrobenzaldehyde: Dissolve 2-nitrobenzaldehyde in ethanol. Add iron powder and a small amount of acetic acid or hydrochloric acid to catalyze the reaction.[2]

  • Heat the mixture under reflux until the reaction is complete (monitor by TLC).

  • Rapid Isolation: Once the reduction is complete, immediately prepare for steam distillation.

  • Add a sufficient amount of water to the reaction mixture and steam distill the 2-aminobenzaldehyde. It will co-distill with water.

  • Collect the distillate. The 2-aminobenzaldehyde may crystallize upon cooling.

  • Filter the solid product and wash with cold water. If it separates as an oil, extract with a suitable solvent.

  • Use the purified product immediately for the best results in the Friedländer synthesis.

References

Technical Support Center: Scaling Up the Synthesis of 2-(3,4-Dimethoxyphenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up the synthesis of 2-(3,4-Dimethoxyphenyl)quinoline-4-carboxylic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear, accessible format to address common challenges encountered during laboratory and large-scale production.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for producing this compound?

A1: The two primary and most established methods for the synthesis of this compound are the Pfitzinger reaction and the Doebner reaction.[1] The Pfitzinger reaction involves the condensation of isatin with 3',4'-dimethoxyacetophenone in the presence of a strong base.[2] The Doebner reaction is a three-component reaction between 3,4-dimethoxyaniline, an aldehyde (often benzaldehyde), and pyruvic acid.[1]

Q2: We are observing a significant decrease in yield when scaling up our synthesis. What are the likely causes?

A2: A drop in yield during scale-up is a frequent challenge. Potential causes include inefficient heat transfer in larger reactors leading to side reactions, poor mixing resulting in localized "hot spots" or areas of high reactant concentration, and changes in reaction kinetics due to a lower surface-area-to-volume ratio. Careful control of reaction temperature and efficient agitation are crucial for a successful scale-up.

Q3: During scale-up, we are noticing the formation of a thick, dark tar-like substance. How can this be minimized?

A3: Tar formation is a common issue in both Pfitzinger and Doebner syntheses, often exacerbated at larger scales due to prolonged reaction times and higher temperatures.[3] To mitigate this, consider a modified reactant addition, where the isatin (in the Pfitzinger reaction) is first dissolved in the basic solution to facilitate ring-opening before the ketone is added.[4][5] Controlling the temperature and ensuring homogenous mixing can also significantly reduce the formation of these by-products.

Q4: How can we improve the purity of our final product on a large scale?

A4: Recrystallization is an effective method for purifying this compound at scale. Ethanol is a commonly used solvent for this purpose.[6] The process involves dissolving the crude product in a minimal amount of hot solvent and allowing it to cool slowly, which promotes the formation of pure crystals while impurities remain in the mother liquor.

Q5: Are there any specific safety concerns to be aware of when scaling up this synthesis?

A5: Yes, both the Pfitzinger and Doebner reactions can be exothermic. On a large scale, the heat generated can be significant and must be carefully managed to prevent a thermal runaway.[7] Ensure your reactor is equipped with an adequate cooling system and that reagents are added in a controlled manner to manage the exotherm.

Troubleshooting Guides

Issue 1: Low Yield
Symptom Potential Cause Suggested Solution
The reaction does not go to completion, with starting material remaining.Insufficient reaction time or temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has stalled, consider extending the reaction time or cautiously increasing the temperature.
Significant formation of by-products.Sub-optimal reaction conditions.Re-evaluate the stoichiometry of your reactants. An excess of the carbonyl compound in the Pfitzinger reaction can help drive the reaction to completion.[4] In the Doebner reaction, the order and rate of addition of the three components can be critical.
Degradation of product.Harsh reaction conditions (e.g., excessively high temperature or prolonged exposure to strong base/acid).Attempt the reaction at a lower temperature for a longer duration. Ensure the work-up procedure is performed promptly after the reaction is complete.
Issue 2: Product Purification Challenges
Symptom Potential Cause Suggested Solution
The product "oils out" instead of crystallizing during recrystallization.The compound is too soluble in the chosen solvent, or the solution is supersaturated.Try a different recrystallization solvent or a binary solvent system. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[8]
The purity of the product does not improve significantly after recrystallization.The impurities have similar solubility profiles to the product in the chosen solvent.Experiment with different recrystallization solvents. Alternatively, column chromatography may be necessary to separate impurities with similar polarities.[9]
The isolated product is discolored.Presence of colored impurities, often from tar formation.Treat the crude product with activated carbon during the recrystallization process to adsorb colored impurities. Ensure complete removal of the activated carbon by hot filtration.

Experimental Protocols

Pfitzinger Synthesis of this compound

This protocol is a generalized procedure and may require optimization for specific scales.

  • Preparation of the Basic Solution: In a suitable reaction vessel equipped with a mechanical stirrer, reflux condenser, and thermocouple, dissolve potassium hydroxide (2.5 eq) in ethanol and a small amount of water.

  • Isatin Ring Opening: Add isatin (1.0 eq) to the basic solution and stir at room temperature until the color changes from purple to a brownish hue, indicating the opening of the isatin ring.[10]

  • Addition of Ketone: Slowly add a solution of 3',4'-dimethoxyacetophenone (1.2 eq) in ethanol to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 78-80 °C) and maintain for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure. Dissolve the residue in water.

  • Purification: Wash the aqueous solution with an organic solvent (e.g., diethyl ether or dichloromethane) to remove unreacted ketone. Acidify the aqueous layer with hydrochloric acid to a pH of approximately 2-3 to precipitate the product.

  • Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • Recrystallization: Recrystallize the crude product from ethanol to obtain pure this compound.

Doebner Synthesis of this compound

This protocol is based on a modified Doebner reaction and may require optimization.

  • Reaction Setup: In a reaction vessel, combine 3,4-dimethoxyaniline (1.0 eq), benzaldehyde (1.1 eq), and a suitable solvent such as acetonitrile.

  • Catalyst Addition: Add a Lewis acid catalyst, such as BF₃·THF (0.5 eq), to the mixture at room temperature.[11]

  • Initial Reaction: Heat the mixture to 65 °C and stir for 1 hour.

  • Pyruvic Acid Addition: Slowly add a solution of pyruvic acid (0.6 eq) in acetonitrile dropwise to the reaction mixture.

  • Reaction Completion: Continue to stir the reaction at 65 °C for 20-24 hours, monitoring by TLC.

  • Work-up: Cool the reaction mixture and quench with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Isolation and Recrystallization: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Data Presentation

Parameter Pfitzinger Synthesis Doebner Synthesis Reference
Typical Yield 60-85%70-90%[5][12]
Reaction Temperature 78-80 °C (Reflux)65 °C[10][11]
Reaction Time 12-24 hours20-24 hours[10][11]
Key Reagents Isatin, 3',4'-dimethoxyacetophenone, KOH3,4-dimethoxyaniline, Benzaldehyde, Pyruvic Acid, BF₃·THF[2][11]
Common Solvents Ethanol/WaterAcetonitrile[10][11]

Visualizations

Pfitzinger_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_product Product Isatin Isatin RingOpening Isatin Ring Opening Isatin->RingOpening Base Dimethoxyacetophenone 3',4'-Dimethoxy- acetophenone Condensation Condensation Dimethoxyacetophenone->Condensation Base Base (e.g., KOH) RingOpening->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Dehydration Dehydration Cyclization->Dehydration Product 2-(3,4-Dimethoxyphenyl)quinoline- 4-carboxylic acid Dehydration->Product

Caption: Workflow of the Pfitzinger Synthesis.

Doebner_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_product Product Aniline 3,4-Dimethoxyaniline SchiffBase Schiff Base Formation Aniline->SchiffBase Aldehyde Aldehyde Aldehyde->SchiffBase PyruvicAcid Pyruvic Acid MichaelAddition Michael-type Addition PyruvicAcid->MichaelAddition SchiffBase->MichaelAddition Cyclization Intramolecular Cyclization MichaelAddition->Cyclization Oxidation Oxidation Cyclization->Oxidation Product 2-(3,4-Dimethoxyphenyl)quinoline- 4-carboxylic acid Oxidation->Product

Caption: Workflow of the Doebner Synthesis.

Troubleshooting_Logic Start Low Yield or Impure Product CheckReaction Check Reaction Completion (TLC) Start->CheckReaction Incomplete Incomplete Reaction CheckReaction->Incomplete Complete Reaction Complete CheckReaction->Complete Extend Extend Reaction Time or Increase Temperature Incomplete->Extend Yes Purification Proceed to Purification Complete->Purification Extend->CheckReaction Recrystallization Recrystallization Purification->Recrystallization PurityCheck Check Purity (e.g., MP, NMR) Recrystallization->PurityCheck Pure Product is Pure PurityCheck->Pure Impure Product is Impure PurityCheck->Impure ChangeSolvent Change Recrystallization Solvent or use Chromatography Impure->ChangeSolvent

Caption: Troubleshooting workflow for synthesis and purification.

References

Validation & Comparative

A Comparative Guide to Quinoline Synthesis: Pfitzinger vs. Doebner-von Miller

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmaceuticals with diverse therapeutic applications, including anticancer, antimalarial, and antimicrobial agents. The efficient synthesis of substituted quinolines is therefore a critical aspect of drug discovery and development. Among the classical methods, the Pfitzinger and Doebner-von Miller syntheses remain highly relevant. This guide provides an objective comparison of these two methods, supported by experimental data, to aid researchers in selecting the optimal synthetic strategy for their specific needs.

At a Glance: Pfitzinger vs. Doebner-von Miller Synthesis

FeaturePfitzinger SynthesisDoebner-von Miller Synthesis
Starting Materials Isatin (or derivatives), Carbonyl compound (with α-methylene group)Aniline (or derivatives), α,β-Unsaturated carbonyl compound
Reaction Conditions Basic (e.g., KOH, NaOH)Acidic (e.g., HCl, H₂SO₄, Lewis acids)
Primary Product Substituted quinoline-4-carboxylic acidsSubstituted quinolines (substitution pattern depends on reactants)
Key Advantages Good yields, direct route to quinoline-4-carboxylic acidsUtilizes readily available anilines and carbonyls
Key Disadvantages Requires synthesis of isatin precursorsProne to tar formation, mechanism can be complex, yields can be low

Reaction Mechanisms

The Pfitzinger and Doebner-von Miller syntheses proceed through distinct mechanistic pathways, which dictate the types of substrates that can be used and the products that are formed.

Pfitzinger_Mechanism Isatin Isatin Keto_acid Keto-acid Intermediate Isatin->Keto_acid Base (e.g., KOH) Ring Opening Imine Imine Keto_acid->Imine + Carbonyl Compound Condensation Enamine Enamine Imine->Enamine Tautomerization Cyclized Cyclized Intermediate Enamine->Cyclized Intramolecular Cyclization Quinoline Quinoline-4-carboxylic acid Cyclized->Quinoline Dehydration

Caption: Reaction mechanism of the Pfitzinger synthesis.

Doebner_von_Miller_Mechanism Aniline Aniline Conjugate_Adduct Conjugate Adduct Aniline->Conjugate_Adduct Conjugate Addition Unsaturated_Carbonyl α,β-Unsaturated Carbonyl Unsaturated_Carbonyl->Conjugate_Adduct Cyclized_Intermediate Cyclized Dihydroquinoline Conjugate_Adduct->Cyclized_Intermediate Intramolecular Cyclization Quinoline Substituted Quinoline Cyclized_Intermediate->Quinoline Oxidation

Caption: A simplified mechanism of the Doebner-von Miller synthesis.

Quantitative Performance Data

The following tables summarize representative experimental data for both the Pfitzinger and Doebner-von Miller syntheses, highlighting the variability in yields and reaction conditions based on the substrates used.

Table 1: Pfitzinger Synthesis of Quinoline-4-carboxylic Acids

Isatin DerivativeCarbonyl CompoundBaseSolventReaction Time (h)Temperature (°C)Yield (%)
IsatinAcetoneKOHEthanol/Water8Reflux (~79)80[1]
Isatin1-Aryl-2-(1H-benzimidazol-2-ylthio)ethanoneKOH-0.15 (9 min)Microwave77-85[1]
IsatinAcetoneKOHEthanol24Reflux (~79)~30[2]
5-Chloroisatin5,6-dimethoxy indanoneKOHEthanol16Reflux38[3]
5-Chloroisatin5,6-dimethoxy indanoneHClAcetic Acid-7586[3]

Table 2: Doebner-von Miller Synthesis of Quinolines

Aniline Derivativeα,β-Unsaturated CarbonylAcid/CatalystSolventReaction Time (h)Temperature (°C)Yield (%)
AnilineCrotonaldehydeHClWater7RefluxModerate
AnilineEthyl vinyl ketoneHCl----
4-IsopropylanilinePulegone-----
2,3-DimethylanilineMethyl (3E)-2-oxo-4-phenylbut-3-enoateTFA-6Reflux51[1]
4-ChloroanilineEthyl (E)-2-oxo-4-(4-chlorophenyl)but-3-enoateTFA--Reflux83[1]

Experimental Protocols

Detailed experimental procedures are crucial for the successful implementation of these synthetic methods.

Pfitzinger Synthesis: General Protocol (Conventional Heating)

A general procedure for the Pfitzinger synthesis involves the following steps:

Pfitzinger_Workflow Start Dissolve Isatin in Base Add_Carbonyl Add Carbonyl Compound Start->Add_Carbonyl Reflux Reflux Mixture Add_Carbonyl->Reflux Workup Acidic Workup & Isolation Reflux->Workup Purify Purification Workup->Purify

Caption: General experimental workflow for the Pfitzinger synthesis.

Materials:

  • Isatin or substituted isatin

  • Carbonyl compound (e.g., acetone, acetophenone)

  • Potassium hydroxide (KOH) or other strong base

  • Ethanol

  • Water

  • Hydrochloric acid (HCl) or acetic acid

Procedure:

  • A solution of potassium hydroxide in ethanol and water is prepared in a round-bottom flask.

  • Isatin is added to the basic solution and stirred until the color changes, indicating the formation of the potassium salt of isatinic acid.[1]

  • The carbonyl compound is then added to the reaction mixture.[1]

  • The mixture is heated to reflux for a specified period (typically 8-24 hours), and the reaction progress can be monitored by thin-layer chromatography (TLC).[1]

  • After the reaction is complete, the mixture is cooled, and the solvent is removed under reduced pressure.

  • The residue is dissolved in water, and any unreacted carbonyl compound is extracted with an organic solvent (e.g., diethyl ether).

  • The aqueous layer is cooled in an ice bath and acidified with HCl or acetic acid to precipitate the quinoline-4-carboxylic acid product.[1]

  • The solid product is collected by vacuum filtration, washed with cold water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol.[1]

Doebner-von Miller Synthesis: General Protocol

The Doebner-von Miller reaction is often plagued by the formation of tar, but careful control of the reaction conditions can improve the outcome.[4]

Doebner_von_Miller_Workflow Start Dissolve Aniline in Acid Add_Carbonyl Add α,β-Unsaturated Carbonyl Start->Add_Carbonyl Heat Heat Mixture Add_Carbonyl->Heat Workup Neutralization & Extraction Heat->Workup Purify Purification Workup->Purify

Caption: General experimental workflow for the Doebner-von Miller synthesis.

Materials:

  • Aniline or substituted aniline

  • α,β-Unsaturated aldehyde or ketone (e.g., crotonaldehyde)

  • Concentrated hydrochloric acid (HCl) or other strong acid

  • Oxidizing agent (e.g., arsenic acid, nitrobenzene - often the second molecule of the imine acts as the oxidant)[5]

Procedure:

  • Aniline is dissolved in an aqueous solution of a strong acid, such as hydrochloric acid, in a reaction vessel.

  • The α,β-unsaturated carbonyl compound is added to the acidic solution of the aniline. In some procedures, the α,β-unsaturated carbonyl is generated in situ via an aldol condensation.

  • The reaction mixture is heated, often to reflux, for several hours. The reaction can be vigorous and may require initial cooling.

  • The reaction progress is monitored by an appropriate analytical technique (e.g., TLC, GC).

  • Upon completion, the reaction mixture is cooled and neutralized with a base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the crude quinoline product.

  • The product is then extracted into an organic solvent.

  • The organic extracts are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.

  • The crude product is purified by a suitable method, such as column chromatography or recrystallization, to yield the pure substituted quinoline.

Conclusion

Both the Pfitzinger and Doebner-von Miller syntheses offer valuable and distinct pathways to the important quinoline core. The Pfitzinger synthesis is a robust and high-yielding method for the preparation of quinoline-4-carboxylic acids, which are themselves versatile intermediates for further functionalization in drug development. Its primary limitation lies in the need for potentially multi-step synthesis of the required isatin starting materials.

On the other hand, the Doebner-von Miller synthesis provides access to a broader range of substituted quinolines directly from readily available anilines and α,β-unsaturated carbonyl compounds. However, it is often hampered by lower yields and the significant formation of polymeric byproducts, which can complicate purification.[2] The choice between these two classical methods will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the synthesis. For the direct and efficient synthesis of quinoline-4-carboxylic acids, the Pfitzinger reaction is often the superior choice. For broader substitution patterns on the quinoline ring, and when the starting aniline is readily available, the Doebner-von Miller reaction, with careful optimization to mitigate side reactions, remains a viable and important tool in the synthetic chemist's arsenal.

References

Unveiling the Kinase Inhibitory Landscape: A Comparative Analysis of 2-(3,4-Dimethoxyphenyl)quinoline-4-carboxylic acid and Other Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a notable absence of evidence characterizing 2-(3,4-Dimethoxyphenyl)quinoline-4-carboxylic acid as a direct inhibitor of tyrosine kinases. While the quinoline-4-carboxylic acid scaffold is a recognized pharmacophore in the development of various enzyme inhibitors, including some targeting kinases, specific data detailing the tyrosine kinase inhibitory activity, such as IC50 or Ki values, for this particular compound are not presently available in published research.

This guide, therefore, aims to provide a comparative overview of established tyrosine kinase inhibitors (TKIs), highlighting their mechanisms of action, target specificities, and clinical applications. This will serve as a foundational reference for researchers and drug development professionals interested in the broader field of tyrosine kinase inhibition and the potential of quinoline-based structures. While a direct comparison with this compound is not feasible due to the lack of data, this guide will explore the characteristics of prominent TKIs that could serve as benchmarks for any future evaluation of this compound.

The Landscape of Tyrosine Kinase Inhibitors

Tyrosine kinases are a large family of enzymes that play critical roles in cellular signaling pathways, regulating processes such as cell growth, proliferation, differentiation, and apoptosis. Dysregulation of tyrosine kinase activity is a hallmark of many cancers and other diseases, making them a prime target for therapeutic intervention.

TKIs are broadly classified based on their target specificity and mechanism of action. Some of the most well-characterized TKIs include those targeting the following kinases:

  • Epidermal Growth Factor Receptor (EGFR): Inhibitors like Gefitinib and Erlotinib are used in the treatment of non-small cell lung cancer.

  • Vascular Endothelial Growth Factor Receptor (VEGFR): Inhibitors such as Sunitinib and Sorafenib target angiogenesis, a key process in tumor growth.

  • BCR-ABL: Imatinib and subsequent generations of inhibitors have revolutionized the treatment of Chronic Myeloid Leukemia (CML).

The following sections will delve into the specifics of these and other TKIs, providing a basis for understanding the stringent requirements for a compound to be considered a viable kinase inhibitor.

Comparative Data of Selected Tyrosine Kinase Inhibitors

To illustrate the type of quantitative data required for a comparative analysis, the table below summarizes the inhibitory concentrations (IC50) of several well-established TKIs against their primary targets.

Tyrosine Kinase InhibitorPrimary Target(s)IC50 (nM)Disease Indication(s)
ImatinibBCR-ABL, c-KIT, PDGFR100 - 1000Chronic Myeloid Leukemia, Gastrointestinal Stromal Tumors
GefitinibEGFR2 - 37Non-Small Cell Lung Cancer
ErlotinibEGFR2Non-Small Cell Lung Cancer, Pancreatic Cancer
SunitinibVEGFRs, PDGFRs, c-KIT2 - 80Renal Cell Carcinoma, Gastrointestinal Stromal Tumors
DasatinibBCR-ABL, SRC family<1 - 16Chronic Myeloid Leukemia, Acute Lymphoblastic Leukemia
NilotinibBCR-ABL20 - 30Chronic Myeloid Leukemia

Note: IC50 values can vary depending on the specific assay conditions and cell lines used.

Experimental Protocols for Characterizing Tyrosine Kinase Inhibitors

The evaluation of a compound's potential as a TKI involves a series of rigorous in vitro and in vivo experiments.

In Vitro Kinase Inhibition Assay

This is the foundational experiment to determine the direct inhibitory effect of a compound on a specific kinase.

Objective: To measure the concentration of the inhibitor required to reduce the activity of a purified kinase by 50% (IC50).

Methodology:

  • Reagents: Purified recombinant kinase, kinase-specific substrate (often a peptide with a tyrosine residue), ATP (adenosine triphosphate), and the test compound at various concentrations.

  • Procedure:

    • The kinase, substrate, and test compound are incubated together in a reaction buffer.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a defined period at a specific temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope labeling (³²P-ATP), ELISA with phospho-specific antibodies, or fluorescence-based assays.

  • Data Analysis: The percentage of kinase inhibition is calculated for each concentration of the test compound. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Assays

These assays assess the effect of the inhibitor on kinase activity within a cellular context.

Objective: To determine the effect of the inhibitor on cell proliferation, viability, and the phosphorylation status of downstream signaling proteins.

Methodology (Example: Cell Proliferation Assay using MTT):

  • Cell Culture: Cancer cell lines known to be dependent on the target kinase are cultured in appropriate media.

  • Treatment: Cells are seeded in multi-well plates and treated with varying concentrations of the test compound for a specified duration (e.g., 72 hours).

  • MTT Assay:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

    • Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The absorbance is proportional to the number of viable cells. The percentage of cell growth inhibition is calculated, and the GI50 (concentration for 50% growth inhibition) is determined.

Signaling Pathways in Tyrosine Kinase Inhibition

The following diagram illustrates a simplified, generic signaling pathway involving a receptor tyrosine kinase (RTK) and the points at which a TKI can intervene.

TyrosineKinaseSignaling Ligand Growth Factor (Ligand) RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Ligand->RTK Binds and activates ADP ADP RTK->ADP Hydrolyzes Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) RTK->Downstream Phosphorylates and activates TKI Tyrosine Kinase Inhibitor TKI->RTK Blocks ATP binding site ATP ATP ATP->RTK Binds to kinase domain Response Cellular Response (Proliferation, Survival) Downstream->Response TKI_Workflow Screening High-Throughput Screening (Compound Library) HitID Hit Identification Screening->HitID LeadGen Lead Generation (In Vitro Kinase Assays) HitID->LeadGen LeadOpt Lead Optimization (SAR Studies) LeadGen->LeadOpt Cellular Cellular Assays (Proliferation, Apoptosis) LeadOpt->Cellular InVivo In Vivo Models (Xenografts) Cellular->InVivo Preclinical Preclinical Development InVivo->Preclinical

A Comparative Analysis of the Biological Activities of 2-(3,4-Dimethoxyphenyl)quinoline-4-carboxylic acid and Chloroquine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the biological activities of 2-(3,4-Dimethoxyphenyl)quinoline-4-carboxylic acid and the well-established antimalarial drug, chloroquine. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of their known antimalarial, anticancer, and anti-inflammatory properties supported by available experimental data.

Introduction

Quinoline derivatives have long been a cornerstone in the development of therapeutic agents, with chloroquine, a 4-aminoquinoline, being a prominent example used for the treatment of malaria and certain autoimmune diseases.[1] this compound belongs to the broader class of quinoline-4-carboxylic acids, which are known to exhibit a wide range of biological activities, including antimalarial, anticancer, and anti-inflammatory effects.[2][3] This guide aims to juxtapose the biological profile of this specific quinoline-4-carboxylic acid derivative with that of chloroquine, providing a clear, data-driven comparison.

Antimalarial Activity

Chloroquine has been a frontline antimalarial drug for decades. Its primary mechanism of action involves the inhibition of hemozoin biocrystallization in the food vacuole of the Plasmodium parasite, leading to the accumulation of toxic free heme and subsequent parasite death. However, the emergence of chloroquine-resistant strains has necessitated the search for new antimalarial compounds.

While direct antimalarial activity data for this compound is not extensively available in the public domain, the broader class of quinoline-4-carboxamides has shown promise. For instance, a screening hit from this class demonstrated an EC50 of 120 nM against the 3D7 strain of Plasmodium falciparum.[4] Further optimization of related compounds has led to derivatives with low nanomolar in vitro potency.[4]

Table 1: Comparative Antimalarial Activity

CompoundParasite StrainIC50 / EC50Reference
ChloroquineP. falciparum (3D7)~9.7 nM - 18.1 nM[5][6]
ChloroquineP. falciparum (Dd2)~100 - 150 nM[6]
ChloroquineP. falciparum (K1)177 ± 20 nM[7]
Quinoline-4-carboxamide (Screening Hit)P. falciparum (3D7)120 nM[4]

Anticancer Activity

Chloroquine has been repurposed and investigated for its anticancer properties, primarily attributed to its ability to inhibit autophagy, a cellular process that cancer cells can use to survive under stress. Chloroquine's interference with lysosomal function is central to this effect.

The anticancer potential of this compound is less defined. However, various derivatives of 2-phenylquinoline-4-carboxylic acid have been synthesized and evaluated as potential anticancer agents, showing activity against a range of cancer cell lines. For example, some derivatives have been investigated as histone deacetylase (HDAC) inhibitors.

Table 2: Comparative Anticancer Activity (IC50)

CompoundCell LineIC50 (µM)Reference
ChloroquineSCC25 (Oral)29.95 (48h)[8]
ChloroquineCAL27 (Oral)17.27 (48h)[8]
ChloroquineHCT116 (Colon)2.27 (72h)[9]
ChloroquineA549 (Lung)71.3 ± 6.1[10]
ChloroquineH460 (Lung)55.6 ± 12.5[10]
2-Phenylquinoline-4-carboxamide derivativesVariousNot available

Anti-inflammatory Activity

Chloroquine is utilized in the treatment of autoimmune diseases like rheumatoid arthritis and lupus erythematosus due to its immunomodulatory and anti-inflammatory properties. It can suppress the production of pro-inflammatory cytokines and interfere with toll-like receptor (TLR) signaling.

The anti-inflammatory potential of 2-phenylquinoline-4-carboxamide derivatives has been explored, with some compounds showing promising results in preclinical models. These effects are often evaluated by measuring the inhibition of inflammatory mediators in cell-based assays.

Table 3: Comparative Anti-inflammatory Activity

CompoundAssayIC50 (µM)Reference
ChloroquineT-cell proliferation (Con A-induced)15.27[11]
ChloroquineB-cell proliferation (LPS-induced)14.59[11]
2-Phenylquinoline-4-carboxamide derivativesCarrageenan-induced paw edemaNot specified[12]

Signaling Pathways and Mechanisms of Action

To visualize the distinct and potentially overlapping mechanisms of action, the following diagrams illustrate the known signaling pathways affected by chloroquine and the general activities of quinoline derivatives.

Chloroquine_Mechanism cluster_parasite Plasmodium-infected Red Blood Cell cluster_cancer Cancer Cell Food Vacuole Food Vacuole Heme Heme Food Vacuole->Heme releases Hemozoin Hemozoin Heme->Hemozoin Biocrystallization Parasite Lysis Parasite Lysis Heme->Parasite Lysis Accumulation leads to Hemoglobin Hemoglobin Hemoglobin->Food Vacuole Digestion Chloroquine Chloroquine Chloroquine->Heme Inhibits Biocrystallization Autophagosome Autophagosome Chloroquine->Autophagosome Inhibits Fusion Lysosome Lysosome Chloroquine->Lysosome Inhibits Acidification Autophagosome->Lysosome Fusion Apoptosis Apoptosis Autophagosome->Apoptosis Inhibition of autophagy can lead to Autolysosome Autolysosome Lysosome->Autolysosome

Fig. 1: Chloroquine's dual mechanism in antimalarial and anticancer activity.

Quinoline_Derivatives_Workflow Quinoline-4-carboxylic Acid Scaffold Quinoline-4-carboxylic Acid Scaffold Chemical Synthesis Chemical Synthesis Quinoline-4-carboxylic Acid Scaffold->Chemical Synthesis This compound This compound Chemical Synthesis->this compound Biological Screening Biological Screening This compound->Biological Screening Antimalarial Assays Antimalarial Assays Biological Screening->Antimalarial Assays Anticancer Assays Anticancer Assays Biological Screening->Anticancer Assays Anti-inflammatory Assays Anti-inflammatory Assays Biological Screening->Anti-inflammatory Assays

Fig. 2: Workflow for the synthesis and evaluation of quinoline derivatives.

Experimental Protocols

Antimalarial In Vitro Assay (SYBR Green I-based Fluorescence Assay)

This assay is commonly used to determine the 50% inhibitory concentration (IC50) of compounds against P. falciparum.

  • Parasite Culture: P. falciparum strains are cultured in human erythrocytes in RPMI 1640 medium supplemented with AlbuMAX™ and hypoxanthine.

  • Drug Dilution: Test compounds are serially diluted in 96-well plates.

  • Incubation: Synchronized ring-stage parasites are added to the wells and incubated for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Lysis and Staining: The culture plates are frozen to lyse the erythrocytes. After thawing, a lysis buffer containing SYBR Green I dye is added to each well.

  • Fluorescence Measurement: The plates are incubated in the dark, and fluorescence is measured using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of parasite growth inhibition against the log of the drug concentration.

Anticancer In Vitro Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for a few hours. During this time, mitochondrial dehydrogenases of viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

  • Formazan Solubilization: A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of around 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

Anti-inflammatory In Vitro Assay (Nitric Oxide Production in LPS-stimulated Macrophages)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

  • Cell Seeding: Macrophages are seeded in 96-well plates.

  • Compound Pre-treatment: Cells are pre-treated with different concentrations of the test compounds for a short period.

  • LPS Stimulation: LPS is added to the wells to induce an inflammatory response and NO production.

  • Incubation: The plates are incubated for 24 hours.

  • Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride to produce a colored azo compound.

  • Absorbance Measurement: The absorbance is measured at approximately 540 nm.

  • Data Analysis: The percentage of NO inhibition is calculated, and the IC50 value is determined.

Conclusion

Chloroquine remains a critical reference compound in the study of antimalarial and, increasingly, anticancer and anti-inflammatory agents. While direct comparative data for this compound is currently limited, the broader class of quinoline-4-carboxylic acid derivatives demonstrates significant potential across these therapeutic areas. Further in-depth studies are warranted to fully elucidate the biological activity profile of this compound and to determine its potential as a lead compound for the development of new therapeutic agents. This guide serves as a foundational resource to inform and direct such future research endeavors.

References

Unraveling the Pharmacophore: A Comparative Guide to the Structure-Activity Relationship of 2-Aryl Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structural nuances that dictate the biological activity of 2-aryl quinoline derivatives reveals critical insights for researchers, scientists, and drug development professionals. This guide synthesizes experimental data to objectively compare the performance of various derivatives, offering a comprehensive overview of their structure-activity relationships (SAR) across different therapeutic targets.

The 2-aryl quinoline scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities including anticancer, antibacterial, and enzyme inhibitory effects. The therapeutic potential of these compounds is intricately linked to the nature and position of substituents on both the quinoline and the 2-aryl moieties. Understanding these relationships is paramount for the rational design of more potent and selective drug candidates.

Anticancer Activity: Targeting Proliferation and Resistance

2-Aryl quinoline derivatives have shown significant promise as anticancer agents, with their efficacy being highly dependent on specific structural features. Studies have demonstrated that substitutions at the C-6 position of the quinoline ring and on the 2-phenyl ring can dramatically influence cytotoxicity against various cancer cell lines.

For instance, a series of C-6 substituted 2-phenylquinolines and 2-(3,4-methylenedioxyphenyl)quinolines displayed notable activity against prostate (PC3) and cervical (HeLa) cancer cell lines.[1] In contrast, breast cancer cell lines (MCF-7 and SKBR-3) were found to be less sensitive to these compounds.[1] This highlights the importance of the substitution pattern for cell-line specific cytotoxicity.

A key SAR observation is the correlation between lipophilicity and cytotoxic effects. Generally, more lipophilic 2-arylquinoline derivatives exhibit better IC50 values, particularly in HeLa and PC3 cells.[1]

Table 1: Cytotoxicity of Selected 2-Aryl Quinoline Derivatives against Cancer Cell Lines

CompoundCell LineIC50 (μM)
Quinoline 13 HeLa8.3[1]
Tetrahydroquinoline 18 HeLa13.15[1]
Quinoline 12 PC331.37[1]
Quinoline 11 PC334.34[1]
Compound 10g Human tumor cell lines< 1.0[2]
Compound 5a (EGFR/HER-2 inhibitor) MCF-7GI50: 25-82 nM (range for all compounds)[3]
Compound 5a (EGFR/HER-2 inhibitor) A-549GI50: 25-82 nM (range for all compounds)[3]

IC50/GI50 values represent the concentration required to inhibit 50% of cell growth.

Further mechanistic studies have revealed that some 2-aryl quinoline derivatives can act as dual inhibitors of EGFR and HER-2, two key receptors in cancer signaling.[3] Compound 5a, for example, demonstrated potent inhibition of both EGFR (IC50 = 71 nM) and HER-2 (IC50 = 31 nM), outperforming the reference drug erlotinib as an EGFR inhibitor.[3] The apoptotic potential of these compounds is also significant, with evidence suggesting they can activate caspase-3 and -8, and Bax, while downregulating the anti-apoptotic protein Bcl-2.[3]

Another avenue of anticancer activity involves the inhibition of Multidrug Resistance Protein 2 (MRP2), a transporter protein that contributes to drug resistance. Novel 2-(aryl)quinolines incorporating a ketoprofen scaffold have been designed as MRP2 inhibitors.[4] In this series, the presence of a carboxyl group at position 4 of the quinoline ring was found to be crucial for MRP2 inhibition.[4]

Enzyme Inhibition: A Tale of Selectivity

The versatility of the 2-aryl quinoline scaffold extends to the inhibition of various enzymes implicated in disease.

12R-Lipoxygenase (12R-LOX) Inhibition:

A series of 2-aryl quinoline derivatives has been evaluated for their ability to inhibit 12R-LOX, an enzyme involved in inflammatory skin diseases like psoriasis. The structure-activity relationship studies revealed that the presence of an ortho-hydroxyl group on the C-2 phenyl ring is essential for activity.[5] Compounds 4a and 7b emerged as potent and selective inhibitors of 12R-hLOX with IC50 values of 28.25 ± 1.63 μM and 12.48 ± 2.06 μM, respectively.[5]

Table 2: Inhibition of 12R-hLOX by 2-Aryl Quinoline Derivatives

Compound12R-hLOX Inhibition at 100 μM (%)12R-hLOX IC50 (μM)
4a >45[5]28.25 ± 1.63[5]
4d >45[5]-
4e >45[5]-
7b >45[5]12.48 ± 2.06[5]

Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibition:

Through structure-based drug design, 2-arylquinazoline derivatives (a related scaffold) have been developed as potent, ATP-competitive inhibitors of ASK1, a key regulator of apoptosis.[6] This highlights the potential of quinoline-like structures in targeting kinase-mediated signaling pathways.

Antibacterial Activity: A Renewed Focus

While quinolones are well-established antibacterial agents, the antibacterial potential of 2-aryl quinoline derivatives is a growing area of research. These compounds have demonstrated potent activity against a range of multidrug-resistant Gram-positive bacteria, including Clostridium difficile.[7] One derivative showed a minimum inhibitory concentration (MIC) of 1.0 μg/mL against C. difficile, comparable to the standard drug vancomycin (MIC = 0.5 μg/mL).[7]

The hybridization of the 2-chloro-6-methoxyquinoline core with a thiazole moiety has yielded compounds with significant antifungal and antibacterial activity.[8] For example, compound 4g was found to be eight times more effective than the standard drug against methicillin-resistant S. aureus (MRSA).[8]

Experimental Protocols

MTT Assay for Cytotoxicity:

This colorimetric assay is a standard method for assessing cell viability. The protocol generally involves the following steps:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 5.0×10³ cells per well and incubated overnight.[4]

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., 0-100 µM).[4]

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: After a further incubation period, the formazan crystals formed by viable cells are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated.

12R-LOX Inhibition Assay:

The inhibitory activity against 12R-LOX is typically determined by measuring the formation of the enzymatic product.

  • Enzyme Preparation: Recombinant human 12R-LOX is used.

  • Reaction Mixture: The assay mixture contains the enzyme, the test compound at various concentrations, and the substrate (e.g., arachidonic acid).

  • Incubation: The reaction is allowed to proceed for a set time at a controlled temperature.

  • Product Detection: The amount of product formed is quantified, often using spectrophotometric or chromatographic methods.

  • IC50 Calculation: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity is determined.

Visualizing the Logic: Experimental Workflow and SAR

To better understand the process of evaluating these compounds and the key structural determinants of their activity, the following diagrams illustrate a typical experimental workflow and a summary of the structure-activity relationships.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & SAR Synthesis Synthesis of 2-Aryl Quinoline Derivatives Purification Purification & Characterization (NMR, MS) Synthesis->Purification Cytotoxicity Cytotoxicity Assays (e.g., MTT) Purification->Cytotoxicity Enzyme_Inhibition Enzyme Inhibition Assays (e.g., 12R-LOX) Purification->Enzyme_Inhibition Antibacterial Antibacterial Assays (MIC Determination) Purification->Antibacterial IC50 IC50/MIC Determination Cytotoxicity->IC50 Enzyme_Inhibition->IC50 Antibacterial->IC50 SAR_Analysis Structure-Activity Relationship Analysis IC50->SAR_Analysis Lead_Optimization Lead_Optimization SAR_Analysis->Lead_Optimization Leads to...

Caption: A typical experimental workflow for the synthesis, screening, and SAR analysis of 2-aryl quinoline derivatives.

sar_summary cluster_quinoline 2-Aryl Quinoline Scaffold cluster_substituents Key Substituent Effects Quinoline_Core Quinoline Core Aryl_Ring 2-Aryl Ring C6_Sub C-6 Substitution: Influences anticancer selectivity Quinoline_Core->C6_Sub affects C4_COOH C-4 Carboxyl Group: Crucial for MRP2 inhibition Quinoline_Core->C4_COOH affects Lipophilicity Increased Lipophilicity: Correlates with higher cytotoxicity Quinoline_Core->Lipophilicity contributes to Ortho_OH ortho-Hydroxyl on Aryl: Essential for 12R-LOX inhibition Aryl_Ring->Ortho_OH affects Aryl_Ring->Lipophilicity contributes to

Caption: A summary of key structure-activity relationships for 2-aryl quinoline derivatives.

References

Quinoline-Based Anticancer Agents: A Comparative Guide to In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a prominent heterocyclic structure in medicinal chemistry, forming the backbone of numerous compounds with potent anticancer activity. This guide provides an objective comparison of the in vitro and in vivo efficacy of quinoline-based anticancer agents, with a focus on the multi-kinase inhibitors Cabozantinib and Anlotinib. The information herein is supported by experimental data to aid researchers in their drug discovery and development endeavors.

Data Presentation: In Vitro and In Vivo Efficacy

The following tables summarize the quantitative data on the efficacy of Cabozantinib and Anlotinib from preclinical studies. In vitro efficacy is primarily represented by the half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. In vivo efficacy is demonstrated by tumor growth inhibition in xenograft models.

Cabozantinib: In Vitro and In Vivo Efficacy Data

Table 1: In Vitro Cytotoxicity of Cabozantinib in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
TTMedullary Thyroid CancerNot explicitly stated, but proliferation was inhibited.[1]
CE81TEsophageal Squamous Cell Carcinoma4.61[2]
KYSE-70Esophageal Squamous Cell CarcinomaIC50 could not be determined.[2]
MDA-MB-231Triple-Negative Breast CancerCytotoxicity observed.[3]
HCC70Triple-Negative Breast CancerCytotoxicity observed.[3]

Table 2: In Vivo Efficacy of Cabozantinib in Xenograft Models

Xenograft ModelCancer TypeDosing RegimenTumor Growth InhibitionReference
TT CellsMedullary Thyroid Cancer10, 30, 60 mg/kg, oral, daily for 21 daysSignificant, dose-dependent inhibition.[1][1]
LuCaP 93 PDXNeuroendocrine Prostate Cancer30 mg/kg, oral, 5 times weekly for up to 7.5 weeksSignificant decrease in tumor volume.[4][4]
LuCaP 173.1 PDXNeuroendocrine Prostate Cancer30 mg/kg, oral, 5 times weekly for up to 7.5 weeksSignificant decrease in tumor volume.[4][4]
MDA-MB-231 CellsTriple-Negative Breast Cancer30 mg/kg, oralSignificant inhibition of tumor growth and metastasis.[3][3]
HCC70 CellsTriple-Negative Breast Cancer30 mg/kg, oralSignificant inhibition of tumor growth.[3][3]
MV4-11 and MOLM-13 CellsAcute Myeloid Leukemia (FLT3-ITD positive)10 mg/kg, oral, 5 days on/1 day off for 4 cyclesSignificant inhibition of tumor growth.[5][5]
Anlotinib: In Vitro and In Vivo Efficacy Data

Table 3: In Vitro Cytotoxicity of Anlotinib in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
H1975Non-Small Cell Lung Cancer3.94[6]
H1975-OR (Osimertinib-Resistant)Non-Small Cell Lung Cancer2.78[6]
PC9Non-Small Cell Lung Cancer3.76[6]
PC9-OR (Osimertinib-Resistant)Non-Small Cell Lung Cancer3.15[6]
PC-9-derived LCSCsLung Cancer Stem-like Cells15.73[7]
HCC827-derived LCSCsLung Cancer Stem-like Cells13.19[7]
FaduHypopharyngeal CarcinomaInhibition observed at 5 and 10 µM.

Table 4: In Vivo Efficacy of Anlotinib in Xenograft Models

Xenograft ModelCancer TypeDosing RegimenTumor Growth InhibitionReference
SW620 CellsColon Cancer3 mg/kg, oral, daily83% inhibition.[8][8]
U-87MG CellsGlioblastoma3 mg/kg, oral, daily55% inhibition.[8][8]
Caki-1 CellsRenal Cancer3 mg/kg, oral, daily80% inhibition.[8][8]
Calu-3 CellsNon-Small Cell Lung Cancer3 mg/kg, oral, daily91% inhibition, tumor regression observed.[8][8]
SK-OV-3 CellsOvarian Cancer3 mg/kg, oral, daily97% inhibition, tumor regression observed.[8][8]
A2780 CIS (Cisplatin-Resistant) CellsOvarian CancerNot specifiedSignificant suppression of tumor growth.[9][9]
HNSCC PDXHead and Neck Squamous Cell CarcinomaNot specified, treatment for 21 days79.02% inhibition.[10][10]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are generalized yet detailed protocols for the key experiments cited in the evaluation of quinoline-based anticancer agents.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

1. Cell Plating:

  • Harvest cancer cells during their exponential growth phase.
  • Perform a cell count using a hemocytometer or an automated cell counter and assess viability (typically >95%).
  • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 3 x 10³ cells/well) in a final volume of 100 µL of complete culture medium.[11]
  • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

2. Compound Treatment:

  • Prepare a series of dilutions of the quinoline-based anticancer agent in culture medium.
  • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of the drug solvent, e.g., DMSO).
  • Incubate the plate for a specified period (e.g., 72 hours) at 37°C and 5% CO2.[11]

3. MTT Addition and Incubation:

  • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).[12]
  • Add 10 µL of the MTT solution to each well.[13]
  • Incubate the plate for 2 to 4 hours at 37°C, allowing the metabolically active cells to reduce the yellow MTT to purple formazan crystals.[13]

4. Formazan Solubilization and Absorbance Measurement:

  • Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[13][14]
  • Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.[12]
  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[12]

5. Data Analysis:

  • Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.
  • Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
  • Determine the IC50 value by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.

In Vivo Xenograft Tumor Model

Xenograft models, involving the transplantation of human cancer cells into immunocompromised mice, are a cornerstone of preclinical oncology research for evaluating the therapeutic potential of new anticancer agents.[15][16]

1. Cell Preparation and Implantation:

  • Harvest human cancer cells from culture during their exponential growth phase.
  • Resuspend the cells in a sterile, serum-free medium or PBS at a concentration of approximately 5 x 10^6 cells per 100-200 µL.[17] For some models, cells are mixed with Matrigel to improve tumor take rate.
  • Subcutaneously inject the cell suspension into the flank of 6-8 week old female athymic nude mice.[17]

2. Tumor Growth and Randomization:

  • Monitor the mice regularly for tumor formation.
  • Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into different treatment groups (e.g., vehicle control, different doses of the test compound, and a positive control).[17]

3. Drug Administration:

  • Prepare the quinoline-based anticancer agent in a suitable vehicle for the chosen route of administration (e.g., oral gavage).
  • Administer the drug to the mice according to the predetermined dosing schedule (e.g., daily for 21 days).[1]

4. Monitoring and Measurement:

  • Measure the tumor dimensions (length and width) with calipers two to three times per week.[17]
  • Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.[17]
  • Monitor the body weight of the mice as a general indicator of toxicity.[17]

5. Endpoint and Data Analysis:

  • At the end of the study, euthanize the mice and excise the tumors.
  • Weigh the tumors and calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
  • Tumor tissue can be further analyzed by immunohistochemistry for biomarkers of proliferation (e.g., Ki-67) and apoptosis.

Mandatory Visualization

Signaling Pathways and Experimental Workflow

The following diagrams, created using the DOT language, illustrate the key signaling pathways targeted by quinoline-based kinase inhibitors and a typical experimental workflow for their evaluation.

Figure 1. Experimental workflow for evaluating quinoline-based anticancer agents.

signaling_pathway_cabozantinib Cabozantinib inhibits multiple receptor tyrosine kinases, leading to the blockade of downstream signaling pathways involved in tumor growth, angiogenesis, and metastasis. cluster_membrane Cell Membrane cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects VEGFR VEGFR PI3K_AKT PI3K/AKT Pathway VEGFR->PI3K_AKT RAS_MAPK RAS/MAPK Pathway VEGFR->RAS_MAPK Angiogenesis Angiogenesis VEGFR->Angiogenesis MET MET MET->PI3K_AKT MET->RAS_MAPK Metastasis Metastasis MET->Metastasis AXL AXL AXL->PI3K_AKT RET RET RET->PI3K_AKT RET->RAS_MAPK Cabozantinib Cabozantinib Cabozantinib->VEGFR Inhibits Cabozantinib->MET Inhibits Cabozantinib->AXL Inhibits Cabozantinib->RET Inhibits PI3K_AKT->Angiogenesis Proliferation Proliferation PI3K_AKT->Proliferation Survival Survival PI3K_AKT->Survival RAS_MAPK->Proliferation RAS_MAPK->Survival

Figure 2. Simplified signaling pathway for Cabozantinib.

signaling_pathway_anlotinib Anlotinib is a multi-target tyrosine kinase inhibitor that blocks key signaling pathways involved in angiogenesis and tumor cell proliferation. cluster_membrane Cell Membrane cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects VEGFR VEGFR1/2/3 PI3K_AKT PI3K/AKT Pathway VEGFR->PI3K_AKT RAF_MEK_ERK RAF/MEK/ERK Pathway VEGFR->RAF_MEK_ERK Angiogenesis Angiogenesis VEGFR->Angiogenesis FGFR FGFR1-4 FGFR->PI3K_AKT FGFR->RAF_MEK_ERK PDGFR PDGFRα/β PDGFR->PI3K_AKT PDGFR->RAF_MEK_ERK cKit c-Kit cKit->PI3K_AKT cKit->RAF_MEK_ERK Anlotinib Anlotinib Anlotinib->VEGFR Inhibits Anlotinib->FGFR Inhibits Anlotinib->PDGFR Inhibits Anlotinib->cKit Inhibits PI3K_AKT->Angiogenesis Proliferation Proliferation PI3K_AKT->Proliferation Survival Survival PI3K_AKT->Survival RAF_MEK_ERK->Proliferation

Figure 3. Simplified signaling pathway for Anlotinib.

References

Validating the Anticancer Mechanism of 2-(3,4-Dimethoxyphenyl)quinoline-4-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the putative anticancer mechanism of 2-(3,4-dimethoxyphenyl)quinoline-4-carboxylic acid. Due to the limited direct experimental data on this specific compound, its mechanism is hypothesized based on the activity of structurally similar 2-phenylquinoline-4-carboxylic acid derivatives, which have been identified as Histone Deacetylase (HDAC) inhibitors. This guide compares its presumed mechanism with that of Vorinostat (SAHA), a known HDAC inhibitor, and P6, a 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivative that acts as a Sirtuin 3 (SIRT3) inhibitor.

Comparative Overview of Anticancer Mechanisms

The primary proposed anticancer mechanism for this compound is the inhibition of HDACs, similar to other documented 2-substituted phenylquinoline-4-carboxylic acid derivatives. HDAC inhibitors are a class of epigenetic drugs that play a crucial role in cancer therapy by inducing cell cycle arrest, differentiation, and apoptosis in tumor cells.[1][2][3][4] This is contrasted with the SIRT3 inhibitory mechanism of the quinoline derivative P6, which also leads to cell cycle arrest but through a different pathway.

FeatureThis compound (Hypothesized)Vorinostat (SAHA)P6 (SIRT3 Inhibitor)
Primary Target Histone Deacetylases (HDACs)Class I and II Histone Deacetylases (HDACs)[5][6][7]Sirtuin 3 (SIRT3)[8]
Mechanism of Action Inhibition of HDACs leads to hyperacetylation of histones and non-histone proteins, altering gene expression.Binds to the active site of HDACs, chelating zinc ions, leading to the accumulation of acetylated proteins.[9]Selective inhibition of SIRT3, a mitochondrial deacetylase.[8]
Cellular Outcomes Induction of G2/M cell cycle arrest and apoptosis.Induces cell cycle arrest, differentiation, and apoptosis.[5][10]Induction of G0/G1 phase cell cycle arrest and cell differentiation.[8]

Quantitative Performance Data

The following tables summarize the quantitative data on the anticancer activity of a representative 2-phenylquinoline-4-carboxylic acid HDAC inhibitor (D28) and the SIRT3 inhibitor P6, which serve as comparators for the hypothesized activity of this compound.

Table 1: In Vitro Antiproliferative Activity (IC50)

CompoundK562 (Leukemia)U266 (Myeloma)U937 (Lymphoma)MCF-7 (Breast)A549 (Lung)HepG2 (Liver)
D28 (HDACi) 1.02 µM1.08 µM1.11 µM5.66 µM2.83 µM2.16 µM
P6 (SIRT3i) ------
Vorinostat (SAHA) ------

Data for D28 is presented as a proxy for this compound due to structural similarity. '-' indicates data not available from the provided search results.

Table 2: Induction of Apoptosis in K562 Cells

TreatmentConcentrationApoptotic Cells (%)
Control -1.14%
D28 (HDACi) 1 µM10.10%
2 µM15.53%
4 µM27.92%
Vorinostat (SAHA) 1 µM1.39%
2 µM3.36%
4 µM19.75%

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams (Graphviz DOT Language)

HDAC_Inhibition_Pathway This compound This compound HDACs HDACs This compound->HDACs Inhibits Histone & Non-Histone Proteins Histone & Non-Histone Proteins HDACs->Histone & Non-Histone Proteins Deacetylates Acetylation Increased Acetylation Histone & Non-Histone Proteins->Acetylation Gene_Expression Altered Gene Expression Acetylation->Gene_Expression Cell_Cycle_Arrest G2/M Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis Tumor_Suppression Tumor Growth Inhibition Cell_Cycle_Arrest->Tumor_Suppression Apoptosis->Tumor_Suppression

Caption: Hypothesized HDAC inhibition pathway for this compound.

SIRT3_Inhibition_Pathway P6 P6 SIRT3 SIRT3 P6->SIRT3 Inhibits Mitochondrial_Proteins Mitochondrial Proteins SIRT3->Mitochondrial_Proteins Deacetylates Acetylation Increased Acetylation Mitochondrial_Proteins->Acetylation Mitochondrial_Function Altered Mitochondrial Function Acetylation->Mitochondrial_Function Cell_Cycle_Arrest G0/G1 Cell Cycle Arrest Mitochondrial_Function->Cell_Cycle_Arrest Differentiation Cell Differentiation Mitochondrial_Function->Differentiation Tumor_Suppression Tumor Growth Inhibition Cell_Cycle_Arrest->Tumor_Suppression Differentiation->Tumor_Suppression

Caption: SIRT3 inhibition pathway for the comparator compound P6.

Experimental Workflow Diagram (Graphviz DOT Language)

Experimental_Workflow cluster_invitro In Vitro Assays cluster_target Target Validation Cell_Culture Cancer Cell Lines Treatment Treat with Compound Cell_Culture->Treatment MTT_Assay MTT Assay (Cell Viability) Treatment->MTT_Assay Apoptosis_Assay Annexin V/PI Staining (Apoptosis) Treatment->Apoptosis_Assay Cell_Cycle_Assay Propidium Iodide Staining (Cell Cycle) Treatment->Cell_Cycle_Assay Enzyme_Assay HDAC/SIRT3 Inhibition Assay Treatment->Enzyme_Assay Western_Blot Western Blot (Protein Acetylation) Treatment->Western_Blot IC50 Determine IC50 MTT_Assay->IC50 Apoptosis_Quant Quantify Apoptosis Apoptosis_Assay->Apoptosis_Quant Cell_Cycle_Dist Analyze Cell Cycle Distribution Cell_Cycle_Assay->Cell_Cycle_Dist Enzyme_IC50 Determine Enzyme IC50 Enzyme_Assay->Enzyme_IC50 Protein_Levels Analyze Protein Levels Western_Blot->Protein_Levels

Caption: General experimental workflow for validating the anticancer mechanism.

Detailed Experimental Protocols

4.1. Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of viability.[11][12][13][14]

  • Reagents:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or SDS-HCl solution).

    • Complete cell culture medium.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 1x10⁴ to 1x10⁵ cells/well and incubate for 24 hours.

    • Treat cells with various concentrations of the test compound and incubate for the desired period (e.g., 48 or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

4.2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[15][16][17]

  • Reagents:

    • Annexin V-FITC conjugate.

    • Propidium Iodide (PI) solution.

    • 1X Annexin-binding buffer.

    • Phosphate-buffered saline (PBS).

  • Procedure:

    • Seed cells and treat with the test compound for the desired time.

    • Harvest both adherent and floating cells and wash twice with cold PBS.

    • Resuspend the cells in 1X Annexin-binding buffer at a concentration of ~1x10⁶ cells/mL.[18]

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.[18]

    • Add 400 µL of 1X Annexin-binding buffer to each tube and analyze by flow cytometry within one hour.

4.3. Cell Cycle Analysis (Propidium Iodide Staining)

This method uses PI to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[19][20][21][22]

  • Reagents:

    • Propidium Iodide (PI) staining solution (containing RNase A).

    • 70% cold ethanol.

    • Phosphate-buffered saline (PBS).

  • Procedure:

    • Harvest and wash cells with PBS.

    • Fix the cells by adding them dropwise to cold 70% ethanol while vortexing, and incubate for at least 30 minutes on ice.[19][21]

    • Wash the fixed cells twice with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.

4.4. HDAC/SIRT3 Inhibition Assay

These assays measure the ability of a compound to inhibit the enzymatic activity of HDACs or SIRT3.[23][24][25][26][27][28]

  • General Principle: A fluorogenic or luminogenic substrate containing an acetylated lysine is incubated with the respective enzyme (HDAC or SIRT3) and the test compound. Deacetylation by the enzyme allows a developer reagent to cleave the substrate, releasing a fluorescent or luminescent signal that is proportional to the enzyme's activity.

  • Procedure (General):

    • In a microplate, combine the assay buffer, the diluted enzyme (HDAC or SIRT3), and various concentrations of the test inhibitor.

    • Initiate the reaction by adding the specific substrate (and NAD+ for SIRT3 assays).

    • Incubate at 37°C for a defined period (e.g., 30-45 minutes).

    • Add the developer solution to stop the reaction and generate the signal.

    • Measure the fluorescence or luminescence using a plate reader. The decrease in signal in the presence of the inhibitor is used to calculate the IC50 value.

References

Comparative Cytotoxicity of Quinoline Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the cytotoxic effects of various quinoline derivatives on cancer cell lines, supported by experimental data and detailed protocols.

Quinoline and its derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities, including potent anticancer properties.[1][2] The versatile quinoline scaffold allows for structural modifications that can modulate the cytotoxic efficacy and selectivity of these compounds against various cancer cell lines.[3][4] This guide provides a comparative analysis of the cytotoxicity of selected quinoline derivatives, presenting quantitative data, detailed experimental methodologies for key assays, and visualizations of the underlying signaling pathways. This information is intended to assist researchers, scientists, and drug development professionals in their efforts to design and develop novel quinoline-based anticancer agents.

Quantitative Analysis of Cytotoxicity

The cytotoxic potential of quinoline derivatives is commonly quantified by determining their half-maximal inhibitory concentration (IC50) value, which represents the concentration of a compound required to inhibit the proliferation of a cell population by 50%. A lower IC50 value indicates greater cytotoxic potency. The following tables summarize the reported IC50 values of various quinoline derivatives against a panel of human cancer cell lines.

Derivative ClassCompoundCancer Cell LineIC50 (µM)Reference
4-Substituted Quinolines 2-phenylquinolin-4-amineHT-29 (Colon)8.12[5]
4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinolineHL-60 (Leukemia)19.88 µg/ml[1]
4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinolineU937 (Leukemia)43.95 µg/ml[1]
Quinoline-Chalcone Hybrids 3-(3'-amino-2'-nitro-biphenyl-3-yl)-1-[4-(2-trifluoromethyl-quinoline-4-arylamino)-phenyl]-propenoneMCF-7 (Breast)Potent Activity[3]
Quinoline-1,8-dione Derivatives 9-(3-Bromo-phenyl)-4-phenyl-2,3,5,6,7,9-hexahydro-4H-cyclopenta[b]quinoline-1,8-dioneHeLa (Cervical)55.4[6]
9-(3-Bromo-phenyl)-4-phenyl-2,3,5,6,7,9-hexahydro-4H-cyclopenta[b]quinoline-1,8-dioneRaji (Lymphoma)25.8[6]
Indolo[2,3-b]quinoline Derivatives 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinolineHepG2 (Liver)3.3 µg/mL[7]
11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinolineHCT-116 (Colon)23 µg/mL[7]
11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinolineMCF-7 (Breast)3.1 µg/mL[7]
11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinolineA549 (Lung)9.96 µg/mL[7]
Miscellaneous Derivatives N-2-diphenyl quinolin-4-carboxamideNot SpecifiedHigh Cytotoxicity[1]
N-p-tolylquinolin-4-carboxamideNot SpecifiedHigh Cytotoxicity[1]

Experimental Protocols

Accurate and reproducible assessment of cytotoxicity is paramount in the evaluation of novel anticancer compounds. The following sections provide detailed protocols for commonly employed in vitro cytotoxicity assays.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[8]

Materials:

  • Desired cancer cell lines

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Quinoline derivatives to be tested

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Sterile 96-well flat-bottom cell culture plates

  • Humidified incubator (37°C, 5% CO2)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinoline derivatives in culture medium. Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm is recommended.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.

LDH Cytotoxicity Assay

The Lactate Dehydrogenase (LDH) assay is a colorimetric method that quantifies the activity of LDH released from damaged cells into the culture medium, serving as an indicator of plasma membrane integrity.

Materials:

  • Target cancer cell line(s)

  • Complete cell culture medium

  • 96-well flat-bottom tissue culture plates

  • Quinoline derivatives to be tested

  • LDH Cytotoxicity Assay Kit (containing LDH reaction mixture and stop solution)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Incubation: Incubate the plate for the desired treatment period.

  • Supernatant Collection: Centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH Reaction Mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of Stop Solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the assay kit instructions.

Signaling Pathways and Mechanisms of Action

Quinoline derivatives exert their cytotoxic effects through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of angiogenesis.[1][9]

Apoptosis Induction

Many quinoline derivatives trigger apoptosis in cancer cells. This process is often characterized by the activation of caspases, a family of cysteine proteases that execute the apoptotic program.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_pathway Intrinsic Apoptotic Pathway Quinoline Quinoline Derivative Mitochondrion Mitochondrion Quinoline->Mitochondrion Induces Stress CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis cell_cycle_arrest cluster_drug Drug Action cluster_cycle Cell Cycle Progression Quinoline Quinoline Derivative G2 G2 Phase Quinoline->G2 Inhibits Progression G1 G1 Phase S S Phase G1->S S->G2 M M Phase G2->M Arrest Cell Cycle Arrest G2->Arrest M->G1 experimental_workflow cluster_prep Preparation cluster_assay Cytotoxicity Assays cluster_analysis Data Analysis CellCulture Cell Culture MTT MTT Assay CellCulture->MTT LDH LDH Assay CellCulture->LDH Apoptosis Apoptosis Assay CellCulture->Apoptosis CompoundPrep Compound Preparation CompoundPrep->MTT CompoundPrep->LDH CompoundPrep->Apoptosis IC50 IC50 Determination MTT->IC50 LDH->IC50 Mechanism Mechanism of Action Elucidation Apoptosis->Mechanism

References

A Comparative Guide to the Antimalarial Activity of Novel Quinoline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The persistent challenge of drug-resistant malaria necessitates the continuous development of novel therapeutic agents. Quinoline-based compounds have historically formed the backbone of antimalarial chemotherapy, and recent research has focused on modifying this scaffold to overcome existing resistance mechanisms. This guide provides an objective comparison of the antimalarial performance of several novel quinoline compounds against established benchmarks, supported by experimental data.

Data Presentation: In Vitro and In Vivo Efficacy

The following tables summarize the antimalarial activity of selected novel quinoline compounds compared to the benchmark drugs, chloroquine and artemisinin. The data is compiled from various studies and presented to facilitate a comparative analysis of their potency against both drug-sensitive and drug-resistant strains of Plasmodium falciparum in vitro, as well as their efficacy in in vivo murine models of malaria.

Table 1: Comparative In Vitro Antiplasmodial Activity of Novel Quinoline Compounds and Benchmarks

Compound/DrugP. falciparum StrainIC₅₀ (nM)Selectivity Index (SI)Reference
Novel Quinoline Compounds
Quinoline-Pyrazolopyridine Hybrid (5p)3D7 (CQ-sensitive)36>277[1]
Quinolinepiperazinyl-aryltetrazole (QPT-66)PfINDO (CQ-resistant)2250178[2]
Quinolinepiperazinyl-aryltetrazole (QPT-75)PfINDO (CQ-resistant)1790223[2]
4-Aminoquinoline-Hydrazine Derivative (1f)3D7 (CQ-sensitive)4.8>1000[3][4]
4-Aminoquinoline-Hydrazine Derivative (1f)W2 (CQ-resistant)21.2>1000[3][4]
Quinoline-4-carboxamide (DDD107498)3D7 (CQ-sensitive)1>1000[5][6][7]
Benchmark Drugs
Chloroquine3D7 (CQ-sensitive)5-20>100[3][4]
ChloroquineW2 (CQ-resistant)100-500-[3][4]
Artemisinin3D7 (CQ-sensitive)1-10>100General Knowledge

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a drug in inhibiting parasite growth. A lower IC₅₀ indicates a more potent compound. The Selectivity Index (SI) is the ratio of the cytotoxic concentration (CC₅₀) in a mammalian cell line to the IC₅₀ against the parasite, indicating the drug's specificity.

Table 2: Comparative In Vivo Efficacy of Novel Quinoline Compounds in Murine Models

Compound/DrugMurine Model (Plasmodium species)Dose (mg/kg/day)Parasitemia Reduction (%)Mean Survival Time (Days)Reference
Novel Quinoline Compounds
Quinoline-Pyrazolopyridine Hybrid (5p)P. berghei2085>28[1]
Quinolinepiperazinyl-aryltetrazole (QPT-66)P. berghei25~7028[2]
4-Aminoquinoline-Hydrazine Derivative (1f)P. berghei1095>30[3][4]
Quinoline-4-carboxamide (DDD107498)P. berghei1>99>14[5][7]
Benchmark Drug
ChloroquineP. berghei10~90-100>30[3][4]

The 4-day suppressive test is a standard in vivo assay to evaluate the efficacy of antimalarial compounds. Mice are infected with Plasmodium berghei and treated with the test compound for four consecutive days. Parasitemia levels and survival rates are then monitored.

Experimental Protocols

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

The in vitro antimalarial activity of the compounds is commonly assessed using a SYBR Green I-based fluorescence assay. This method measures the proliferation of P. falciparum in human erythrocytes.

  • Parasite Culture: Asexual stages of chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., W2, K1) strains of P. falciparum are maintained in continuous culture in human O+ erythrocytes in RPMI-1640 medium supplemented with human serum and hypoxanthine.

  • Drug Preparation: Test compounds and standard drugs are dissolved in dimethyl sulfoxide (DMSO) and serially diluted to the desired concentrations.

  • Assay Procedure: Synchronized ring-stage parasites are incubated with the test compounds in 96-well plates for 72 hours.

  • Fluorescence Measurement: After incubation, the plates are lysed, and SYBR Green I dye is added. SYBR Green I intercalates with the parasitic DNA, and the resulting fluorescence is proportional to the parasite biomass. The fluorescence is measured using a microplate reader.

  • Data Analysis: The 50% inhibitory concentration (IC₅₀) values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.

In Vivo Antimalarial Efficacy Assay (4-Day Suppressive Test)

The in vivo efficacy is typically evaluated using the 4-day suppressive test in a murine malaria model, such as BALB/c mice infected with Plasmodium berghei.

  • Infection: Mice are inoculated intraperitoneally with P. berghei-infected erythrocytes.

  • Treatment: Treatment with the test compounds, standard drugs, or vehicle control is initiated a few hours after infection and continued once daily for four consecutive days. Compounds are typically administered orally or intraperitoneally.

  • Monitoring: On day 5 post-infection, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized erythrocytes is determined by microscopy.

  • Efficacy Calculation: The percentage of parasitemia suppression is calculated relative to the vehicle-treated control group.

  • Survival Monitoring: The survival of the mice in each group is monitored daily for up to 30 days.

Mandatory Visualization

Signaling Pathway: Inhibition of Heme Detoxification

The primary mechanism of action for many quinoline antimalarials is the disruption of the parasite's heme detoxification pathway in the digestive vacuole.

G cluster_erythrocyte Infected Erythrocyte cluster_parasite Malaria Parasite cluster_vacuole Digestive Vacuole (Acidic) Hemoglobin Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Non-toxic Hemozoin (Heme Crystal) Heme->Hemozoin Polymerization (Detoxification) Heme_Quinoline Heme-Quinoline Complex Heme->Heme_Quinoline ROS Reactive Oxygen Species (ROS) Heme->ROS Accumulation leads to Quinoline Quinoline Compound Quinoline->Heme Binds to Heme_Quinoline->Hemozoin Inhibits Polymerization Cell_Damage Parasite Cell Damage & Death ROS->Cell_Damage Induces

Caption: Proposed mechanism of action for quinoline antimalarials.

Experimental Workflow: In Vitro Antiplasmodial Assay

The following diagram illustrates the workflow for the SYBR Green I-based in vitro antiplasmodial assay.

G start Start culture Maintain P. falciparum Culture start->culture synchronize Synchronize Parasites to Ring Stage culture->synchronize prepare_plates Prepare 96-well plates with serially diluted compounds synchronize->prepare_plates add_parasites Add synchronized parasites to plates prepare_plates->add_parasites incubate Incubate for 72 hours add_parasites->incubate lyse Lyse cells and add SYBR Green I dye incubate->lyse read_fluorescence Read fluorescence lyse->read_fluorescence calculate_ic50 Calculate IC50 values read_fluorescence->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for the SYBR Green I-based antiplasmodial assay.

References

A Head-to-Head Comparison of 2-Aryl-Quinoline-4-Carboxylic Acid Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the 2-aryl-quinoline-4-carboxylic acid scaffold represents a versatile and potent pharmacophore with a broad spectrum of biological activities. These compounds have demonstrated significant potential in the development of novel therapeutics for a range of diseases, including cancer, leishmaniasis, and bacterial infections. This guide provides an objective, data-driven comparison of various analogs, summarizing their performance with supporting experimental data and detailed methodologies to aid in the selection and design of future drug candidates.

Data Presentation: A Comparative Analysis of Biological Activity

The following tables summarize the quantitative data for various 2-aryl-quinoline-4-carboxylic acid analogs, categorized by their primary biological activity. This allows for a direct comparison of their potency.

Table 1: Anticancer Activity of 2-Aryl-Quinoline-4-Carboxylic Acid Analogs
Compound IDTarget/Cell LineIC50 (µM)Reference
DHODH Inhibitors
Analog 41DHODH0.00971 ± 0.0014[1]
Analog 43DHODH0.0262 ± 0.0018[1]
Analog 3DHODH0.250 ± 0.11[1]
SIRT3 Inhibitors
P6SIRT37.2[2][3]
P6SIRT132.6[2][3]
P6SIRT233.5[2][3]
General Cytotoxicity
Compound 62HepG2, KB, HCT-8, MDA-MB-231, H220.002 - 0.011[4]
Compound 63HepG2, KB, HCT-8, MDA-MB-231, H220.002 - 0.011[4]
Compound 51KB, HT29, MKN450.030 (mean)[4]
Compound 52KB, HT29, MKN450.057 (mean)[4]
Compound 65MCF-7, HL-60, HCT-116, HeLa0.02 - 0.04[4]
Quinoline 13HeLa8.3[5]
Quinoline 12PC331.37[5]
Quinoline 11PC334.34[5]
Table 2: Antileishmanial Activity of 2-Aryl-Quinoline-4-Carboxylic Acid Analogs
Compound IDLeishmania SpeciesIC50 (µM)Reference
Compound 63L. donovani (promastigotes)7.96[6]
Compound 19L. braziliensis (promastigotes)6.0 ± 2.0[6]
Compound 19L. braziliensis (amastigotes)20 ± 2.0[6]
Compound 22L. donovani0.22 ± 0.7[6]
Compound 23L. donovani0.22 ± 0.06[6]
2-(2-hydroxyprop-2-enyl)quinolineL. donovani / L. infantum (amastigotes)2 - 4[7]
(E)-3-quinolin-2-yl-acrylonitrileL. donovani / L. infantum (amastigotes)2 - 4[7]
Q1 (2-methylquinoline-4-carboxylic acid)L. donovani (promastigotes)Most active of 15 tested[8][9]
Table 3: Antimicrobial Activity of 2-Aryl-Quinoline-4-Carboxylic Acid Analogs
Compound IDBacteriaMIC (µg/mL)Reference
Compound 5a4Staphylococcus aureus64[10][11]
Compound 5a7Escherichia coli128[10][11]
Compound 1MRSA15.62[12]
Compound 3MDR E. coli7.81[12]
Compound 15S. aureus / B. cereus0.8 µM[13]
Compound 37Drug-resistant M. tuberculosis0.08 - 0.31[13]
Compound 38Drug-resistant M. tuberculosis0.16 - 0.31[13]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate the evaluation of the presented data.

Synthesis of 2-Aryl-Quinoline-4-Carboxylic Acids

Pfitzinger Reaction:

  • A solution of the appropriate ketone (0.07 mol), isatin (0.07 mol), and potassium hydroxide (0.2 mol) in ethanol (25 ml) is refluxed for 24 hours.[14]

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC).[15]

  • After completion, the majority of the solvent is removed by distillation.[14]

  • Water is added to the residue, and neutral impurities are removed by ether extraction.[14]

  • The aqueous layer is then acidified with acetic acid to precipitate the product.[14]

  • The crude product is collected by filtration, washed with water, and can be further purified by recrystallization.[15]

Doebner Reaction:

  • To a solution of an aniline (1.0 equiv) in a suitable solvent (e.g., ethanol), an aldehyde (1.0 equiv) and pyruvic acid (1.0-1.2 equiv) are added.[16]

  • The reaction mixture is heated at a designated temperature (e.g., reflux) for 24 hours.[16]

  • The reaction can be catalyzed by an acid, such as trifluoroacetic acid.[17]

  • After cooling, the precipitated product is collected by filtration and washed to yield the desired 2-aryl-quinoline-4-carboxylic acid.

Biological Assays

DHODH Enzymatic Inhibition Assay (DCIP Reduction):

  • A reaction mixture is prepared containing assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.05% Triton X-100), Coenzyme Q10, and 2,6-dichloroindophenol (DCIP).[18]

  • Recombinant human DHODH enzyme is added to the mixture.

  • The enzyme mixture is pre-incubated with varying concentrations of the test compound for 30 minutes at 25°C.[18]

  • The enzymatic reaction is initiated by the addition of the substrate, dihydroorotic acid.[18]

  • The decrease in absorbance at 600-650 nm is measured immediately over a period of 10-15 minutes.[19][20]

  • The rate of DCIP reduction, which is proportional to DHODH activity, is calculated from the linear portion of the absorbance vs. time curve.[19]

  • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration.[18]

N-Myristoyltransferase (NMT) Inhibition Assay:

  • Serial dilutions of the test compound are prepared in an assay buffer.

  • In a 96-well plate, the NMT enzyme and the test compound dilutions are added.

  • Myristoyl-CoA is added to each well, and the plate is incubated for 15 minutes at room temperature to allow for inhibitor binding.[1]

  • The reaction is initiated by adding a peptide substrate.[1]

  • The reaction is incubated for 30-60 minutes at 30°C.[1]

  • The amount of myristoylated peptide is quantified using various methods, such as scintillation proximity assay, fluorescence, or ELISA.[21][22]

SIRT3 Inhibition Assay (Fluorometric):

  • In a microplate, the SIRT3 enzyme is incubated with a fluorogenic acetylated peptide substrate and NAD+.[23][24]

  • Test compounds at various concentrations are added to the wells.

  • The reaction is allowed to proceed for a defined period (e.g., 45 minutes at 37°C).[24]

  • A developer solution is added, which releases a fluorescent product from the deacetylated substrate.[24]

  • The fluorescence intensity is measured using a microplate reader (excitation ~350-360 nm, emission ~450-465 nm).[24]

  • The IC50 value is calculated by plotting the percentage of inhibition versus the inhibitor concentration.[24]

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC):

  • A two-fold serial dilution of each compound is prepared in a suitable broth medium in a 96-well microplate.

  • A standardized inoculum of the test bacteria is added to each well.

  • The plates are incubated under appropriate conditions for the specific bacteria (e.g., 37°C for 24 hours).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.[11]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the evaluation of 2-aryl-quinoline-4-carboxylic acid analogs.

De Novo Pyrimidine Biosynthesis Pathway Inhibition.

Experimental_Workflow Start Synthesis of Analogs (e.g., Pfitzinger/Doebner Reaction) Biochemical_Assay Biochemical Assay (e.g., DHODH, NMT, SIRT3 Inhibition) Start->Biochemical_Assay Determine_IC50 Determine IC50 Biochemical_Assay->Determine_IC50 Cell_Based_Assay Cell-Based Assay (Antiproliferative/Antimicrobial) Determine_IC50->Cell_Based_Assay Determine_EC50_MIC Determine EC50 / MIC Cell_Based_Assay->Determine_EC50_MIC Lead_Optimization Lead Optimization & Further Studies Determine_EC50_MIC->Lead_Optimization

General Experimental Workflow for Analog Evaluation.

References

A Comparative Guide to the Synthesis of 2-(3,4-Dimethoxyphenyl)quinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of two common methods for the synthesis of 2-(3,4-dimethoxyphenyl)quinoline-4-carboxylic acid: the Doebner reaction and the Pfitzinger reaction. The information is intended for researchers, scientists, and professionals in the field of drug development, offering insights into the methodologies, expected outcomes, and procedural workflows for each approach.

Introduction

This compound is a quinoline derivative with a structural motif of interest in medicinal chemistry. The quinoline core is a key component in a variety of bioactive compounds. The synthesis of such molecules is a critical step in the discovery and development of new therapeutic agents. This guide outlines two established synthetic routes, the Doebner and Pfitzinger reactions, providing a comparative analysis to aid in the selection of an appropriate method for its preparation.

Reaction Schemes

Doebner Reaction: This reaction involves the condensation of an aniline, an aldehyde (3,4-dimethoxybenzaldehyde), and pyruvic acid to form the target quinoline-4-carboxylic acid.[1][2]

Pfitzinger Reaction: This method utilizes the condensation of isatin with a carbonyl compound containing an α-methylene group (1-(3,4-dimethoxyphenyl)ethan-1-one) in the presence of a strong base to yield the desired quinoline-4-carboxylic acid.[3][4]

Experimental Protocols

Method 1: Doebner Reaction (Catalyst-Free)

This protocol is adapted from a general procedure for the synthesis of similar quinoline-4-carboxylic acid derivatives.[5]

Materials:

  • Aniline

  • 3,4-Dimethoxybenzaldehyde

  • Pyruvic acid

  • Ethanol

  • Ethyl acetate

  • Hexane

Procedure:

  • In a round-bottom flask, combine aniline (1.0 mmol), 3,4-dimethoxybenzaldehyde (1.0 mmol), and pyruvic acid (1.0 mmol) in 5 mL of ethanol.

  • Stir the mixture well and heat to reflux for 3 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC) with an eluent system of ethyl acetate/hexane (1:9 v/v).

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated solid by filtration.

  • Recrystallize the crude product from ethanol to yield pure this compound.

Method 2: Pfitzinger Reaction

This protocol is a generalized procedure for the Pfitzinger reaction.[6][7][8]

Materials:

  • Isatin

  • 1-(3,4-Dimethoxyphenyl)ethan-1-one

  • Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Diethyl ether

  • Dilute hydrochloric acid or acetic acid

Procedure:

  • In a round-bottom flask, dissolve potassium hydroxide (0.2 mol) in ethanol (25 mL) and water.

  • Add isatin (0.07 mol) to the basic solution and stir at room temperature for 1 hour, or until the solution turns from purple to brown.

  • To this mixture, add 1-(3,4-dimethoxyphenyl)ethan-1-one (0.07-0.15 mol).

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 24 hours.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the majority of the solvent using a rotary evaporator.

  • Add water to the residue to dissolve the potassium salt of the product.

  • Extract the aqueous solution with diethyl ether to remove unreacted carbonyl compound and other neutral impurities.

  • Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid or acetic acid to a pH of 4-5 to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum oven.

  • The crude product can be further purified by recrystallization from ethanol or an ethanol/water mixture.

Data Presentation: Comparative Analysis

The following table summarizes the key performance indicators for the two synthetic methods. The data for the Doebner reaction is based on a closely related analog, 2-(3,4-dimethoxyphenyl)-5,6,7-trimethoxyquinoline-4-carboxylic acid, and serves as an expected benchmark.[5]

ParameterDoebner Reaction (Catalyst-Free)Pfitzinger Reaction
Starting Materials Aniline, 3,4-Dimethoxybenzaldehyde, Pyruvic AcidIsatin, 1-(3,4-Dimethoxyphenyl)ethan-1-one
Key Reagents Ethanol (solvent)Potassium Hydroxide (base), Ethanol (solvent)
Reaction Time 3 hours24 hours
Reported Yield ~90% (for a similar compound)[5]Moderate to good[7]
Purification Simple filtration and recrystallization[5]Extraction, precipitation, and recrystallization
Advantages Short reaction time, catalyst-free, simple workupReadily available starting materials
Disadvantages Longer reaction time, multi-step workup

Visualizations: Experimental Workflows

The following diagrams illustrate the logical flow of the experimental procedures for both the Doebner and Pfitzinger reactions.

Doebner_Workflow Doebner Reaction Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product reactants Aniline + 3,4-Dimethoxybenzaldehyde + Pyruvic Acid in Ethanol reflux Reflux for 3 hours reactants->reflux cool Cool to Room Temperature reflux->cool filter Filter Precipitate cool->filter recrystallize Recrystallize from Ethanol filter->recrystallize product This compound recrystallize->product Pfitzinger_Workflow Pfitzinger Reaction Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Final Product reactants Isatin + 1-(3,4-Dimethoxyphenyl)ethan-1-one in Ethanolic KOH reflux Reflux for 24 hours reactants->reflux cool Cool & Evaporate Solvent reflux->cool dissolve Dissolve in Water cool->dissolve extract Extract with Diethyl Ether dissolve->extract acidify Acidify with HCl/HOAc extract->acidify filter Filter Precipitate acidify->filter recrystallize Recrystallize filter->recrystallize product This compound recrystallize->product

References

A Comparative Guide to the Biological Activity of Quinoline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a statistical analysis and comparison of the biological activities of recently developed quinoline compounds against established drugs in the fields of oncology, infectious diseases, and neurodegenerative disorders. The data presented is compiled from recent studies to offer an objective overview of the performance of quinoline derivatives, supported by detailed experimental protocols and visualizations of relevant biological pathways.

Data Presentation: A Comparative Look at Efficacy

The following tables summarize the quantitative data on the biological activities of various quinoline compounds compared to standard therapeutic agents. This data is intended to provide a clear and concise comparison of their potency.

Anticancer Activity: Cytotoxicity Comparison

The in vitro cytotoxicity of novel quinoline derivatives against several human cancer cell lines is compared with the standard chemotherapeutic drug, Doxorubicin. The half-maximal inhibitory concentration (IC50), a measure of drug potency, is presented. Lower IC50 values indicate greater potency.

Compound/DrugCancer Cell LineIC50 (µM)Reference
Quinoline Derivatives
Quinoline Derivative 7Caco-2 (Colon)93.5[1]
Quinoline Derivative 8Caco-2 (Colon)>100[1]
Quinoline Derivative 9Caco-2 (Colon)>100[1]
Quinoline-based CA-4 Analog (65)MCF-7 (Breast)0.02-0.04[2]
Quinoline-based CA-4 Analog (66)MCF-7 (Breast)0.019-0.042[2]
Morpholine Quinazoline AK-3A549 (Lung)10.38 ± 0.27[3]
MCF-7 (Breast)6.44 ± 0.29[3]
Morpholine Quinazoline AK-10A549 (Lung)8.55 ± 0.67[3]
MCF-7 (Breast)3.15 ± 0.23[3]
Standard Drug
DoxorubicinCaco-2 (Colon)8.2[1]
DoxorubicinA549 (Lung)~0.07 - 0.15
DoxorubicinMCF-7 (Breast)~0.05 - 1.45
Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Comparison

The antibacterial efficacy of novel quinoline derivatives is compared with the broad-spectrum antibiotic, Ciprofloxacin. The Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is presented. Lower MIC values indicate greater antibacterial activity.

Compound/DrugBacterial StrainMIC (µg/mL)Reference
Quinoline Derivatives
Methylene-linked Quinoline 3a-dMRSA0.125[4]
Fluoroquinolone Derivative 5aMRSA2[4]
Quinolone Triazole 6dMRSA0.5[4]
Ciprofloxacin Derivative 7aMRSA0.016[4]
Quinoline-2-one 6cS. aureus0.018 - 0.061[5]
Quinoline-2-one 6iS. aureus0.018 - 0.061[5]
Quinoline-2-one 6lS. aureus0.018 - 0.061[5]
Quinoline-2-one 6oS. aureus0.018 - 0.061[5]
Standard Drug
CiprofloxacinMRSA2[4]
CiprofloxacinS. aureus0.018[5]
NorfloxacinMRSA8[4]
ChloramphenicolMRSA16[4]
Antimalarial Activity: In Vitro Efficacy Comparison

The in vitro antimalarial activity of novel quinoline derivatives against chloroquine-sensitive (3D7 or D10) and chloroquine-resistant (W2 or Dd2) strains of Plasmodium falciparum is compared with standard antimalarial drugs, Chloroquine and Artemisinin.

Compound/DrugP. falciparum StrainIC50 (nM)Reference
Quinoline Derivatives
Isatin-7-chloroquinoline Conjugate 14W269.0[6]
Quinoline-pyrimidine Hybrid 32D1070[6]
Dd2157[6]
DAQ (Chloroquine analog)3D746 ± 4[7]
K150 ± 3[7]
Mefloquine-Trioxolane CarbamateW224-74[8]
Standard Drugs
ChloroquineW260.0[6]
ChloroquineD1040[6]
ChloroquineDd2417[6]
ArtemisininW27.00[6]
Neuroprotective Activity: Acetylcholinesterase (AChE) Inhibition Comparison

The neuroprotective potential of a novel quinazoline derivative is compared with the standard Alzheimer's disease drug, Donepezil, by assessing their ability to inhibit acetylcholinesterase (AChE).

Compound/DrugTargetIC50 (nM)Reference
Quinazoline Derivative
Compound 3eAChE9.26[9]
Standard Drug
DonepezilAChE16.43[9]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure transparency and reproducibility.

MTT Assay for Cytotoxicity

Objective: To determine the cytotoxic effects of quinoline compounds on cancer cell lines.

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The intensity of the purple color, measured spectrophotometrically, is proportional to the number of living cells.

Procedure:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the quinoline compounds and a standard drug (e.g., Doxorubicin) for 48-72 hours. Include a vehicle-treated control group.

  • MTT Incubation: After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value by plotting the cell viability against the logarithm of the compound concentration.

Minimum Inhibitory Concentration (MIC) Determination for Antibacterial Activity

Objective: To determine the lowest concentration of a quinoline compound that inhibits the visible growth of a specific bacterium.

Principle: The broth microdilution method is used to determine the MIC. A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate, and a standardized bacterial suspension is added to each well. The plate is incubated, and the lowest concentration of the agent that prevents visible bacterial growth (turbidity) is recorded as the MIC.

Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of the quinoline compounds and a standard antibiotic (e.g., Ciprofloxacin) in Mueller-Hinton broth in a 96-well plate.

  • Bacterial Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Visualizations of Biological Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways affected by quinoline compounds and a general experimental workflow for their biological evaluation.

Experimental Workflow for Biological Evaluation of Quinoline Compounds

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Biological Screening cluster_2 Data Analysis & Lead Identification cluster_3 Mechanism of Action Studies cluster_4 In Vivo Studies Synthesis Synthesis of Quinoline Derivatives Purification Purification & Characterization Synthesis->Purification Anticancer Anticancer Assays (e.g., MTT) Purification->Anticancer Antibacterial Antibacterial Assays (e.g., MIC) Purification->Antibacterial Antimalarial Antimalarial Assays Purification->Antimalarial Neuroprotective Neuroprotective Assays (e.g., AChE Inhibition) Purification->Neuroprotective StatAnalysis Statistical Analysis (IC50, MIC calculation) Anticancer->StatAnalysis Antibacterial->StatAnalysis Antimalarial->StatAnalysis Neuroprotective->StatAnalysis SAR Structure-Activity Relationship (SAR) StatAnalysis->SAR Lead Lead Compound Identification SAR->Lead Pathway Signaling Pathway Analysis Lead->Pathway Docking Molecular Docking Lead->Docking Animal Animal Models Pathway->Animal

Caption: General workflow for the biological evaluation of quinoline compounds.

EGFR/HER2 Signaling Pathway

EGFR_HER2_Pathway cluster_downstream Downstream Signaling Ligand Growth Factor (e.g., EGF) EGFR EGFR/HER1 Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization HER2 HER2 HER2->Dimerization PI3K PI3K Dimerization->PI3K Activates MAPK Ras/MAPK Pathway Dimerization->MAPK Activates Quinoline Quinoline Inhibitor Quinoline->Dimerization Inhibits Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation MAPK->Proliferation

Caption: Simplified EGFR/HER2 signaling pathway and the inhibitory action of certain quinoline derivatives.

PI3K/Akt Signaling Pathway

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 to Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates CellGrowth Cell Growth & Survival mTOR->CellGrowth Promotes Quinoline Quinoline Inhibitor Quinoline->PI3K Inhibits

Caption: The PI3K/Akt signaling pathway, a common target for anticancer quinoline compounds.

References

Safety Operating Guide

Proper Disposal of 2-(3,4-Dimethoxyphenyl)quinoline-4-carboxylic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and responsible disposal of chemical waste is paramount to ensuring a secure laboratory environment and adhering to environmental regulations. This guide outlines the essential procedures for the proper disposal of 2-(3,4-Dimethoxyphenyl)quinoline-4-carboxylic acid, a compound that, like many quinoline derivatives, should be treated as hazardous waste.[1] It is critical to consult the official Safety Data Sheet (SDS) for this specific compound and adhere to all institutional, local, state, and national regulations regarding hazardous waste disposal.[2][3]

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks. While specific toxicological properties for this compound have not been fully investigated, related quinoline and carboxylic acid compounds are known to cause skin, eye, and respiratory irritation.[4][5][6] Therefore, stringent adherence to safety protocols is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecific EquipmentStandard
Eye and Face Safety glasses with side shields or chemical splash gogglesOSHA 29 CFR 1910.133 or EN 166[2]
Hand Chemical-resistant gloves (e.g., nitrile, neoprene)EN 374[1]
Body Laboratory coat---
Respiratory Use in a well-ventilated area or chemical fume hood. For large quantities or potential for aerosolization, a NIOSH/MSHA or European Standard EN 136 approved respirator may be required.[2]---

Always work in a well-ventilated area, preferably within a chemical fume hood, and avoid all personal contact, including the inhalation of dust or vapors.[2] Do not eat, drink, or smoke in areas where this chemical is handled.[2]

II. Step-by-Step Disposal Protocol

The primary objective in disposing of this compound is to prevent its release into the environment.[3] This compound must not be disposed of in regular trash or poured down the drain. [2][7] All materials contaminated with this compound must be collected and managed through an approved hazardous waste program.[7]

  • Waste Identification and Segregation:

    • All waste streams containing this compound, including the pure compound, solutions, and contaminated materials (e.g., gloves, absorbent paper, glassware), must be identified as hazardous waste.[2]

    • Segregate this waste from other incompatible waste streams to prevent dangerous reactions.[1]

  • Waste Collection:

    • Solid Waste: Carefully place any solid this compound and contaminated disposable items directly into a designated, clearly labeled hazardous waste container.[1]

    • Liquid Waste: Collect any solutions containing the compound in a designated liquid hazardous waste container. The first rinse of any contaminated glassware should also be collected as hazardous waste.[8]

  • Container Labeling and Storage:

    • The waste container must be made of a compatible material, be in good condition, and have a secure, tight-fitting lid.[1]

    • Clearly label the container with the words "Hazardous Waste" and the full chemical name: "this compound."[2] Also, list any other components in the waste mixture.

    • Store the sealed container in a cool, dry, well-ventilated area, away from incompatible materials.[2]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and proper disposal.[2][9]

    • Provide the disposal company with the Safety Data Sheet (SDS) if available.

III. Spill and Emergency Procedures

In the event of a spill, the following procedures should be followed:

  • Minor Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or absorbent pads).[7]

    • Carefully sweep or scoop up the contaminated absorbent material and place it into a sealed, labeled container for hazardous waste disposal.[5][7]

    • Decontaminate the spill area with an appropriate solvent (e.g., ethanol or isopropanol) followed by soap and water.[7] Collect all decontamination materials as hazardous waste.

  • Major Spills:

    • Evacuate the laboratory immediately.

    • Alert your institution's emergency response team.[7]

    • Prevent entry into the affected area.

    • Provide the emergency response team with the Safety Data Sheet (SDS) for the spilled compound.[7]

IV. Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Waste Generated Containing This compound is_solid Is the waste solid or liquid? start->is_solid solid_waste Solid Waste (Pure compound, contaminated consumables) is_solid->solid_waste Solid liquid_waste Liquid Waste (Solutions, first rinse of glassware) is_solid->liquid_waste Liquid collect_solid Place in a labeled hazardous solid waste container. solid_waste->collect_solid collect_liquid Place in a labeled hazardous liquid waste container. liquid_waste->collect_liquid storage Store sealed container in a designated, well-ventilated area. collect_solid->storage collect_liquid->storage contact_ehs Contact Environmental Health & Safety (EHS) or licensed disposal company for pickup. storage->contact_ehs end Proper Disposal contact_ehs->end

Disposal workflow for this compound.

Disclaimer: This information is intended as a guide and is based on general principles for handling hazardous chemical waste. Always consult the specific Safety Data Sheet (SDS) for this compound and follow all applicable federal, state, and local regulations.

References

Comprehensive Safety and Handling Guide for 2-(3,4-Dimethoxyphenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling of 2-(3,4-Dimethoxyphenyl)quinoline-4-carboxylic acid (CAS No. 133676-16-1). Adherence to these procedures is critical to ensure a safe laboratory environment and minimize the risk of exposure. The following information outlines the necessary personal protective equipment (PPE), step-by-step operational protocols, and compliant disposal plans.

Hazard Identification and Personal Protective Equipment

While a specific hazard classification for this compound is not detailed in all public sources, related quinoline-carboxylic acid derivatives are known to cause skin, eye, and respiratory irritation.[1][2][3] Therefore, a cautious approach to handling is warranted, assuming the compound may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[1][3] A comprehensive PPE strategy is the first line of defense against accidental exposure.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection Type Equipment Specification Purpose
Eye and Face Safety GogglesChemical splash-proof, compliant with ANSI Z87.1 or equivalent standards.Protects eyes from dust particles and accidental splashes.
Face ShieldTo be worn over safety goggles.Provides an additional layer of protection against splashes, especially when handling larger quantities or during vigorous mixing.
Hand Disposable GlovesPowder-free nitrile or neoprene gloves.[4]Prevents direct skin contact with the chemical. Double-gloving is recommended for enhanced protection.[4]
Body Laboratory CoatLong-sleeved, preferably with knit cuffs.Protects skin and personal clothing from contamination.
Chemical-Resistant ApronRecommended when handling larger quantities.Provides an additional barrier against spills and splashes.
Respiratory N95 Respirator or higherNIOSH-approved.Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of airborne particles.

Operational and Disposal Plans

Strict adherence to the following procedural steps is essential for the safe handling and disposal of this compound.

Experimental Protocols: Step-by-Step Handling Procedures
  • Preparation and Engineering Controls:

    • Before beginning any work, thoroughly read and understand the Safety Data Sheet (SDS) for this compound.[5]

    • Ensure that a certified chemical fume hood is operational and available for handling the solid compound.[6] All weighing and transfer of the powder should be conducted within the fume hood to minimize inhalation exposure.[6]

    • Prepare a designated work area and ensure it is clean and uncluttered.[7]

    • Have a chemical spill kit readily accessible.

  • Donning Personal Protective Equipment (PPE):

    • Put on a lab coat, ensuring it is fully buttoned.

    • Don two pairs of nitrile gloves.[8] The inner glove should be tucked under the cuff of the lab coat, and the outer glove should go over the cuff.[8]

    • Wear chemical safety goggles.

    • If a significant splash risk exists, wear a face shield over the goggles.

    • If handling the powder outside of a fume hood, an N95 respirator is required.[9]

  • Handling the Compound:

    • Carefully open the container within the chemical fume hood.

    • Use a spatula or other appropriate tool to weigh and transfer the desired amount of the solid. Avoid creating dust.

    • If preparing a solution, slowly add the solid to the solvent to prevent splashing.

    • Keep the container tightly sealed when not in use.

  • Post-Handling and Cleanup:

    • Decontaminate all surfaces and equipment that have come into contact with the chemical using an appropriate solvent and then wash thoroughly.

    • Carefully remove the outer pair of gloves and dispose of them in the designated hazardous waste container.

    • Remove the lab coat, turning it inside out to contain any potential contamination.

    • Remove the safety goggles and face shield.

    • Remove the inner pair of gloves and dispose of them in the hazardous waste container.

    • Wash hands thoroughly with soap and water.[7]

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: This includes contaminated gloves, weigh boats, paper towels, and any excess solid chemical. Place all solid waste in a clearly labeled, sealed container designated for hazardous chemical waste.[10]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not dispose of this chemical down the drain.[10]

  • Empty Containers: Empty containers that held the chemical should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines, which may require it to be treated as hazardous waste.[11]

  • Labeling: All hazardous waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[10]

Visual Workflow for Safe Handling

The following diagram illustrates the logical flow of operations for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal ReadSDS Read SDS PrepWorkspace Prepare Workspace in Fume Hood ReadSDS->PrepWorkspace Proceed DonPPE Don Appropriate PPE PrepWorkspace->DonPPE Proceed HandleChemical Weigh and Transfer Chemical DonPPE->HandleChemical Proceed PrepareSolution Prepare Solution (if applicable) HandleChemical->PrepareSolution Optional Decontaminate Decontaminate Surfaces & Equipment HandleChemical->Decontaminate Proceed PrepareSolution->Decontaminate Proceed SegregateWaste Segregate and Label Waste Decontaminate->SegregateWaste Proceed DoffPPE Doff PPE Correctly SegregateWaste->DoffPPE Proceed WashHands Wash Hands Thoroughly DoffPPE->WashHands Final Step

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,4-Dimethoxyphenyl)quinoline-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-(3,4-Dimethoxyphenyl)quinoline-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.